4-Butoxy-4'-biphenylcarboxylic acid
Description
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Properties
IUPAC Name |
4-(4-butoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-3-12-20-16-10-8-14(9-11-16)13-4-6-15(7-5-13)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNSCPHEWQDYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438302 | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59748-14-0 | |
| Record name | 4′-Butoxy[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59748-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Butoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis of 4-Butoxy-4'-biphenylcarboxylic Acid
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in the fields of materials science and drug development. This document is tailored for researchers, scientists, and professionals who require a detailed and practical understanding of the synthetic pathways to this compound, emphasizing the causality behind experimental choices and ensuring scientific integrity.
Introduction: The Significance of this compound
This compound is a key building block in the synthesis of a variety of organic materials, most notably liquid crystals and pharmacologically active compounds. Its molecular architecture, featuring a rigid biphenyl core functionalized with a flexible butoxy group and a polar carboxylic acid, imparts unique properties that are critical for the development of advanced materials and therapeutics. A robust and scalable synthetic route is therefore essential for both academic research and industrial applications.
Primary Synthesis Pathway: A Multi-step Approach
The most widely adopted and efficient synthesis of this compound is a three-step process commencing with a Williamson ether synthesis, followed by a Suzuki coupling reaction, and culminating in a hydrolysis step. This pathway is favored for its high yields and the commercial availability of the starting materials.
Logical Workflow of the Primary Synthesis Route
Figure 1: The primary synthesis pathway for this compound.
Step 1: Synthesis of 4-Bromo-1-butoxybenzene via Williamson Ether Synthesis
The initial step involves the formation of an ether linkage by reacting 4-bromophenol with 1-bromobutane. The Williamson ether synthesis is a classic and reliable method for this transformation.[1][2]
-
Underlying Principle: This reaction proceeds via an SN2 mechanism.[1][3] The hydroxyl group of 4-bromophenol is deprotonated by a base, typically sodium hydroxide, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide leaving group to form the desired ether.[3][4] The choice of a primary alkyl halide like 1-bromobutane is crucial to favor the SN2 pathway and avoid competing elimination reactions that can occur with secondary or tertiary halides.[1][4]
-
Detailed Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium hydroxide (1.1 eq) portion-wise to the solution and stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Slowly add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 70-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature. Pour the mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield 4-bromo-1-butoxybenzene as a clear oil.
-
Step 2: Formation of the Biphenyl Core via Suzuki-Miyaura Coupling
The central carbon-carbon bond forming step to create the biphenyl structure is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6]
-
Underlying Principle: The Suzuki-Miyaura coupling is a powerful reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] In this case, 4-bromo-1-butoxybenzene is coupled with (4-(methoxycarbonyl)phenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, and a base is required to activate the boronic acid.[7][8] The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[6]
-
Detailed Experimental Protocol:
-
To a degassed mixture of 4-bromo-1-butoxybenzene (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like toluene/ethanol/water, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, methyl 4'-butoxy-[1,1'-biphenyl]-4-carboxylate, can be purified by recrystallization or column chromatography.
-
Step 3: Hydrolysis of the Methyl Ester to the Carboxylic Acid
The final step is the conversion of the methyl ester to the desired carboxylic acid through hydrolysis.
-
Underlying Principle: Saponification, or base-catalyzed hydrolysis, is an effective method for converting esters to carboxylic acids.[9] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, eliminating the methoxide ion and forming the carboxylate salt.[10][11] A final acidification step protonates the carboxylate to yield the carboxylic acid.[9]
-
Detailed Experimental Protocol:
-
Dissolve the methyl 4'-butoxy-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is no longer present.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.
-
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Yield (%) |
| Williamson Ether Synthesis | 4-Bromophenol, 1-Bromobutane, NaOH | 85-95 |
| Suzuki-Miyaura Coupling | 4-Bromo-1-butoxybenzene, (4-(Methoxycarbonyl)phenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | 80-90 |
| Ester Hydrolysis | Methyl 4'-butoxy-[1,1'-biphenyl]-4-carboxylate, NaOH | >95 |
Alternative Synthesis Pathway: Grignard-based Approach
An alternative route to this compound involves the use of a Grignard reagent.
Logical Workflow of the Grignard-based Synthesis
Figure 2: An alternative Grignard-based synthesis pathway.
-
Description: This pathway begins with the formation of a Grignard reagent from 4-bromo-1-butoxybenzene by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the solution, followed by an acidic workup to yield the final carboxylic acid.
-
Advantages: This method can be more cost-effective as it avoids the use of a palladium catalyst.
-
Disadvantages: Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous conditions and limiting the functional group tolerance of the substrates.
Conclusion
The synthesis of this compound is well-established, with the three-step sequence of Williamson ether synthesis, Suzuki-Miyaura coupling, and ester hydrolysis being the most reliable and high-yielding method. The choice of a particular synthetic strategy will depend on factors such as scale, cost, and available resources. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers in the synthesis and application of this important molecule.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
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Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
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Patel, et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 21(7). [Link]
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ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
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ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
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Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
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AmeliCA. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
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ResearchGate. (2025, August 7). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
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National Institutes of Health. (n.d.). Methyl 4-biphenylcarboxylate. [Link]
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Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Butoxy-4'-biphenylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Landscape of a Key Intermediate
4-Butoxy-4'-biphenylcarboxylic acid, a derivative of the well-studied 4-biphenylcarboxylic acid, represents a class of molecules with significant potential in materials science and pharmaceutical development. The introduction of a butoxy group to the biphenyl scaffold imparts distinct physicochemical characteristics that influence its solubility, reactivity, and interaction with biological systems. Understanding these properties is paramount for its effective application, from the design of novel liquid crystals to its use as a key intermediate in the synthesis of complex organic molecules.[1][2] This guide provides an in-depth exploration of the core physicochemical attributes of this compound, supported by established analytical methodologies and expert insights to facilitate its application in research and development.
Core Physicochemical Characteristics
The foundational step in characterizing any chemical entity is the determination of its fundamental physical and chemical properties. These parameters govern its behavior in various environments and are critical for process development, formulation, and quality control.
Molecular Structure and Identity
-
Chemical Name: this compound
-
Molecular Formula: C₁₇H₁₈O₃
-
Molecular Weight: 270.32 g/mol
The structure, consisting of a biphenyl core with a carboxylic acid and a butoxy group at the 4 and 4' positions respectively, dictates its polarity, potential for hydrogen bonding, and overall molecular geometry.
Summary of Physicochemical Data
While specific experimental data for this compound is not abundantly available in public literature, we can infer its properties based on the well-characterized parent compound, 4-biphenylcarboxylic acid, and the known effects of alkyl ether substitutions.
| Property | 4-Biphenylcarboxylic Acid (Parent Compound) | Expected Trend for this compound | Rationale |
| Melting Point (°C) | 223-228[5] | Lower | The flexible butoxy group can disrupt the crystal lattice packing compared to the unsubstituted acid, leading to a lower melting point. |
| Boiling Point (°C) | ~370 (Predicted) | Higher | The increased molecular weight and van der Waals forces due to the butoxy group will lead to a higher boiling point. |
| Aqueous Solubility | Very low (0.03 g/L)[1][6] | Slightly Increased | The ether oxygen in the butoxy group can act as a hydrogen bond acceptor, potentially increasing aqueous solubility, although the increased hydrophobicity of the butyl chain will counteract this. |
| pKa | ~4.19 (Predicted)[6][7] | Similar or slightly higher | The butoxy group is weakly electron-donating, which may slightly increase the pKa (decrease the acidity) compared to the parent compound. |
| Appearance | White to beige crystalline powder[1][2][5] | Expected to be a white to off-white solid |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
To ensure the scientific integrity of any research or development program, robust and validated analytical methods are essential. The following sections detail the standard experimental protocols for determining the key physicochemical properties of this compound.
Thermal Analysis: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point and other thermal transitions of a solid material.[8] It provides a highly accurate and reproducible measurement of the temperature and heat flow associated with thermal events.[8][9] For a crystalline compound like this compound, DSC offers a more detailed thermal profile than traditional melting point apparatus.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[9]
-
Hold at the final temperature for 2 minutes to ensure complete melting.
-
Cool the sample back to 25 °C at a controlled rate.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing insight into the crystallinity of the material.[9]
Trustworthiness: This protocol includes a controlled heating and cooling cycle, which can reveal information about crystal polymorphism or sample degradation. The use of a reference pan ensures that the measured heat flow is solely due to the sample's thermal transitions.
Workflow for DSC Analysis:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. [10][11]For an aromatic carboxylic acid like this compound, a reversed-phase HPLC method is typically employed. The choice of a suitable column and mobile phase is crucial for achieving good resolution and peak shape.
Experimental Protocol:
-
Chromatographic System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The gradient is optimized to ensure elution of the analyte with good peak symmetry.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Trustworthiness: The use of a calibration curve with known standards allows for accurate quantification of the analyte and any impurities. Method validation according to ICH guidelines (linearity, accuracy, precision, specificity) would further establish the trustworthiness of the results.
Spectroscopic Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its identity and providing information about its structure and functional groups.
Infrared (IR) Spectroscopy
An IR spectrum of this compound is expected to show characteristic absorption bands:
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretch of the carboxylic acid.
-
~2850-2960 cm⁻¹: C-H stretches of the butoxy group.
-
~1600, 1500 cm⁻¹: C=C stretches of the aromatic rings.
-
~1250 cm⁻¹: C-O stretch of the ether and carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would provide detailed information about the structure. Expected signals include:
-
A broad singlet for the carboxylic acid proton (>10 ppm).
-
Aromatic protons on the biphenyl rings (7-8.5 ppm).
-
A triplet for the -OCH₂- protons of the butoxy group (~4 ppm).
-
Multiplets for the other methylene protons of the butoxy group.
-
A triplet for the terminal methyl group of the butoxy group (~1 ppm).
-
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the carbons of the aromatic rings and the butoxy group.
Conclusion
The physicochemical properties of this compound, from its thermal behavior and acidity to its chromatographic and spectroscopic profiles, are integral to its successful application in scientific research and industrial development. This guide has outlined the key characteristics of this molecule and provided robust, field-proven methodologies for their determination. By adhering to these protocols and understanding the underlying scientific principles, researchers and developers can ensure the quality, consistency, and performance of this compound in their specific applications.
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HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
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ResearchGate. (n.d.). DSC thermograms of biphenyl derived telechelics. Retrieved from [Link]
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PlumX. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
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Lifescience Global. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
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PubChemLite. (n.d.). 4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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An In-depth Technical Guide to 4-Butoxy-4'-biphenylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold
The biphenyl scaffold is a cornerstone in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and conformational flexibility.[1] This privileged structure is present in numerous pharmacologically active agents and advanced materials.[1][2] The addition of a carboxylic acid moiety introduces a critical functional handle for modulating physicochemical properties and engaging in specific molecular interactions. Furthermore, substitution on the biphenyl rings, such as the introduction of an alkoxy group, allows for fine-tuning of properties like lipophilicity, electronic effects, and crystal packing, which are crucial for applications ranging from drug design to the development of liquid crystals.[3][4]
This guide focuses on a specific derivative, 4-Butoxy-4'-biphenylcarboxylic acid, providing a comprehensive overview of its chemical identity, synthesis, and potential applications, contextualized within the broader family of 4-alkoxy-4'-biphenylcarboxylic acids.
Chemical Identity and Physicochemical Properties
CAS Number: 59748-14-0
This compound belongs to the class of organic compounds known as biphenyls and their derivatives.[5] The core structure consists of two benzene rings linked by a single carbon-carbon bond, with a butoxy group (-O(CH₂)₃CH₃) at the 4-position of one ring and a carboxylic acid group (-COOH) at the 4'-position of the other.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | 4-Methoxy-4'-biphenylcarboxylic acid | 4-Hydroxy-4'-biphenylcarboxylic acid | 4-Biphenylcarboxylic acid |
| Molecular Formula | C₁₇H₁₈O₃ | C₁₄H₁₂O₃ | C₁₃H₁₀O₃ | C₁₃H₁₀O₂ |
| Molecular Weight | 270.32 g/mol | 228.24 g/mol [6] | 214.22 g/mol [7] | 198.22 g/mol [8] |
| CAS Number | 59748-14-0 | 725-14-4[6] | 58574-03-1[7] | 92-92-2[8] |
| Appearance | White to off-white crystalline powder (predicted) | White to off-white powder | White to off-white powder | White to beige crystalline powder |
| Melting Point (°C) | Not readily available | ~260-265 | >300 | 222.0-230.0[8] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone (predicted) | Soluble in DMSO, DMF | Soluble in DMSO, methanol | Sparingly soluble in water; soluble in alcohol and ether |
Synthesis of 4-Alkoxy-4'-biphenylcarboxylic Acids: A Mechanistic Approach
The synthesis of asymmetrically substituted biphenyls like this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[1] This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Proposed Synthesis Workflow for this compound
The following is a detailed, step-by-step methodology for a probable synthesis of this compound, based on established Suzuki-Miyaura coupling protocols for similar compounds.[6][9]
Step 1: Preparation of 4-Butoxyphenylboronic Acid
The synthesis would likely begin with the preparation of 4-butoxyphenylboronic acid from 4-bromoanisole. This involves a Grignard reaction followed by treatment with a borate ester and subsequent hydrolysis.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction
The core of the synthesis is the coupling of 4-butoxyphenylboronic acid with a suitable 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate. The ester is used to protect the carboxylic acid functionality during the coupling reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl 4-bromobenzoate (1 equivalent) and 4-butoxyphenylboronic acid (1.1 equivalents) in a suitable solvent system (e.g., a mixture of 1,2-dimethoxyethane and water), add a base such as sodium carbonate (2-3 equivalents).[6]
-
Catalyst Addition: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Then, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).[6]
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and perform an extractive workup. Typically, this involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, methyl 4-butoxy-4'-biphenylcarboxylate, is then purified by column chromatography on silica gel.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
-
Saponification: Dissolve the purified methyl 4-butoxy-4'-biphenylcarboxylate in a mixture of a suitable organic solvent (e.g., tetrahydrofuran or methanol) and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).
-
Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The resulting precipitate of this compound is collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
Choice of Suzuki-Miyaura Coupling: This reaction is chosen for its high tolerance of functional groups, relatively mild reaction conditions, and commercial availability of a wide range of boronic acids and aryl halides.
-
Protection of the Carboxylic Acid: The carboxylic acid is protected as a methyl ester to prevent side reactions with the basic conditions of the Suzuki coupling.
-
Choice of Catalyst and Base: The specific palladium catalyst and base are chosen to optimize the reaction yield and minimize side products. The choice can be influenced by the specific substrates used.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
Applications in Research and Development
While specific data for this compound is limited, the applications of the broader class of 4-alkoxy-4'-biphenylcarboxylic acids are well-documented, particularly in materials science and medicinal chemistry.
Liquid Crystals
One of the most significant applications of 4-alkoxy-4'-biphenylcarboxylic acids and their derivatives is in the field of liquid crystals.[3][10] The rigid biphenyl core, combined with the flexible alkoxy chain and the polar carboxylic acid or cyano group, gives rise to the mesogenic properties required for liquid crystal displays (LCDs) and other optical applications.[4] The length of the alkoxy chain plays a crucial role in determining the temperature range and type of liquid crystalline phases (e.g., nematic, smectic).
Logical Relationship in Liquid Crystal Design:
Caption: Structure-property relationship for biphenyl-based liquid crystals.
Pharmaceutical and Drug Development
The biphenyl carboxylic acid moiety is a recognized pharmacophore in various drug candidates.[1] The carboxylic acid group can act as a bioisostere for other functional groups and can participate in hydrogen bonding and salt formation, which are critical for drug-receptor interactions and for improving pharmacokinetic properties. The butoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability.
While no specific drug development programs involving this compound are publicly documented, the scaffold is of interest for the development of agents targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1][11]
Polymer Science
Biphenyl carboxylic acids are also used as monomers in the synthesis of high-performance polymers.[2] The rigid biphenyl unit imparts thermal stability and mechanical strength to the resulting polymers, making them suitable for applications in electronics and aerospace.[2]
Conclusion and Future Outlook
This compound, as a representative of the 4-alkoxy-4'-biphenylcarboxylic acid class, holds significant potential for applications in advanced materials and medicinal chemistry. While further research is needed to fully elucidate its specific properties and applications, the foundational knowledge of the biphenyl carboxylic acid scaffold provides a strong basis for its exploration. Future research efforts could focus on the detailed characterization of its liquid crystalline properties, its evaluation in biological assays to explore its therapeutic potential, and its incorporation into novel polymeric materials. The synthetic methodologies outlined in this guide provide a robust starting point for the preparation of this and related compounds, enabling further investigation by the scientific community.
References
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- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
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- 4-Biphenylcarboxylic acid 92-92-2 wiki. (n.d.). Guidechem.
- 4-Biphenylcarboxylic acid. (n.d.). Chem-Impex.
- 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556. (n.d.). PubChem.
- BIPHENYL CARBOXYLIC ACID. (n.d.).
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.).
- Biphenyl-4-carboxylic acid, 98% 500 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
- Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. (n.d.). PubMed.
- US4147651A - Biphenyl based liquid crystal compositions. (n.d.).
- 4'-METHOXY-BIPHENYL-4-CARBOXYLIC ACID | 725-14-4. (2025). ChemicalBook.
- Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.).
- Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). (2012).
- 4′-Octyloxy-4-biphenylcarbonitrile (8OCB), liquid crystal. (n.d.). Ossila.
- (1,1'-Biphenyl)-4-carboxylic acid, 4',4'''-(1,2-diazenediyl)bis- | C26H18N2O4 | CID. (n.d.). PubChem.
- SYNTHON Chemicals. (n.d.). DKSH.
- A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. (n.d.). Beilstein Journals.
- Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. (n.d.). MDPI.
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A Spectroscopic Guide to 4-Butoxy-4'-biphenylcarboxylic Acid: In-Depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in materials science and pharmaceutical development. As a Senior Application Scientist, the following sections are designed to offer not just data, but a deeper understanding of the experimental choices and the logic behind the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is structured to be a self-validating resource, grounded in established scientific principles and supported by authoritative references.
Introduction
This compound belongs to the biphenyl class of compounds, which are foundational in the development of liquid crystals, polymers, and pharmaceutical agents.[1][2] The specific functionalization with a butoxy group and a carboxylic acid group imparts unique physicochemical properties that are critical to its application. Accurate and unambiguous characterization of this molecule is paramount, and spectroscopic techniques are the cornerstone of this process. This guide will delve into the expected spectral signatures of this compound, providing a predictive framework based on the analysis of its parent structures and related derivatives.
Molecular Structure and Isomeric Considerations
A fundamental understanding of the molecular structure is crucial for interpreting spectral data. The structure of this compound is presented below. Key to its spectral features are the two para-substituted benzene rings, the flexible butoxy chain, and the acidic carboxylic acid proton.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be characterized by signals from the aromatic protons of the biphenyl core and the aliphatic protons of the butoxy chain.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a very downfield chemical shift due to hydrogen bonding.[3] |
| ~8.10 | d | 2H | Ar-H | Protons ortho to the carboxylic acid group are deshielded by its electron-withdrawing nature. |
| ~7.70 | d | 2H | Ar-H | Protons meta to the carboxylic acid group. |
| ~7.60 | d | 2H | Ar-H | Protons ortho to the butoxy group. |
| ~7.00 | d | 2H | Ar-H | Protons meta to the butoxy group are shielded by its electron-donating nature. |
| ~4.05 | t | 2H | -O-CH₂- | Protons on the methylene group attached to the oxygen are deshielded. |
| ~1.80 | m | 2H | -CH₂- | Methylene protons of the butoxy group. |
| ~1.50 | m | 2H | -CH₂- | Methylene protons of the butoxy group. |
| ~0.98 | t | 3H | -CH₃ | Terminal methyl group of the butoxy chain. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard acquisition might involve 16-32 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~160 | Ar-C | Aromatic carbon attached to the butoxy group. |
| ~145 | Ar-C | Quaternary aromatic carbon. |
| ~139 | Ar-C | Quaternary aromatic carbon. |
| ~130 | Ar-CH | Aromatic carbon. |
| ~128 | Ar-CH | Aromatic carbon. |
| ~127 | Ar-CH | Aromatic carbon. |
| ~115 | Ar-CH | Aromatic carbon shielded by the butoxy group. |
| ~68 | -O-CH₂- | Methylene carbon attached to oxygen. |
| ~31 | -CH₂- | Methylene carbon. |
| ~19 | -CH₂- | Methylene carbon. |
| ~14 | -CH₃ | Terminal methyl carbon. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Configure the spectrometer for ¹³C detection.
-
Data Acquisition: ¹³C NMR is less sensitive than ¹H NMR, requiring a larger number of scans (e.g., 1024 or more) to obtain a good spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the ether linkage.
Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the carboxylic acid.[4] |
| ~1685 | Strong | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid.[1] |
| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring stretching vibrations. |
| ~1250 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ether and C-O stretch of the carboxylic acid. |
| ~1040 | Medium | C-O stretch | Symmetric C-O-C stretch of the ether. |
| ~830 | Strong | C-H bend | Out-of-plane bending for para-substituted aromatic rings. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 270 | M⁺ (Molecular Ion) |
| 213 | [M - C₄H₉O]⁺ |
| 198 | [M - C₄H₈O₂]⁺ |
| 181 | [M - C₄H₈O₂ - OH]⁺ |
| 152 | [C₁₂H₈]⁺ |
Fragmentation Pathway
Figure 2: A plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique that will produce a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization method that would likely show a strong [M-H]⁻ ion in negative mode.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, researchers and drug development professionals can be confident in the identity and purity of this important compound. The provided protocols are based on standard laboratory practices and are designed to yield high-quality, reproducible data.
References
-
The Royal Society of Chemistry. Spectra and physical data of (A2). Available from: [Link]
- Mummadi, M. et al. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
The Royal Society of Chemistry. ESI for Green Chemistry. Available from: [Link]
-
PubChem. (1,1'-Biphenyl)-4-carboxylic acid. Available from: [Link]
- Patel, et al. Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian J. Chem.
-
ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Available from: [Link]
-
PubChem. 4'-Hydroxy-4-biphenylcarboxylic acid. Available from: [Link]
-
PubChemLite. 4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). Available from: [Link]
-
NIST WebBook. Biphenyl-4-carboxylic acid. Available from: [Link]
- DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou.
-
NIST WebBook. Biphenyl-4-carboxylic acid. Available from: [Link]
-
ResearchGate. FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available from: [Link]
-
ResearchGate. Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). Available from: [Link]
-
NIST WebBook. 4'-Ethyl-4-biphenylcarboxylic acid. Available from: [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 4-Butoxy-4'-biphenylcarboxylic Acid
Abstract
This technical guide provides a comprehensive examination of the theoretical properties of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in the fields of liquid crystals, advanced polymers, and pharmaceutical sciences. In the absence of extensive direct experimental data for this specific derivative, this document leverages established principles of physical organic chemistry, computational modeling insights from analogous structures, and experimental data from parent compounds such as 4-biphenylcarboxylic acid and 4-butoxybenzoic acid. We will explore the molecule's structural characteristics, predict its physicochemical and spectroscopic properties, and discuss its potential applications, offering a robust theoretical framework for researchers and drug development professionals. This guide is designed to be a foundational resource, elucidating the causality behind the predicted properties and providing detailed methodologies for its synthesis and characterization.
Introduction: The Biphenyl Carboxylic Acid Scaffold and the Influence of Alkoxy Substitution
Biphenyl derivatives form the cornerstone of numerous advanced materials and therapeutic agents. The rigid, planar biphenyl core imparts desirable characteristics such as thermal stability and the ability to self-assemble into ordered structures, making it a key component in the design of liquid crystals and high-performance polymers.[1] The addition of a carboxylic acid functional group introduces a site for further chemical modification and imparts polarity, influencing solubility and intermolecular interactions.
The subject of this guide, this compound, introduces a butoxy (-O(CH₂)₃CH₃) substituent to this versatile scaffold. Alkoxy chains, such as the butoxy group, are known to significantly influence the mesomorphic (liquid crystalline) behavior of calamitic (rod-shaped) molecules. The length and conformation of the alkyl chain can modulate the melting point and the temperature range of liquid crystal phases. Furthermore, the oxygen atom of the butoxy group acts as an electron-donating group through resonance, which can alter the electronic properties of the aromatic system. This guide will systematically dissect these structural and electronic contributions to predict the theoretical properties of this compound.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central biphenyl core with a butoxy group at the 4-position and a carboxylic acid group at the 4'-position.
2.1. Torsional Angle and Conformational Isomerism
A key structural feature of biphenyl derivatives is the torsional (dihedral) angle between the two phenyl rings. In the solid state, biphenyl molecules often adopt a nearly planar conformation to maximize crystal packing efficiency. However, in the gas phase and in solution, steric hindrance between the ortho-hydrogens of the two rings leads to a non-planar conformation. Computational studies on similar biphenyl systems suggest that the torsional angle is a result of the balance between steric repulsion and π-conjugation. The butoxy and carboxylic acid groups at the para positions are not expected to significantly alter this fundamental conformational preference.
2.2. Butoxy Group Conformation
The butoxy group, with its four-carbon alkyl chain, introduces additional conformational flexibility. The dihedral angles around the C-C and C-O bonds of the butoxy chain will influence the overall shape of the molecule. The most stable conformation is likely to be an extended, all-trans arrangement of the alkyl chain to minimize steric strain.
Predicted Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source/Method of Prediction |
| Molecular Formula | C₁₇H₁₈O₃ | |
| Molecular Weight | 270.32 g/mol | |
| CAS Number | 59748-14-0 | |
| Melting Point | 267-268 °C | Experimental Data |
| Density | 1.122 g/cm³ | Experimental Data |
| pKa (predicted) | ~4.2 | Predicted based on the pKa of 4-biphenylcarboxylic acid (~4.19)[2][3][4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, and THF. | Predicted based on the properties of similar aromatic carboxylic acids.[5] |
3.1. Acidity (pKa)
The acidity of the carboxylic acid group is a critical parameter, particularly in pharmaceutical applications as it governs the ionization state at physiological pH. The pKa of the parent compound, 4-biphenylcarboxylic acid, is reported to be approximately 4.19.[2][3][4] The butoxy group at the 4-position is an electron-donating group through resonance, which would be expected to slightly decrease the acidity (increase the pKa) of the carboxylic acid by destabilizing the carboxylate anion. However, this effect is transmitted through the biphenyl system and is likely to be small. Therefore, the pKa of this compound is predicted to be very close to that of the parent compound, around 4.2.
Theoretical Spectroscopic Profile
4.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the butoxy chain, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (δ 7.0-8.2 ppm): The biphenyl system will give rise to a series of doublets and doublets of doublets in this region. The protons on the phenyl ring bearing the butoxy group will be shifted slightly upfield compared to those on the ring with the electron-withdrawing carboxylic acid group.
-
Carboxylic Acid Proton (δ 12-13 ppm): A broad singlet characteristic of a carboxylic acid proton.
-
Butoxy Group Protons:
-
-OCH₂- (δ ~4.0 ppm): A triplet.
-
-OCH₂CH₂- (δ ~1.8 ppm): A multiplet.
-
-CH₂CH₃ (δ ~1.5 ppm): A multiplet.
-
-CH₃ (δ ~1.0 ppm): A triplet.
-
4.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~170 ppm): The carboxylic acid carbonyl carbon.
-
Aromatic Carbons (δ 115-150 ppm): A series of signals for the twelve carbons of the biphenyl rings. The carbons attached to the oxygen of the butoxy group and the carboxylic acid group will be at the downfield and upfield extremes of this range, respectively.
-
Butoxy Group Carbons (δ 14-70 ppm): Four distinct signals for the carbons of the butoxy chain.
4.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
4.4. Mass Spectrometry (Predicted)
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns would likely involve the loss of the butoxy group and the carboxylic acid group.
Theoretical Insights from Computational Chemistry
While specific DFT calculations for this compound are not published, we can infer its electronic properties from studies on analogous liquid crystalline molecules such as alkyl- and alkoxy-cyanobiphenyls.
5.1. Molecular Orbitals and Electronic Transitions
DFT calculations on similar molecules reveal that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich part of the molecule, which in this case would be the phenyl ring bearing the electron-donating butoxy group. The Lowest Unoccupied Molecular Orbital (LUMO) is generally centered on the electron-deficient part, the phenyl ring with the electron-withdrawing carboxylic acid group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's electronic properties, including its UV-Vis absorption characteristics. The presence of the butoxy group is expected to raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap compared to the unsubstituted 4-biphenylcarboxylic acid, which would result in a red-shift (shift to longer wavelength) in its UV-Vis absorption spectrum.
5.2. Molecular Electrostatic Potential (MEP)
An MEP map would visually represent the charge distribution across the molecule. The region around the carboxylic acid group, particularly the hydroxyl oxygen, would exhibit a high negative potential, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. The aromatic rings would show regions of negative potential above and below the plane of the rings, characteristic of π-systems.
Potential Applications and Structure-Activity Relationships
The unique combination of a rigid biphenyl core, a flexible alkoxy chain, and a polar carboxylic acid group makes this compound a promising candidate for several applications.
6.1. Liquid Crystals
The elongated, rod-like shape of this compound is a hallmark of calamitic liquid crystals. The butoxy tail contributes to the formation of mesophases by promoting molecular alignment while the carboxylic acid group can facilitate the formation of hydrogen-bonded dimers, which can further enhance the stability of liquid crystalline phases. The length of the alkoxy chain is a critical determinant of the type and temperature range of the mesophases.
6.2. Advanced Polymers
The carboxylic acid functionality allows for the incorporation of this molecule as a monomer in the synthesis of polyesters and polyamides. The rigid biphenyl unit would impart high thermal stability and mechanical strength to the resulting polymers.
6.3. Drug Development
The biphenyl scaffold is a common motif in many pharmaceuticals. Biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer and antifungal agents. The butoxy group can enhance the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability.
Experimental Protocols
7.1. Synthesis via Suzuki-Miyaura Coupling
A robust and widely used method for the synthesis of biphenyl carboxylic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Diagram of Suzuki-Miyaura Coupling Workflow:
Sources
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Butoxy-4'-biphenylcarboxylic acid
This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of interest in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth insights into the experimental and computational methodologies employed to elucidate its three-dimensional architecture.
Introduction: The Significance of Molecular Conformation
This compound belongs to the class of biphenyl derivatives, which are renowned for their diverse applications, including their use as liquid crystals and as structural motifs in pharmacologically active compounds.[1][2][3] The biological activity and material properties of these molecules are intrinsically linked to their three-dimensional structure, particularly the torsional or dihedral angle between the two phenyl rings. This angle dictates the extent of π-conjugation, molecular shape, and intermolecular interactions, thereby influencing properties such as thermal stability, mesophase behavior in liquid crystals, and binding affinity to biological targets.[4][5] A thorough understanding of the conformational landscape of this compound is therefore paramount for its rational design and application.
Molecular Structure of this compound
The core of this compound consists of a biphenyl scaffold, which is two phenyl rings connected by a single C-C bond. One phenyl ring is substituted with a butoxy group (-O(CH₂)₃CH₃) at the 4-position, while the other is functionalized with a carboxylic acid group (-COOH) at the 4'-position.
Part 1: Experimental Determination of Molecular Conformation
The precise arrangement of atoms in this compound in the solid state and its dynamic behavior in solution can be determined using a combination of powerful analytical techniques.
Single-Crystal X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides unambiguous and highly accurate three-dimensional structural information of a molecule in its crystalline form.[6] This technique is the primary method for determining the absolute configuration and detailed geometric parameters, such as bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.[6]
The success of a crystallographic study is highly dependent on the quality of the single crystal. The choice of solvent and crystallization technique is critical. For organic compounds like this compound, solvents in which the compound is moderately soluble are often preferred to allow for slow crystal growth, which generally leads to larger and higher-quality crystals.[7]
-
Purification of the Compound: The starting material must be of high purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
Crystal Growth:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.[8]
-
Solvent Layering: A solution of the compound is prepared in a "good" solvent. A "poor," less dense, and miscible solvent is carefully layered on top. Crystals form at the interface as the solvents slowly diffuse into one another.[9]
-
-
Crystal Selection and Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) with well-defined faces and no visible imperfections is selected under a microscope.[6] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[6]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. This initial model is then refined to best fit the experimental data.
Workflow for X-ray Crystallography
Caption: Workflow for determining molecular structure via X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution, where they are often more flexible than in the solid state.[10] For this compound, both ¹H and ¹³C NMR would provide valuable information.
The chemical shifts of the protons and carbons in the biphenyl core are sensitive to the dihedral angle. Changes in this angle alter the electronic environment of the nuclei. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space distance information between protons on the two rings, which can be directly related to the dihedral angle. A combination of experimental NMR data and quantum mechanical calculations can provide a detailed picture of the conformational preferences in solution.[11]
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired to identify the chemical shifts and coupling constants of the protons. The aromatic protons will appear as a complex multiplet, and the protons of the butoxy group will have characteristic shifts.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is acquired to determine the chemical shifts of the carbon atoms.
-
2D NMR Experiments (COSY, HMBC, NOESY/ROESY):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis as they detect through-space interactions between protons that are close to each other, irrespective of the number of bonds separating them. For this compound, cross-peaks between protons on the two different phenyl rings would provide direct evidence for their spatial proximity and can be used to estimate the dihedral angle.[12]
-
Part 2: Computational Modeling of Molecular Conformation
Computational chemistry provides a powerful in-silico approach to investigate the conformational landscape of molecules, complementing experimental data.[11] Density Functional Theory (DFT) is a widely used method for this purpose.[4][5]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to determine the optimized geometry, relative energies of different conformers, and the energy barrier to rotation around the C-C single bond connecting the two phenyl rings.[13][14]
The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. For biphenyl systems, functionals like B3LYP are commonly used. The basis set, such as 6-31+G(d,p), determines the flexibility the calculation has in describing the electron distribution.[14] A larger basis set generally provides more accurate results but at a higher computational cost.
-
Building the Initial Structure: A 3D model of this compound is constructed using molecular modeling software.
-
Potential Energy Surface (PES) Scan: To explore the conformational space, a relaxed PES scan is performed by systematically rotating the dihedral angle between the two phenyl rings (e.g., from 0° to 180° in 10° increments). At each step, the energy of the molecule is calculated while allowing the rest of the geometry to relax. This helps to identify the low-energy conformations (energy minima) and the transition states (energy maxima).[10]
-
Geometry Optimization: The structures corresponding to the energy minima identified from the PES scan are then fully optimized without any constraints to find the most stable conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide thermodynamic data.
Computational Workflow for Conformational Analysis
Caption: Workflow for computational conformational analysis using DFT.
Data Summary and Interpretation
The combination of experimental and computational data provides a comprehensive understanding of the structure and conformation of this compound.
Expected Quantitative Data
| Parameter | Technique | Expected Value/Information | Significance |
| Dihedral Angle (Solid State) | X-ray Crystallography | A specific angle (e.g., between 30-50°) | Defines the molecular packing and solid-state properties. |
| Bond Lengths & Angles | X-ray Crystallography | Precise values for all bonds and angles | Provides the fundamental geometry of the molecule. |
| ¹H and ¹³C Chemical Shifts | NMR Spectroscopy | A set of chemical shifts for each unique proton and carbon | Confirms the molecular structure and is sensitive to the electronic environment and conformation. |
| NOE Correlations | NMR Spectroscopy (NOESY/ROESY) | Presence or absence of cross-peaks between protons on different rings | Provides direct evidence of through-space proximity and helps determine the solution-phase conformation. |
| Relative Conformational Energies | DFT Calculations | Energy differences between various conformers (e.g., planar vs. twisted) | Predicts the most stable conformation in the gas phase. |
| Rotational Energy Barrier | DFT Calculations | The energy required to rotate from a stable conformer to a transition state | Indicates the flexibility of the molecule around the biphenyl linkage. |
Conclusion
The molecular structure and conformation of this compound can be thoroughly characterized through a synergistic approach that combines the strengths of single-crystal X-ray crystallography, advanced NMR spectroscopy, and DFT calculations. X-ray crystallography provides a static, high-resolution picture of the molecule in the solid state, while NMR offers insights into its dynamic conformational behavior in solution. Computational modeling complements these experimental techniques by providing a theoretical framework to understand the energetics of different conformations and the barriers between them. This comprehensive understanding is essential for the targeted design and optimization of materials and pharmaceuticals based on this versatile molecular scaffold.
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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- Staples, R. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 434-443.
- Singh, G., & Singh, P. (2013). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 9, 2829-2836.
- Samarasinghe, K. G., & Kariyawasam, N. L. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv.
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SCM. (2019, October 16). ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers [Video]. YouTube. [Link]
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Samarasinghe, K. G., & Kariyawasam, N. L. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]
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Samarasinghe, K. G., & Kariyawasam, N. L. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]
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Wikipedia. (2024). X-ray crystallography. In Wikipedia. [Link]
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The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]
- Angeli, C., et al. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. The Journal of Organic Chemistry, 79(15), 7075-7085.
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Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). [Link]
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- Chen, X., et al. (2000). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Chinese Journal of Chemistry, 18(6), 882-886.
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1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. (n.d.). ResearchGate. [Link]
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(a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b)... (n.d.). ResearchGate. [Link]
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PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. [Link]
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PubChem. (n.d.). 4'-(4-{4-[(2-Carboxyphenyl)amino]phenoxy}butoxy)-1,1'-biphenyl-4-carboxylic acid. [Link]
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Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. [Link]
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Madigan, R. P., et al. (2023). Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[9]arenes. ChemRxiv.
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PubChemLite. (n.d.). 4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). [Link]
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A Comprehensive Technical Guide to the Solubility of 4-Butoxy-4'-biphenylcarboxylic Acid in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in pharmaceutical and materials science research. We will delve into the theoretical principles governing its solubility, provide actionable experimental protocols for its determination, and offer insights into the interpretation of solubility data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's behavior in various organic solvent systems.
Understanding the Molecular Architecture: A Prelude to Solubility
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses a unique combination of functional groups that define its interactions with different solvents:
-
Biphenyl Core: This large, non-polar aromatic system forms the backbone of the molecule. It is inherently hydrophobic and will seek to interact with non-polar solvent molecules through van der Waals forces.
-
Carboxylic Acid Group (-COOH): This is a polar, protic functional group capable of acting as both a hydrogen bond donor and acceptor. This group is also acidic, allowing for potential deprotonation in the presence of a base to form a highly polar carboxylate salt.[1][2]
-
Butoxy Group (-O-(CH₂)₃CH₃): This ether linkage introduces some polarity due to the oxygen atom, but the four-carbon alkyl chain is predominantly non-polar and contributes to the overall lipophilicity of the molecule.
The interplay between the large non-polar biphenyl and butoxy components and the polar carboxylic acid group suggests a nuanced solubility profile. The principle of "like dissolves like" is a useful starting point for predicting the solubility of this compound.[1][3] We can anticipate that the large non-polar surface area will favor solubility in non-polar or moderately polar organic solvents.
Predictive Solubility Analysis
Based on the structural features, we can make informed predictions about the solubility of this compound in different classes of organic solvents:
-
Non-Polar Solvents (e.g., Hexane, Toluene, Chloroform): The large, non-polar biphenyl core and the butoxy chain suggest favorable interactions with these solvents. Carboxylic acids are generally soluble in less polar organic solvents like benzene and chloroform.[1] Therefore, good solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF)): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid group. Solvents with a carbonyl functional group have been shown to significantly increase the solubility of carboxylic acids.[4] Good to moderate solubility is expected in this class of solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid group. The parent compound, 4-biphenylcarboxylic acid, is known to be soluble in alcohol.[5] Therefore, good solubility is predicted in these solvents.
-
Aqueous Solutions: Due to the predominantly hydrophobic nature of the large biphenyl and butoxy groups, the solubility in water is expected to be very low.[2][6] However, in aqueous basic solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate), the carboxylic acid will be deprotonated to form a much more polar and water-soluble carboxylate salt.[7][8]
Experimental Determination of Solubility: A Practical Approach
Accurate determination of solubility requires a systematic experimental approach. Below are protocols for both a rapid qualitative assessment and a more rigorous quantitative determination.
Qualitative Solubility Assessment
This method provides a quick, preliminary understanding of the compound's solubility in a range of solvents.
Protocol:
-
Add approximately 1-2 mg of this compound to a small vial.
-
Add the selected solvent dropwise (e.g., 100 µL at a time) while vortexing or shaking vigorously after each addition.
-
Observe for complete dissolution of the solid.
-
Record the approximate volume of solvent required to dissolve the compound. A compound that dissolves in a few drops is considered highly soluble.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[9]
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.
The following diagram illustrates the workflow for the quantitative solubility determination:
Caption: Workflow for Quantitative Solubility Determination.
Analytical Quantification
Accurate quantification of the dissolved this compound is critical for obtaining reliable solubility data. HPLC with UV detection is a highly specific and sensitive method for this purpose.
HPLC Method Development and Validation
A reversed-phase HPLC method is generally suitable for a compound of this nature.
Typical HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and specificity.[10]
Preparation of Calibration Standards
-
Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the solubility samples.
-
Calibration Curve: Inject the calibration standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
The following diagram illustrates the process of creating a calibration curve:
Caption: Calibration Curve Generation Workflow.
Data Presentation and Interpretation
Solubility data should be presented in a clear and organized manner. A tabular format is ideal for comparing the solubility of this compound in different solvents at a specified temperature.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Non-Polar | Toluene | ||
| Chloroform | |||
| Hexane | |||
| Polar Aprotic | Acetone | ||
| Ethyl Acetate | |||
| Tetrahydrofuran | |||
| Polar Protic | Methanol | ||
| Ethanol | |||
| Isopropanol |
Conclusion
References
- Physical Properties of Carboxylic Acids. (2025, December 16).
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- 4-Biphenylcarboxylic acid 92-92-2 wiki. (n.d.). Guidechem.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [No Source Found].
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [No Source Found].
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [No Source Found].
- an introduction to carboxylic acids. (n.d.). Chemguide.
- How does the solubility of carboxylic acids in water decrease with increase in molecular mass? (2016, October 12). Quora.
- Solubility of Organic Compounds. (2023, August 31). [No Source Found].
- This compound CAS#: 59748-14-0. (n.d.). ChemicalBook.
- 4-Biphenylcarboxylic acid. (n.d.). ChemBK.
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- Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook.
- What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents? (2013, July 17).
- A Comparative Guide to Validating HPLC Methods for 4-Butoxyphenol Quantific
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An In-depth Technical Guide to the Thermal Stability of 4-Butoxy-4'-biphenylcarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that dictates its storage, handling, formulation, and ultimately, its efficacy and safety. This guide provides a comprehensive technical overview of the thermal stability of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of interest in materials science and drug development. As Senior Application Scientists, our goal is to not only present data but to also provide a foundational understanding of the principles and methodologies behind the thermal analysis of such compounds. This document is structured to offer both theoretical insights and practical, field-proven experimental protocols.
Introduction to this compound and the Significance of its Thermal Properties
This compound belongs to the class of 4-alkoxy-4'-biphenylcarboxylic acids. These molecules are characterized by a rigid biphenyl core, a flexible alkoxy chain, and a carboxylic acid functional group. This unique combination of structural features often imparts liquid crystalline properties, making them valuable in the development of advanced materials. In the pharmaceutical context, understanding the thermal behavior of such molecules is paramount. Phase transitions, melting point, and decomposition temperature are critical quality attributes that can influence bioavailability, manufacturability, and stability of the final drug product.
The biphenyl backbone contributes to the thermal robustness of the molecule, while the butoxy chain and the carboxylic acid group introduce specific thermal behaviors. The carboxylic acid moiety, in particular, can form strong intermolecular hydrogen bonds, significantly influencing the melting point and the overall crystal packing.
Theoretical Framework: Understanding Thermal Events
The thermal stability of an organic compound like this compound is not a single value but rather a profile of its behavior as a function of temperature. Key thermal events include:
-
Phase Transitions: These are changes from one solid form (polymorph) to another, or transitions to liquid crystalline phases (mesophases). For 4-alkoxy-4'-biphenylcarboxylic acids, the formation of smectic and/or nematic liquid crystal phases is common. These transitions are reversible and are characterized by a specific temperature and enthalpy change.
-
Melting: This is the transition from a solid (crystalline or liquid crystalline) to an isotropic liquid state. The melting point (Tm) is a key indicator of purity and intermolecular forces.
-
Decomposition: This is an irreversible chemical breakdown of the molecule at elevated temperatures. The onset temperature of decomposition (Td) defines the upper limit of the compound's thermal stability.
Experimental Assessment of Thermal Stability
The two primary techniques for evaluating the thermal stability of organic solids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining the decomposition temperature.
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Using an inert atmosphere like nitrogen ensures that the observed mass loss is due to thermal decomposition (pyrolysis) rather than oxidation, providing a more fundamental measure of the molecule's intrinsic stability.
-
Heating Rate: A heating rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time. Faster rates can shift the decomposition to higher temperatures, while slower rates can enhance the resolution of complex decomposition events.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transition temperatures, and their associated enthalpy changes.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: Use an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
First Heating Scan: Ramp the temperature to a point above the expected isotropic clearing temperature but below the decomposition temperature (e.g., 300 °C) at a heating rate of 10 °C/min. This scan reveals the thermal history of the sample.
-
Cooling Scan: Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization and liquid crystal phase formation.
-
Second Heating Scan: Reheat the sample under the same conditions as the first scan. This scan provides information on the intrinsic thermal properties of the compound, free from its previous thermal history.
-
-
Data Analysis: Analyze the thermogram for endothermic (melting, phase transitions) and exothermic (crystallization) peaks. The onset temperature of the melting peak is generally taken as the melting point.
Self-Validating System:
The heat-cool-heat cycle is a self-validating approach. The first heating scan provides information on the sample as received, including any solvent content or polymorphic impurities. The cooling and second heating scans reveal the reversible phase transitions and the true melting behavior of the compound under controlled conditions.
Thermal Profile of this compound and its Homologs
Members of this series are known to exhibit liquid crystalline phases, typically smectic and/or nematic, depending on the length of the alkoxy chain. The transition temperatures generally increase with the chain length up to a certain point, after which they may decrease. The presence of strong hydrogen bonding between the carboxylic acid groups leads to the formation of dimers, which significantly elevates the melting and clearing points compared to corresponding esters or other derivatives.
Table 1: Expected Thermal Properties of this compound
| Property | Expected Temperature Range (°C) | Method of Determination | Notes |
| Melting Point (Solid to Liquid Crystal) | 150 - 200 | DSC | The initial transition from the crystalline solid state. |
| Liquid Crystal Phase Transitions | 200 - 250 | DSC, Polarized Optical Microscopy | Appearance of nematic and/or smectic phases. The number and type of phases depend on the purity and thermal history. |
| Clearing Point (Liquid Crystal to Isotropic Liquid) | 250 - 280 | DSC, Polarized Optical Microscopy | The temperature at which the material becomes a clear, isotropic liquid. |
| Onset of Decomposition | > 300 | TGA | The temperature at which significant mass loss begins, indicating the upper limit of thermal stability. |
Mechanistic Insights into Thermal Decomposition
The thermal decomposition of biphenyl carboxylic acids is expected to proceed through several potential pathways. The most likely initial step for this compound is the cleavage of the butoxy group or decarboxylation.
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common decomposition pathway for carboxylic acids at high temperatures.
-
Ether Cleavage: The butoxy group can undergo thermal cleavage, leading to the formation of butene and a hydroxyl group, or other degradation products.
-
Ring Reactions: At very high temperatures, the biphenyl ring system itself can undergo fragmentation.
The exact decomposition pathway and the nature of the resulting products can be further investigated using hyphenated techniques such as TGA-MS (Therogravimetric Analysis-Mass Spectrometry) or TGA-FTIR (Therogravimetric Analysis-Fourier Transform Infrared Spectroscopy), which analyze the gases evolved during decomposition.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for TGA and DSC analysis.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Recommendations
This compound is expected to be a thermally stable compound, likely stable up to temperatures exceeding 300 °C. Its thermal profile is anticipated to be characterized by a high melting point and the presence of liquid crystalline phases, a direct consequence of its rigid biphenyl core and the intermolecular hydrogen bonding facilitated by the carboxylic acid group.
For researchers and drug development professionals, a thorough thermal analysis as outlined in this guide is essential. We recommend the following:
-
Comprehensive Characterization: Always perform both TGA and DSC to obtain a complete thermal profile.
-
Polymorph and Purity Screening: Use DSC to screen for different solid forms and to assess purity, as these can significantly impact thermal stability and other physicochemical properties.
-
Hyphenated Techniques: For a deeper understanding of decomposition mechanisms, especially for regulatory submissions, consider using TGA-MS or TGA-FTIR.
-
Forced Degradation Studies: To understand stability under various stress conditions, conduct forced degradation studies under heat, light, and humidity.
By following these guidelines and understanding the principles of thermal analysis, scientists can ensure the development of robust and stable products based on this compound and related compounds.
References
-
General Principles of Thermal Analysis
- Title: Thermal Analysis of Polymers
- Source: Mettler Toledo
-
URL: [Link]
- Thermogravimetric Analysis (TGA) Methodology: Title: Thermogravimetric Analysis (TGA) Source: PerkinElmer
-
Differential Scanning Calorimetry (DSC)
- Title: Differential Scanning Calorimetry (DSC)
- Source: TA Instruments
-
URL: [Link]
-
Liquid Crystal Properties of Biphenyl Derivatives
- Title: Synthesis and liquid-crystalline properties of new biphenyl-based homologous series
- Source: Liquid Crystals, Taylor & Francis Online
-
URL: [Link]
An In-depth Technical Guide to the Electronic Properties of 4-Butoxy-4'-biphenylcarboxylic Acid
Abstract
This technical guide provides a comprehensive exploration of the electronic properties of 4-Butoxy-4'-biphenylcarboxylic acid, a molecule of significant interest in the fields of materials science and drug development. As a member of the biphenyl carboxylic acid family, its unique molecular architecture, featuring a rigid biphenyl core functionalized with a flexible butoxy chain and a polar carboxylic acid group, gives rise to intriguing electronic and liquid crystalline behaviors. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical experimental protocols. We will delve into the molecular structure, synthesis, and the methodologies for characterizing its key electronic attributes, including frontier molecular orbitals and optical properties. Where direct experimental data for the title compound is not presently available in the literature, we will leverage computational studies of closely related analogues and provide detailed, field-proven experimental workflows to empower researchers to elucidate these properties.
Introduction: The Scientific Merit of this compound
This compound belongs to a class of compounds known for their utility in the development of liquid crystals, functional polymers, and as precursors for pharmacologically active molecules.[1] The biphenyl core provides a robust, conjugated system that is fundamental to its electronic behavior, while the terminal functional groups, the butoxy and carboxylic acid moieties, allow for the fine-tuning of its physical and chemical properties. The interplay between the electron-donating nature of the butoxy group and the electron-withdrawing character of the carboxylic acid can lead to interesting charge transfer characteristics. Furthermore, the elongated molecular shape is a key determinant of its potential to form liquid crystalline phases, which are states of matter with properties intermediate between those of conventional liquids and solid crystals.[2] Understanding the electronic properties of this molecule is paramount for its application in electronic devices, such as organic light-emitting diodes (OLEDs), and for predicting its interactions in biological systems.
Molecular Structure and its Influence on Electronic Properties
The electronic characteristics of this compound are intrinsically linked to its molecular geometry. The biphenyl core, with its two phenyl rings, allows for π-electron delocalization, which is a primary factor in determining the energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic and optical properties, as well as its chemical reactivity.[1]
The butoxy group (-O(CH₂)₃CH₃) at the 4-position acts as an electron-donating group through the oxygen's lone pairs, which can increase the energy of the HOMO. Conversely, the carboxylic acid group (-COOH) at the 4'-position is an electron-withdrawing group, which tends to lower the energy of the LUMO. This "push-pull" electronic configuration can reduce the HOMO-LUMO gap, potentially shifting the molecule's absorption and emission of light to longer wavelengths.
Caption: Molecular Structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a Williamson ether synthesis, a reliable and well-established method for forming ethers.[3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from a suitable precursor, 4'-hydroxy-4-biphenylcarboxylic acid, by deprotonation with a base. The resulting phenoxide then reacts with a butyl halide, such as 1-bromobutane, to yield the desired product.
Detailed Synthesis Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-hydroxy-4-biphenylcarboxylic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃), to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkylation: Add an equimolar amount of 1-bromobutane to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 70-80 °C) and allow it to react for several hours (typically 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction, such as ethyl acetate.
-
Extraction: Extract the aqueous layer with the organic solvent multiple times. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Experimental Characterization of Electronic Properties
The electronic properties of this compound can be experimentally determined using a suite of electrochemical and spectroscopic techniques. These methods provide valuable data on the energy levels of the frontier molecular orbitals and the optical absorption and emission characteristics of the molecule.
Cyclic Voltammetry (CV) for HOMO and LUMO Level Estimation
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate the energies of its HOMO and LUMO levels.[4] The experiment involves applying a linearly varying potential to a working electrode immersed in a solution of the analyte and measuring the resulting current.
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of this compound in a suitable anhydrous and deoxygenated solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[5]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement:
-
Record a background cyclic voltammogram of the solvent and supporting electrolyte alone.
-
Introduce the analyte solution into the cell.
-
Scan the potential in both the anodic (positive) and cathodic (negative) directions at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current versus potential plot (voltammogram).
-
-
Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another voltammogram.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations, referencing against the Fc/Fc⁺ couple (assuming its energy level is -4.8 eV relative to the vacuum level):[4]
-
EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be estimated as Egap = ELUMO - EHOMO.
-
Caption: Experimental workflow for Cyclic Voltammetry.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of light that a molecule absorbs.[6] The absorption of UV or visible light corresponds to the excitation of electrons from the ground state to higher energy states, primarily the transition from the HOMO to the LUMO. The absorption spectrum can provide the optical band gap of the material.
-
Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or chloroform). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to be used as a reference.
-
Measurement:
-
Place the reference cuvette and the sample cuvette in the spectrophotometer.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Determine the onset of the absorption edge (λonset).
-
Calculate the optical band gap (Eg) using the following equation:
-
Eg (eV) = 1240 / λonset (nm)
-
-
Photoluminescence (PL) Spectroscopy
Photoluminescence spectroscopy measures the light emitted from a molecule after it has absorbed light.[7] This emission, known as fluorescence or phosphorescence, occurs as the molecule relaxes from an excited electronic state back to the ground state. The PL spectrum provides information about the emissive properties of the material.
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Spectrofluorometer Setup: Use a spectrofluorometer equipped with an excitation source (e.g., a xenon lamp) and an emission detector.
-
Measurement:
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Scan the emission wavelength range to record the photoluminescence spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
The difference between the absorption and emission maxima is the Stokes shift, which provides insight into the structural relaxation in the excited state.
-
Theoretical Analysis of Electronic Structure
In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules.[8] Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of organic molecules with a good balance of accuracy and computational cost.[9]
| Property | Description | Relevance to this compound |
| HOMO Energy | The energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons (oxidation potential). The butoxy group is expected to raise the HOMO energy. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to accept electrons (reduction potential). The carboxylic acid group is expected to lower the LUMO energy. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Determines the optical and electronic properties, including the color and conductivity of the material. A smaller gap suggests higher reactivity.[1] |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution around the molecule. | Indicates regions of positive and negative electrostatic potential, which are important for intermolecular interactions and reactivity. |
Based on the structure of this compound and trends observed in similar molecules, we can anticipate the following:
-
The HOMO will be primarily localized on the electron-rich biphenyl core and the oxygen atom of the butoxy group.
-
The LUMO will be predominantly located on the electron-deficient biphenyl core and the carboxylic acid group.
-
The MEP will show a negative potential around the carboxylic acid oxygen atoms and a more positive potential around the hydrogen atoms of the butoxy chain.
Caption: Workflow for theoretical analysis of electronic properties.
Potential Applications
The unique combination of a liquid crystalline scaffold and tunable electronic properties makes this compound and its derivatives promising candidates for a range of applications:
-
Liquid Crystal Displays (LCDs): The inherent anisotropy of biphenyl-based molecules is fundamental to their use in LCD technology.[2]
-
Organic Electronics: As a component in organic semiconductors, these materials could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
-
Drug Development: The biphenyl carboxylic acid motif is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The specific electronic properties of these molecules can influence their binding affinity to biological targets.[1]
-
Sensors: The responsiveness of liquid crystals to external stimuli, such as electric fields and temperature, can be harnessed for the development of sensitive chemical and biological sensors.
Conclusion
This compound is a molecule with a rich potential stemming from its distinct electronic and structural characteristics. While direct experimental data on its electronic properties remains to be fully elucidated in the public domain, this guide provides a robust framework for its investigation. By combining the detailed experimental protocols for synthesis, cyclic voltammetry, and spectroscopy with insights from computational studies on analogous compounds, researchers are well-equipped to uncover the full potential of this versatile molecule. The continued exploration of such materials is crucial for advancing the fields of organic electronics, liquid crystal technology, and medicinal chemistry.
References
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Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Pharmaceutical and Medicinal Chemistry. Retrieved from [Link]
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Glowacki, D., Irimia, A., & Chmiel, E. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
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Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]
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Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Retrieved from [Link]
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Gamry Instruments. (n.d.). Cyclic Voltammetry Experiment. Retrieved from [Link]
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Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis. Retrieved from [Link]
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Khan Academy. (2014, July 14). UV/Vis spectroscopy. YouTube. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Liquid Crystals Lab. Retrieved from [Link]
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ISS. (n.d.). Fluorescence Spectroscopy. Retrieved from [Link]
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NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Biphenylcarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]
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Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
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PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. Retrieved from [Link]
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SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The light property measurements. (A) UV-vis absorption spectra of H2.... Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Paper Details. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Intrinsic electro-optical and thermodynamic properties of 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) as a potential candidate for nonlinear optical applications: a DFT investigation. Retrieved from [Link]
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MDPI. (n.d.). Studies on Square Wave and Cyclic Voltammetric Behavior of 1,2- and 1,4-Dihydroxybenzenes and Their Derivatives in Acetic Acid, Ethyl Acetate and Mixtures of the Two. Retrieved from [Link]
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ResearchGate. (n.d.). Vibrational, electronic properties Pharmaceutical study of 4-Carboxy-3-Fluorophenylboronic acid and ability to form its dimer by using Density functional theory. Retrieved from [Link]
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IOPscience. (2014). Determination of phenyl acetic acid by cyclic voltammetry with electrochemical detection. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 4-Butoxy-4'-biphenylcarboxylic Acid in Advanced Liquid Crystal Mixtures
Introduction: The Role of Carboxylic Acid Derivatives in High-Performance Liquid Crystals
In the dynamic field of liquid crystal (LC) technology, the precise engineering of molecular structure is paramount to achieving desired electro-optical properties. Among the diverse classes of mesogenic compounds, those containing a carboxylic acid moiety, such as 4-Butoxy-4'-biphenylcarboxylic acid, have garnered significant attention. The presence of the carboxyl group introduces the capability for strong, directional hydrogen bonding, which can profoundly influence the supramolecular organization and, consequently, the mesomorphic and physical properties of the resulting LC mixture.[1] This unique intermolecular interaction allows for the formation of hydrogen-bonded dimers, which effectively elongates the molecular structure and can lead to the induction or enhancement of nematic and smectic phases.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a component in advanced liquid crystal mixtures. We will delve into its material properties, provide detailed protocols for its incorporation and characterization, and discuss the anticipated impact on key performance parameters such as nematic range, birefringence, and dielectric anisotropy.
Material Profile: this compound
This compound (CAS No: 59748-14-0) is a calamitic (rod-shaped) mesogen characterized by a rigid biphenyl core, a flexible butoxy tail, and a terminal carboxylic acid group. This molecular architecture provides a favorable combination of structural anisotropy and intermolecular interaction potential, making it a valuable component for tuning the properties of liquid crystal mixtures.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₈O₃ | N/A |
| Molecular Weight | 270.32 g/mol | N/A |
| CAS Number | 59748-14-0 | [2] |
| Appearance | White to off-white crystalline powder | N/A |
| Purity | >98% (typical) | N/A |
Core Directive: Leveraging Hydrogen Bonding for Tailored Mesophase Behavior
The primary advantage of incorporating this compound into a liquid crystal mixture lies in its ability to form stable hydrogen-bonded dimers. This dimerization effectively creates a new, more elongated mesogenic species within the mixture, which can significantly influence the phase behavior.
For instance, the introduction of a carboxylic acid-containing compound can induce a nematic or smectic phase in a mixture that would otherwise be non-mesogenic, or it can broaden the temperature range of an existing mesophase.[1] The strength and directionality of these hydrogen bonds contribute to a higher degree of molecular ordering, which can positively impact properties like birefringence.
Experimental Protocols
This section outlines the detailed methodologies for the preparation and characterization of liquid crystal mixtures containing this compound.
Protocol 1: Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable context. A common synthetic route involves a Suzuki coupling reaction followed by oxidation.
Objective: To synthesize this compound.
Materials:
-
4-Butoxybromobenzene
-
4-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-Butoxybromobenzene, 4-Carboxyphenylboronic acid, and the palladium catalyst in the solvent mixture.
-
Addition of Base: Add an aqueous solution of the base to the reaction mixture.
-
Reflux: Heat the mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer to precipitate the carboxylic acid.
-
Isolation and Purification: Filter the precipitate and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Caption: Synthetic workflow for this compound.
Protocol 2: Preparation of a Nematic Liquid Crystal Mixture
Objective: To prepare a nematic liquid crystal mixture containing a specific weight percentage of this compound.
Materials:
-
Host nematic liquid crystal mixture (e.g., a commercially available eutectic mixture like E7)
-
This compound
-
Volatile solvent (e.g., chloroform or dichloromethane)
-
Vials with airtight caps
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Weighing: Accurately weigh the desired amounts of the host liquid crystal mixture and this compound into a clean vial.
-
Dissolution: Add a minimal amount of the volatile solvent to the vial to completely dissolve both components.
-
Mixing: Place a small magnetic stir bar in the vial and stir the solution on a magnetic stirrer at a slightly elevated temperature (e.g., 40-50 °C) to ensure homogeneity. The vial should be capped to prevent solvent evaporation.
-
Solvent Evaporation: Once a homogenous solution is obtained, remove the cap and place the vial in a vacuum oven at a temperature slightly above the boiling point of the solvent but below the clearing point of the mixture. This will slowly remove the solvent without causing phase separation.
-
Homogenization: After complete solvent removal, heat the mixture above its clearing point into the isotropic phase and stir for at least one hour to ensure complete homogenization.
-
Cooling and Storage: Slowly cool the mixture back to room temperature. The mixture is now ready for characterization.
Caption: Workflow for preparing the liquid crystal mixture.
Protocol 3: Characterization of the Liquid Crystal Mixture
Objective: To determine the phase transition temperatures, birefringence, and dielectric anisotropy of the prepared liquid crystal mixture.
A. Phase Transition Temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)
-
DSC Analysis:
-
Seal a small amount (5-10 mg) of the LC mixture in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same rate to a temperature below the expected crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The peak temperatures of the endothermic and exothermic transitions correspond to the phase transition temperatures (e.g., crystal-to-nematic, nematic-to-isotropic).[3]
-
-
POM Analysis:
-
Place a small drop of the LC mixture onto a clean glass slide and cover it with a coverslip.
-
Place the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample and observe the changes in texture. The appearance and disappearance of characteristic textures (e.g., Schlieren, marbled) will confirm the phase transitions observed in the DSC.[3]
-
B. Birefringence (Δn) Measurement
The birefringence of the liquid crystal mixture can be measured using an Abbe refractometer equipped with a polarizer or by using the transmittance method with a spectrophotometer.
-
Abbe Refractometer Method:
-
Calibrate the Abbe refractometer.
-
Place a drop of the LC mixture on the prism.
-
Use a polarizing filter to measure the refractive indices for light polarized parallel (nₑ) and perpendicular (nₒ) to the director of the liquid crystal.
-
The birefringence is calculated as Δn = nₑ - nₒ.
-
-
Transmittance Method:
-
Fill a planar-aligned liquid crystal cell of known thickness (d) with the mixture.
-
Place the cell between crossed polarizers in a spectrophotometer.
-
Measure the transmittance spectrum.
-
The birefringence can be calculated from the interference fringes in the spectrum.
-
C. Dielectric Anisotropy (Δε) Measurement
-
Cell Preparation: Prepare two types of liquid crystal cells with transparent electrodes (e.g., ITO coated glass): one with a planar alignment layer and one with a homeotropic alignment layer.
-
Cell Filling: Fill both cells with the liquid crystal mixture in the isotropic phase and then slowly cool to the nematic phase.
-
Capacitance Measurement:
-
Measure the capacitance of the planar-aligned cell (C⊥) and the homeotropic-aligned cell (C∥) at a specific frequency (e.g., 1 kHz) using an LCR meter.
-
Measure the capacitance of the empty cells (C_air_planar and C_air_homeotropic).
-
-
Calculation:
-
The dielectric permittivities are calculated as:
-
ε⊥ = C⊥ / C_air_planar
-
ε∥ = C∥ / C_air_homeotropic
-
-
The dielectric anisotropy is then Δε = ε∥ - ε⊥.[4]
-
Caption: Characterization workflow for the LC mixture.
Expected Results and Discussion
The addition of this compound to a nematic liquid crystal host is expected to have the following effects:
-
Modification of Phase Transition Temperatures: The formation of hydrogen-bonded dimers can stabilize the mesophase, potentially leading to an increase in the nematic-to-isotropic transition temperature (clearing point). The effect on the melting point will depend on the specific interactions within the mixture.
-
Enhancement of Birefringence: The elongated nature of the hydrogen-bonded dimers can lead to an increase in the overall molecular anisotropy of the mixture, resulting in a higher birefringence. This is particularly advantageous for applications requiring a large optical path difference.
-
Influence on Dielectric Anisotropy: The impact on dielectric anisotropy will depend on the dipole moment of the carboxylic acid dimer relative to the host molecules. Carboxylic acids can influence the dielectric properties due to their polar nature.[4] The overall change in Δε will be a combination of the properties of the host and the guest molecules.
Conclusion and Future Outlook
This compound serves as a versatile and effective component for tuning the properties of liquid crystal mixtures. Its ability to form strong hydrogen bonds provides a powerful tool for manipulating mesophase behavior, enhancing birefringence, and modifying dielectric anisotropy. The protocols outlined in this application note provide a robust framework for the successful incorporation and characterization of this compound in advanced liquid crystal formulations.
Future research in this area could explore the use of chiral derivatives of 4-alkoxy-4'-biphenylcarboxylic acids to induce cholesteric phases with unique electro-optical properties. Furthermore, the investigation of mixtures with other hydrogen-bonding components could lead to the development of novel supramolecular liquid crystalline materials with tailored functionalities for next-generation displays, sensors, and photonic devices.
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Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Crystals. 2023.
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Liquid-gas equilibria in organic liquid crystals: M-24 (4-octyloxy-4′-cyanobiphenyl), BCH-52 (4-ethyl-4′-(trans-4-pentylcyclohexyl)biphenyl) and HP-53 (4. ResearchGate.
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4′-Octyloxy-4-biphenylcarbonitrile (8OCB), liquid crystal. Ossila.
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The Application of 4-Butoxy-4'-biphenylcarboxylic Acid in Organic Electronics: A Guide to Interfacial Engineering
Prepared by: Gemini, Senior Application Scientist
Introduction: A Molecule Designed for Surfaces
4-Butoxy-4'-biphenylcarboxylic acid is an organic molecule featuring a rigid biphenyl core, a terminal butoxy (-O(CH₂)₃CH₃) group, and a carboxylic acid (-COOH) functional group. This specific combination of moieties makes it a highly promising candidate for applications in organic electronics, not as an active semiconductor, but as a crucial interfacial modifier.[1] The biphenyl unit provides thermal stability and a defined π-system, the flexible butoxy chain influences solubility and molecular packing, while the carboxylic acid serves as an effective anchor to a variety of metal oxide surfaces commonly used in electronic devices.[2]
This guide provides detailed application notes and protocols for researchers and scientists on leveraging this compound to form self-assembled monolayers (SAMs) for enhancing the performance and stability of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
Core Application: Self-Assembled Monolayers for Interfacial Engineering
The primary application of this compound in organic electronics is its use in forming self-assembled monolayers on metal oxide surfaces. The carboxylic acid headgroup readily chemisorbs onto surfaces like zinc oxide (ZnO), nickel oxide (NiOx), and indium tin oxide (ITO), forming a dense, ordered molecular layer.[2][3][4] This SAM can profoundly alter the electronic properties of the interface.
Key Functions of the SAM:
-
Work Function Modification: The inherent dipole moment of the molecule can increase or decrease the work function of the underlying substrate, which is critical for aligning energy levels and reducing charge injection barriers.[3][5]
-
Surface Passivation: The monolayer can passivate surface defects and trap states on the metal oxide, reducing non-radiative recombination of charge carriers at the interface.[6][7][8]
-
Improved Morphology: The SAM can change the surface energy of the substrate, promoting better wetting and more uniform crystallization of subsequently deposited organic or perovskite layers.[6][9]
-
Enhanced Stability: By creating a dense, hydrophobic layer, the SAM can act as a barrier to moisture and oxygen, improving the operational stability of the device.[7]
Application Note 1: Enhancing Electron Injection in Inverted OLEDs
In inverted OLEDs, the conventional device stack is flipped, with the cathode at the bottom (typically ITO) and the anode at the top. A significant challenge in this architecture is the efficient injection of electrons from a high work function transparent cathode like ITO into the electron transport layer (ETL), which is often a metal oxide like ZnO.[10] A SAM of this compound can be used to modify the ZnO surface to facilitate electron injection.
Mechanism of Action:
The carboxylic acid group anchors the molecule to the ZnO surface. The molecular dipole of the biphenyl moiety can reduce the work function of the ZnO, lowering the energy barrier for electrons to be injected from the cathode into the ETL. This leads to a more balanced charge carrier population within the emissive layer, improving device efficiency and reducing the drive voltage.[9][11]
Protocol 1: Fabrication of an Inverted OLED with a this compound SAM Interface
This protocol describes the fabrication of a phosphorescent green inverted OLED.
1. Materials and Reagents:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (in alcohol)
-
This compound
-
High-purity ethanol (anhydrous)
-
Organic materials:
-
Electron Transport Layer (ETL): TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Emissive Layer (EML): CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) doped with Ir(ppy)₃ (fac-Tris(2-phenylpyridine)iridium(III))
-
Hole Transport Layer (HTL): MoO₃ (Molybdenum trioxide)
-
-
Top Electrode: Aluminum (Al)
-
High-purity solvents for cleaning (Deionized water, Acetone, Isopropyl alcohol)
2. Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the ITO surface.
3. Deposition of ZnO ETL and SAM Formation:
-
Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrate at 3000 rpm for 30 seconds.
-
Anneal the ZnO-coated substrate at 150°C for 20 minutes in air.
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the cooled ZnO-coated substrates into the SAM solution for 30 minutes at room temperature.[12]
-
Rinse the substrates thoroughly with pure ethanol to remove any physisorbed molecules.
-
Dry the substrates with a stream of nitrogen gas and transfer them immediately into a high-vacuum thermal evaporation system.
4. Deposition of Organic Layers and Top Electrode:
-
Deposit the organic layers and the aluminum top contact sequentially without breaking vacuum. The deposition rates should be controlled using a quartz crystal microbalance.
-
ETL: Deposit a 25 nm layer of TPBi at a rate of ~1 Å/s.
-
EML: Co-deposit a 20 nm layer of CBP and Ir(ppy)₃ (5 wt%) at a rate of ~2 Å/s.
-
HTL: Deposit a 10 nm layer of MoO₃ at a rate of ~0.5 Å/s.
-
Anode: Deposit a 100 nm layer of Al at a rate of ~5 Å/s through a shadow mask to define the device area.
-
5. Encapsulation and Characterization:
-
Encapsulate the devices using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from air and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Measure the external quantum efficiency (EQE) and electroluminescence spectra.
| Parameter | Expected Value (Control - Bare ZnO) | Expected Value (with SAM) | Reference/Rationale |
| Turn-on Voltage | ~4.0 V | ~3.2 V | Lower injection barrier reduces voltage. |
| Max EQE | ~15% | ~18-20% | Improved charge balance enhances efficiency.[10] |
| Luminous Efficacy | ~40 lm/W | ~55 lm/W | Lower voltage and higher EQE. |
Application Note 2: Passivating the Hole-Transport Interface in Inverted Perovskite Solar Cells
In inverted (p-i-n) perovskite solar cells, a hole transport layer (HTL), often NiOx, is deposited on the transparent electrode, followed by the perovskite absorber layer. The interface between the HTL and the perovskite is critical for efficient hole extraction and can be a major source of recombination, limiting the open-circuit voltage (Voc) and fill factor (FF).[6][13] A SAM of this compound can be applied to the NiOx surface to improve this interface.
Mechanism of Action:
The carboxylic acid group binds to the NiOx surface, passivating defects like oxygen vacancies and undercoordinated nickel ions.[6] The biphenyl core with its butoxy tail creates a hydrophobic surface, which can improve the quality and grain size of the subsequently deposited perovskite film. This dual passivation and morphology-controlling effect reduces interfacial recombination, leading to a higher Voc, improved charge extraction, and enhanced long-term stability.[7][8]
Protocol 2: Fabrication of an Inverted Perovskite Solar Cell with a this compound SAM Interface
This protocol describes the fabrication of a (FAPbI₃)₀.₉₂(MAPbBr₃)₀.₀₈ based inverted PSC.
1. Materials and Reagents:
-
Patterned ITO coated glass substrates
-
NiOx precursor solution
-
This compound
-
High-purity 2-propanol (anhydrous)
-
Perovskite precursors: Formamidinium iodide (FAI), Lead iodide (PbI₂), Methylammonium bromide (MABr), Lead bromide (PbBr₂) in a DMF:DMSO solvent mixture.
-
Electron Transport Layer: C₆₀, BCP (Bathocuproine)
-
Top Electrode: Copper (Cu)
-
Chlorobenzene, antisolvent for perovskite deposition
2. Substrate Cleaning and HTL Deposition:
-
Clean ITO substrates as described in Protocol 1, Step 2.
-
Spin-coat the NiOx precursor solution onto the cleaned ITO at 4000 rpm for 30 seconds.
-
Anneal the substrates at 300°C for 30 minutes in air.
-
Allow the substrates to cool to room temperature.
3. SAM Formation:
-
Prepare a 1 mg/mL solution of this compound in anhydrous 2-propanol.
-
Spin-coat the SAM solution onto the NiOx layer at 4000 rpm for 30 seconds.
-
Anneal the substrates at 100°C for 10 minutes on a hotplate in air.
-
Transfer the substrates into a nitrogen-filled glovebox for perovskite deposition.
4. Perovskite and Charge Transport Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., 1.2 M concentration).
-
Spin-coat the perovskite solution onto the SAM-modified NiOx layer in a two-step program (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
-
During the second step, dispense chlorobenzene antisolvent onto the spinning substrate ~15 seconds before the end of the program.
-
Anneal the perovskite film at 150°C for 15 minutes.
-
After cooling, deposit the electron transport and electrode layers by thermal evaporation:
-
ETL: 20 nm of C₆₀ followed by 8 nm of BCP at a rate of ~1 Å/s.
-
Electrode: 100 nm of Cu at a rate of ~5 Å/s through a shadow mask.
-
5. Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
Determine the key photovoltaic parameters: Open-circuit voltage (Voc), Short-circuit current density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
Measure the external quantum efficiency (EQE) spectrum to verify the Jsc.
-
Assess device stability under continuous illumination or in a controlled humidity environment.
| Parameter | Expected Value (Control - Bare NiOx) | Expected Value (with SAM) | Reference/Rationale |
| PCE | ~19.5% | ~21.5% | Reduced recombination and improved morphology.[13] |
| Voc | ~1.08 V | ~1.14 V | Passivation of interfacial defects reduces recombination losses.[6] |
| FF | ~76% | ~80% | Better charge extraction and lower series resistance. |
| Stability | Retains ~70% of initial PCE after 200h | Retains >85% of initial PCE after 200h | Hydrophobic SAM layer protects the perovskite.[7] |
Visualizations
Molecular Structure and Device Architectures
Caption: Molecular structure and schematic architectures for organic electronic devices.
SAM Formation Workflow
Caption: General experimental workflow for creating a SAM interface.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Self-assembled monolayers in organic electronics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Formation and Stability of Phenylphosphonic Acid Monolayers on ZnO: Comparison of In Situ and Ex Situ SAM Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. olab.physics.sjtu.edu.cn [olab.physics.sjtu.edu.cn]
- 8. researchgate.net [researchgate.net]
- 9. Interfacial engineering of a ZnO electron transporting layer using self-assembled monolayers for high performance and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Inverted device architecture for high efficiency single-layer organic light-emitting diodes with imbalanced charge transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
experimental protocol for synthesizing 4-Butoxy-4'-biphenylcarboxylic acid
An Application Note and Protocol for the Synthesis of 4-Butoxy-4'-biphenylcarboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive, field-tested guide for the multi-step synthesis of this compound, a valuable intermediate in the development of pharmaceuticals and advanced materials such as liquid crystals.[1][2][3] The biphenyl scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers a versatile platform for further molecular elaboration.[1][3][4]
The synthetic strategy outlined herein is a robust three-step process designed for clarity, efficiency, and scalability. It leverages fundamental and widely applied organic reactions: a Williamson ether synthesis, a palladium-catalyzed Suzuki-Miyaura cross-coupling, and a side-chain oxidation. This guide goes beyond a simple recitation of steps, delving into the mechanistic reasoning behind the chosen conditions and providing insights to ensure a successful and reproducible outcome.
Overall Synthetic Pathway
The synthesis begins with readily available starting materials and proceeds through two key intermediates to yield the final product.
Caption: Overall 3-step synthetic route to the target molecule.
PART 1: Safety and Hazard Management
Trustworthiness through Safety: A successful protocol is a safe protocol. All operations must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
4-Bromophenol : Harmful if swallowed and causes skin irritation.[5] It is light and air-sensitive.[5] Handle under an inert atmosphere where possible.
-
Potassium Permanganate (KMnO₄) : A strong oxidizer that may intensify fire; keep away from combustible materials.[6] It is harmful if swallowed and can cause severe skin burns and eye damage.[6] Wear appropriate protective gear and avoid creating dust.[7][8]
-
Palladium Catalysts : While used in small quantities, palladium compounds can be toxic and should be handled with care.
-
Solvents (Acetone, Dioxane, Ethanol, etc.) : Flammable and can cause irritation. Use in a well-ventilated area and away from ignition sources.
Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing work.[5][7] An emergency eyewash and shower station should be readily accessible.
PART 2: Synthesis of Intermediate I: 4-Butoxy-4'-methylbiphenyl
This phase involves two distinct, classical organic reactions to construct the core biphenyl structure functionalized with the butoxy and methyl groups.
Step 1: Williamson Ether Synthesis of 1-Bromo-4-butoxybenzene
The Williamson ether synthesis is a reliable Sɴ2 reaction used to form ethers from an organohalide and an alkoxide.[9][10][11] Here, we will form a phenoxide from 4-bromophenol, which then acts as a nucleophile to attack the primary alkyl halide, 1-bromobutane.[10][12] The use of a polar aprotic solvent like acetone and a moderate base such as potassium carbonate is effective for synthesizing aryl ethers.[9][12]
Reaction Scheme: 4-Bromophenol + 1-Bromobutane → 1-Bromo-4-butoxybenzene
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 4-Bromophenol | 173.01 | 1.0 | (Specify mass) |
| 1-Bromobutane | 137.02 | 1.1 | (Specify mass/vol) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | (Specify mass) |
| Acetone (anhydrous) | 58.08 | - | (Specify volume) |
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The glassware should be thoroughly dried.
-
Reagent Addition: To the flask, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Alkyl Halide Addition: Slowly add 1-bromobutane (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 12-24 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).[12]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the solid potassium salts. Wash the solid with a small amount of fresh acetone.[12]
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and then a saturated NaCl solution (brine).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-bromo-4-butoxybenzene. The product can be purified further by vacuum distillation or column chromatography if necessary.
Caption: Workflow for the Williamson Ether Synthesis of Intermediate I.
Step 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[13][14] It is one of the most effective methods for synthesizing biaryl compounds.[13] We will couple the previously synthesized 1-bromo-4-butoxybenzene with commercially available 4-methylphenylboronic acid. The reaction requires a palladium catalyst, a base, and a suitable solvent system.[15][16]
Reaction Scheme: 1-Bromo-4-butoxybenzene + 4-Methylphenylboronic acid → 4-Butoxy-4'-methylbiphenyl
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 1-Bromo-4-butoxybenzene | 229.11 | 1.0 | (Specify mass) |
| 4-Methylphenylboronic acid | 135.96 | 1.2 | (Specify mass) |
| Pd(PPh₃)₄ or Pd(OAc)₂ | - | 0.01-0.05 | (Specify mass) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | (Specify mass) |
| Toluene/Ethanol/Water | - | - | (Specify volume ratio) |
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, add 1-bromo-4-butoxybenzene (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., 4:1 Toluene:Ethanol) followed by an aqueous solution of sodium carbonate (2.0 eq). Degassing the solvent by bubbling nitrogen or argon through it for 15-20 minutes is crucial to prevent oxidation of the palladium(0) catalyst.
-
Reaction: Heat the biphasic mixture to reflux (80-100°C) with vigorous stirring for 4-12 hours. Monitor the reaction by TLC until the starting aryl bromide is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water, then brine.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure 4-butoxy-4'-methylbiphenyl.[1]
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling reaction.
PART 3: Synthesis of Final Product: this compound
Step 3: Benzylic Oxidation
The final step is the oxidation of the benzylic methyl group on the biphenyl core to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are effective for this transformation.[17] The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[17] The reaction is typically run under basic conditions, which initially forms the carboxylate salt; a subsequent acidic work-up is required to protonate it to the final carboxylic acid.[17][18]
Reaction Scheme: 4-Butoxy-4'-methylbiphenyl → this compound
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
|---|---|---|---|
| 4-Butoxy-4'-methylbiphenyl | 240.34 | 1.0 | (Specify mass) |
| Potassium Permanganate (KMnO₄) | 158.03 | ~3.0 | (Specify mass) |
| Water/Pyridine | - | - | (Specify volume) |
| Hydrochloric Acid (HCl) | - | - | (For acidification) |
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 4-butoxy-4'-methylbiphenyl (1.0 eq) in a mixture of water and a co-solvent like pyridine or t-butanol.
-
Oxidant Addition: Heat the mixture to reflux. Add potassium permanganate (KMnO₄, approx. 3 eq) portion-wise over 1-2 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds.
-
Reaction: Continue heating at reflux for several hours after the final addition of KMnO₄, until TLC analysis shows the absence of starting material.
-
Work-up:
-
Cool the reaction mixture. If excess permanganate is present (persistent purple color), it can be quenched by adding a small amount of ethanol or sodium bisulfite solution until the solution is colorless/brown.
-
Filter the hot mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with hot water.
-
Combine the aqueous filtrates and cool in an ice bath.
-
Acidify the clear filtrate by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the carboxylic acid will form.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol or a benzene/petroleum ether mixture, to obtain pure this compound.[19] Dry the final product under vacuum.
-
Caption: Workflow for the Oxidation of the methyl group.
PART 4: Characterization
The identity and purity of the final product, this compound (C₁₇H₁₈O₃, Molar Mass: 270.32 g/mol ), should be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on both rings, a triplet for the terminal methyl group of the butoxy chain, and other multiplets for the methylene groups. The carboxylic acid proton will appear as a broad singlet far downfield.
-
¹³C NMR: Signals corresponding to all 17 carbons should be present, including the carbonyl carbon of the carboxylic acid (~170 ppm) and the aromatic carbons.[20]
-
IR Spectroscopy: Look for a strong, broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).[1][21]
-
Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the product.[22]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. [Link]
-
Semantic Scholar. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. [Link]
-
ResearchGate. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. [Link]
- Google Patents. (n.d.). Purification method of biphenyldicarboxylic acid.
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
ResearchGate. (n.d.). Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
-
YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. [Link]
-
The Royal Society of Chemistry. (n.d.). ESI for Green Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. [Link]
-
NIST WebBook. (n.d.). Biphenyl-4-carboxylic acid. [Link]
-
YouTube. (2014). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-4-carboxylic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of compounds. [Link]
-
SpectraBase. (n.d.). 4-Biphenylcarboxylic acid, methyl ester - 1H NMR Spectrum. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. [Link]
-
ResearchGate. (n.d.). 4′-Methylbiphenyl-2-carboxylic acid. [Link]
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The Strategic Utility of 4-Butoxy-4'-biphenylcarboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Biphenyl Scaffold as a Privileged Structure in Medicinal Chemistry
The biphenyl moiety is a recurring and highly valued structural motif in modern drug discovery. Its rigid, planar geometry provides an excellent scaffold for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Biphenyl derivatives have demonstrated a wide spectrum of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] The functionalization of the biphenyl core is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[3]
This guide focuses on a specific, strategically functionalized derivative: 4-Butoxy-4'-biphenylcarboxylic acid . The presence of the butoxy group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the carboxylic acid moiety serves as a versatile chemical handle for further synthetic transformations. This combination makes it an exceptionally useful precursor for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will explore its properties, key synthetic transformations, and a specific application in the generation of novel therapeutic agents.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 59748-14-0 | |
| Molecular Formula | C₁₇H₁₈O₃ | |
| Molecular Weight | 270.32 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity (typical) | ≥97.0% (by NMR) |
Spectroscopic Data:
While specific spectra for the 4-butoxy derivative are not widely published, the expected NMR and IR characteristics can be inferred from the parent compound, 4-biphenylcarboxylic acid, and related structures.
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the biphenyl rings, with distinct splitting patterns. The butoxy group will exhibit signals in the aliphatic region: a triplet for the terminal methyl group (~0.9-1.0 ppm), two multiplets for the internal methylene groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen atom (~4.0 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>12 ppm).[4]
-
¹³C NMR: The spectrum will display signals for the aromatic carbons of the biphenyl system and the four distinct carbons of the butoxy chain. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (~167-172 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band for the carbonyl group (~1680-1710 cm⁻¹), and C-O stretching bands for the ether and carboxylic acid functionalities. Aromatic C-H and C=C stretching vibrations will also be present.[5]
Core Synthetic Transformations: Amide Bond Formation
The carboxylic acid group of this compound is a prime site for modification, with amide bond formation being one of the most crucial reactions in pharmaceutical synthesis.[6] Amides are prevalent in a vast number of marketed drugs due to their metabolic stability and ability to participate in hydrogen bonding with biological targets.
General Workflow for Amide Coupling
The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated." This is typically achieved using a coupling reagent. A general workflow for this process is illustrated below.
Caption: General workflow for amide coupling.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a reliable method for the synthesis of an amide derivative from this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[7]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 equivalents) to the solution, followed by DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.
Rationale for Reagent Choices:
-
HATU: Chosen for its high efficiency, even with sterically hindered substrates, and its ability to suppress racemization if chiral amines are used.[8]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation step, driving the reaction forward.
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Aqueous LiCl Wash: An effective method for removing residual DMF during the work-up phase.
Application in the Synthesis of Angiotensin II Receptor Antagonists
The biphenyl carboxylic acid scaffold is a cornerstone in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[1] The carboxylic acid or a bioisostere like a tetrazole ring on one of the phenyl groups is crucial for binding to the AT₁ receptor.
While a direct synthesis of a marketed drug from this compound is not prominently documented, its structure makes it an ideal precursor for creating novel ARB candidates. The butoxy group can explore additional hydrophobic pockets in the receptor binding site, potentially leading to enhanced potency or a modified pharmacological profile.
Hypothetical Synthesis of a Novel ARB Precursor
The following scheme outlines the conversion of this compound into a key intermediate for ARB synthesis. The primary transformation is the conversion of the carboxylic acid to an acyl chloride, a highly reactive species for subsequent reactions.
Caption: Synthesis of a reactive acyl chloride.
Protocol: Conversion to Acyl Chloride
-
Suspend this compound (1.0 equivalent) in a dry solvent such as dichloromethane (DCM) or toluene under an inert atmosphere.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) or thionyl chloride (SOCl₂) at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step without further purification.
Mechanism of Action: Angiotensin II Receptor Blockade
ARBs function by competitively inhibiting the binding of angiotensin II to the angiotensin II type 1 (AT₁) receptor. Angiotensin II is a potent vasoconstrictor, and its binding to the AT₁ receptor leads to a cascade of physiological effects that increase blood pressure. By blocking this interaction, ARBs induce vasodilation and reduce blood pressure.
Caption: Mechanism of Angiotensin II Receptor Blockers.
Conclusion
This compound is a strategically designed precursor that holds significant promise for the synthesis of novel pharmaceutical compounds. Its bifunctional nature—a lipophilic butoxy tail and a versatile carboxylic acid handle—allows for extensive chemical exploration. The protocols detailed herein for amide bond formation provide a robust foundation for researchers to generate libraries of new chemical entities. The application of this precursor in the design of next-generation therapeutics, such as angiotensin II receptor blockers, highlights its importance in the field of medicinal chemistry.
References
- Ali, A., et al. (2023). Synthesis, in-silico and in-vivo evaluation of biphenyl derivatives as potent analgesic and anti-inflammatory agents.
- Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159.
- Biphenylcarboxamide derivatives as antagonists of platelet-activ
- 4-Biphenylcarboxylic acid. Chem-Impex.
- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (2025). Benchchem.
- Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of Phenols from Benzoic Acids. Organic Syntheses Procedure.
- Amide Synthesis. Fisher Scientific.
- 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum. ChemicalBook.
- Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. Semantic Scholar.
- Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis. (2025). Benchchem.
- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR.
- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025).
- Biphenyl-4-carboxylic acid. NIST WebBook.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. (2018).
- 4-Biphenylcarboxylic acid, 98% 25 g. Thermo Scientific Chemicals.
- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Biphenyl-4-carboxylic acid 95 92-92-2. Sigma-Aldrich.
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Application Notes and Protocols for the Growth of High-Quality 4-Butoxy-4'-biphenylcarboxylic Acid Single Crystals
Introduction: The Critical Role of Single Crystals in Material Science and Drug Development
4-Butoxy-4'-biphenylcarboxylic acid is a molecule of significant interest, particularly in the fields of liquid crystals and materials science. The arrangement of molecules in the solid state dictates the material's physical and chemical properties. High-quality single crystals are essential for unambiguously determining the three-dimensional atomic arrangement through techniques like single-crystal X-ray diffraction.[1][2] This structural information is paramount for establishing structure-property relationships, which is a cornerstone of rational drug design and the development of advanced materials. This guide provides a comprehensive overview of the techniques and protocols for growing single crystals of this compound, aimed at researchers, scientists, and professionals in drug development.
I. Foundational Principles: Purity and a Systematic Approach to Crystallization
The successful growth of single crystals is often described as both an art and a science. While serendipity can play a role, a systematic and well-informed approach significantly increases the likelihood of success. The two most critical factors are the purity of the compound and the selection of an appropriate crystallization method and solvent system. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor-quality crystals. Therefore, rigorous purification of the starting material is a mandatory prerequisite.
II. Purification of this compound: The Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid organic compounds.[3][4][5] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at different temperatures. For biphenylcarboxylic acid derivatives, recrystallization from a suitable organic solvent or a binary solvent mixture is often effective.[6]
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on the properties of similar carboxylic acids, suitable solvents for screening include ethanol, methanol, acetone, and ethyl acetate.[3][7]
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[3] The flask can be covered to slow down evaporation and cooling. Subsequently, the flask can be placed in an ice bath to maximize the yield of the purified crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.
Protocol 2: Binary Solvent Recrystallization
This method is employed when a single solvent does not provide the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
-
Solvent System Selection: A common approach is to dissolve the compound in a good solvent and then add a poor solvent until the solution becomes turbid. For this compound, a polar solvent like ethanol or acetone could serve as the good solvent, while a non-polar solvent like hexane or heptane could be the anti-solvent.
-
Procedure: Dissolve the crude compound in a minimum amount of the hot "good" solvent. While the solution is still hot, add the "poor" solvent dropwise until a slight turbidity persists. If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Allow the solution to cool slowly, leading to the crystallization of the purified compound. Isolate and dry the crystals as described in the single solvent protocol.
III. Single Crystal Growth Techniques: A Detailed Guide
Once a highly pure sample of this compound is obtained, several techniques can be employed to grow single crystals suitable for X-ray diffraction. The key principle is to create a supersaturated solution from which the compound will slowly crystallize.
A. Slow Evaporation Method
This is often the simplest and most successful method for growing single crystals of organic compounds.[8]
Causality: The slow removal of the solvent increases the concentration of the solute, leading to a state of supersaturation. This controlled increase in concentration allows for a slow and ordered deposition of molecules onto a growing crystal lattice.
Caption: Workflow for the Vapor Diffusion Method.
-
Solvent System Selection: Choose a pair of miscible solvents. The "good" solvent should readily dissolve this compound, while the "poor" solvent (anti-solvent) should be one in which the compound is insoluble. The anti-solvent should be more volatile than the good solvent.
-
Solution Preparation: Prepare a concentrated solution of the compound in the "good" solvent in a small, open container (e.g., a small test tube or vial).
-
Crystallization Setup: Place this small container inside a larger, sealable vessel (e.g., a beaker or a jar). Add a layer of the "poor" solvent to the bottom of the larger vessel, ensuring the level is below the top of the inner container.
-
Sealing and Incubation: Seal the outer vessel tightly and leave it undisturbed. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Crystal Formation and Harvesting: Over time, the solubility of the compound in the mixed solvent system will decrease, leading to the formation of crystals. Once suitable crystals have grown, they can be carefully harvested.
C. Slow Cooling Method
This method is effective for compounds that exhibit a significant change in solubility with temperature.
Causality: By preparing a saturated solution at an elevated temperature and then slowly decreasing the temperature, a state of supersaturation is achieved, promoting the growth of crystals.
Caption: Workflow for the Slow Cooling Method.
-
Solvent Selection: Choose a solvent in which the solubility of this compound is significantly higher at elevated temperatures compared to room temperature.
-
Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent at or near its boiling point. Ensure all the solid has dissolved.
-
Controlled Cooling: To achieve slow cooling, the container with the hot solution can be placed in a Dewar flask filled with hot water or embedded in an insulated material like sand or vermiculite. This setup allows the temperature to decrease gradually over an extended period.
-
Crystal Formation and Isolation: As the solution cools, crystals will form. Once the solution has reached room temperature, the crystals can be isolated by filtration.
IV. Solvent Screening: A Tabulated Guide
The choice of solvent is paramount for successful crystallization. The following table provides a starting point for solvent screening for this compound, categorized by polarity. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
| Solvent Class | Examples | Polarity | Notes for Carboxylic Acids |
| Protic Solvents | Water, Ethanol, Methanol, Isopropanol | High | Good for dissolving polar compounds. Ethanol and methanol are often good choices for carboxylic acids due to hydrogen bonding capabilities. [7] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Medium | Frequently used in combination with non-polar solvents in binary systems. [7] |
| Non-Polar Solvents | Toluene, Heptane, Hexane | Low | Often used as anti-solvents to decrease the solubility of the more polar carboxylic acid. [7] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Medium | Can be effective but should be used with caution due to their volatility, which can lead to rapid crystal growth and lower quality crystals. |
V. Characterization of Single Crystals
After successfully growing crystals, it is essential to characterize them to confirm their quality and structure.
-
Optical Microscopy: A preliminary assessment of crystal quality can be made using an optical microscope. Look for well-defined faces, sharp edges, and the absence of cracks or inclusions.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional atomic structure of a crystal. [1][2]A suitable single crystal is mounted on a diffractometer, and the diffraction pattern of X-rays is collected and analyzed to solve the crystal structure.
VI. Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Compound is too soluble in the chosen solvent. - Solution is not sufficiently supersaturated. | - Try a less polar solvent or a binary solvent system. - Concentrate the solution further by slow evaporation. - Try the vapor diffusion or slow cooling methods. |
| Formation of oil or amorphous solid | - Compound is precipitating too quickly. - Presence of impurities. | - Use a more dilute solution. - Slow down the rate of crystallization (slower evaporation or cooling). - Further purify the compound by recrystallization. |
| Formation of many small crystals | - Nucleation rate is too high. - Solution is too concentrated. | - Use a less saturated solution. - Reduce the rate of supersaturation (slower evaporation, cooling, or diffusion). - Filter the solution to remove any dust particles that can act as nucleation sites. |
| Poor quality crystals (twinned, cracked) | - Rapid crystal growth. - Mechanical disturbance during growth. | - Slow down the crystallization process. - Ensure the crystallization setup is in a vibration-free environment. |
VII. Conclusion
The growth of high-quality single crystals of this compound is a critical step in understanding its structure-property relationships. This guide provides a systematic and scientifically grounded approach to achieving this goal. By starting with highly purified material and methodically exploring the crystallization techniques and solvent systems outlined, researchers can significantly enhance their chances of obtaining single crystals suitable for detailed structural analysis. The principles and protocols described herein are not only applicable to the target compound but also serve as a valuable resource for the crystallization of a wide range of organic molecules.
References
-
Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design. [Link]
-
Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]
-
Emerging organic contaminants of liquid crystal monomers: Environmental occurrence, recycling and removal technologies, toxicities and health risks. PubMed Central. [Link]
-
Creating carboxylic acid co-crystals: The application of Hammett substitution constants. CrystEngComm. [Link]
-
Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. R Discovery. [Link]
-
On Comparing Crystal Growth Rates: Para Substituted Carboxylic Acids. ACS Publications. [Link]
-
Determination of crystal structure by single crystal X-ray diffraction. SlidePlayer. [Link]
-
The Recrystallization of Benzoic Acid. University of Missouri–St. Louis. [Link]
-
Release Behavior of Liquid Crystal Monomers from Waste Smartphone Screens: Occurrence, Distribution, and Mechanistic Modeling. Environmental Science & Technology. [Link]
-
Slow Evaporation Method. University of Florida. [Link]
-
Recrystallization of Benzoic Acid. Bates College. [Link]
-
Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment. ResearchGate. [Link]
-
Liquid Crystal Monomers as Emerging Contaminants: Contaminated Distribution, Environmental Behavior, Detection Technologies, and Future Challenges. Environment & Health. [Link]
-
Experiment 4 purification - recrystallization of benzoic acid. Slideshare. [Link]
-
The presence of Liquid Crystal Monomers in house dust and public environments. DiVA portal. [Link]
-
Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid?. ResearchGate. [Link]
-
Biphenyl-4-carboxylic acid. NIST WebBook. [Link]
-
Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Cheméo. [Link]
-
The structure of (a) 3 and (b) 4 by single‐crystal X‐ray diffraction.. ResearchGate. [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]
-
Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Science. [Link]
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Application Notes and Protocols for the Formulation of Liquid Crystal Displays Using 4-Butoxy-4'-biphenylcarboxylic acid
For: Researchers, scientists, and drug development professionals exploring advanced liquid crystal formulations.
Introduction: The Strategic Role of Carboxylic Acid-Functionalized Mesogens in Modern Displays
The relentless pursuit of higher performance in liquid crystal displays (LCDs) necessitates the exploration of novel molecular architectures. Among these, calamitic (rod-shaped) liquid crystals bearing carboxylic acid functionalities have garnered significant attention. 4-Butoxy-4'-biphenylcarboxylic acid represents a compelling example within this class of materials. Its molecular structure, characterized by a rigid biphenyl core, a flexible butoxy tail, and a terminal carboxylic acid group, imparts unique properties that are highly advantageous for specific LCD applications.
The primary role of the carboxylic acid moiety is to induce homeotropic alignment , where the liquid crystal molecules align perpendicular to the substrate surface. This alignment is crucial for vertically aligned (VA) mode LCDs, which are renowned for their high contrast ratios and wide viewing angles. The hydrogen bonding capabilities of the carboxylic acid group facilitate strong interactions with appropriately functionalized substrate surfaces, promoting this desirable perpendicular orientation.
This document provides a comprehensive guide to the synthesis, formulation, and characterization of liquid crystal mixtures incorporating this compound. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between material properties, formulation strategies, and final device performance.
Material Profile: this compound
A thorough understanding of the physicochemical properties of this compound is paramount for successful formulation.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 59748-14-0 | [1] |
| Molecular Formula | C₁₇H₁₈O₃ | N/A |
| Molecular Weight | 270.32 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging established organic chemistry reactions such as Suzuki coupling. The following is a representative synthetic protocol.
Sources
The Role of 4-Butoxy-4'-biphenylcarboxylic Acid in the Genesis of Mesophases: Application Notes and Protocols
This technical guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides a comprehensive overview of 4-Butoxy-4'-biphenylcarboxylic acid, a prototypical calamitic (rod-shaped) liquid crystal, and its pivotal role in the formation of ordered, fluid mesophases. This document delves into the underlying physicochemical principles, offers detailed protocols for synthesis and characterization, and presents insights into the causality behind experimental choices.
Part 1: Foundational Principles and Application Notes
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal.[1] Molecules that form these phases, known as mesogens, possess a high degree of orientational order but limited or no positional order.[1][2] this compound is a classic example of a thermotropic calamitic mesogen, where the liquid crystalline phase (mesophase) is induced by a change in temperature.[2]
The molecular architecture of this compound is key to its mesogenic behavior. It is composed of three essential components:
-
A rigid biphenyl core: This aromatic core provides the necessary structural rigidity and anisotropy (rod-like shape) that favors parallel alignment among neighboring molecules.
-
A flexible butoxy tail: The C₄H₉O- group imparts fluidity and influences the melting and clearing points of the mesophase. The length and flexibility of this alkyl chain are critical in determining the type of mesophase formed (e.g., nematic or smectic).[3][4]
-
A terminal carboxylic acid group: This polar group plays a crucial role in promoting self-assembly through hydrogen bonding. Pairs of molecules can form hydrogen-bonded dimers, effectively elongating the mesogenic unit and enhancing the stability of the liquid crystalline phase.
The interplay of these structural features—anisotropic shape, van der Waals forces between the biphenyl cores, and strong intermolecular hydrogen bonding—drives the self-assembly of this compound into ordered yet fluid mesophases upon heating.
Mesophase Formation and Types
As a calamitic liquid crystal, this compound is expected to form nematic and/or smectic phases.[2]
-
Nematic (N) Phase: In this phase, the molecules exhibit long-range orientational order, aligning their long axes roughly parallel to a common director, but lack positional order.[1][5] This phase is characterized by its thread-like defects, which can be observed under a polarized optical microscope.[2]
-
Smectic (Sm) Phase: At lower temperatures than the nematic phase, a more ordered smectic phase may appear. Here, in addition to orientational order, the molecules are arranged in layers.[2]
The transition between these phases occurs at specific temperatures, which are critical parameters for characterizing the material.[6]
Part 2: Synthesis and Characterization Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a common synthetic route utilizing a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of biaryl compounds due to its high yields and tolerance of various functional groups.[7]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
4-Butoxyphenylboronic acid
-
Methyl 4-bromobenzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a round-bottom flask, add 4-butoxyphenylboronic acid (1.0 eq), methyl 4-bromobenzoate (1.0 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (Methyl 4-butoxy-4'-biphenylcarboxylate) by column chromatography.[7]
-
-
Saponification (Hydrolysis of the Ester):
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of potassium hydroxide (KOH) (3-5 eq).
-
Reflux the mixture for 4-6 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
-
Acidification and Purification:
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by slowly adding concentrated HCl until the pH is ~1-2. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure product.
-
Dry the final product under vacuum.
-
Protocol 2: Characterization of Mesophases
This protocol describes the standard techniques used to identify and characterize the liquid crystalline phases of the synthesized compound.[6][8]
Workflow Diagram:
Caption: Hierarchical self-assembly leading to mesophase formation.
References
-
Wikipedia. Liquid crystal. [Link]
-
DoITPoMS, University of Cambridge. Liquid Crystals. [Link]
-
Bradshaw, M. J., et al. "Elastic and Optical Properties of Some 4′-n-Alkyl-4-Cyanobiphenyls." Molecular Crystals and Liquid Crystals, vol. 36, no. 1-2, 1976. [Link]
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]
-
Al-Zuhayri, A. J., et al. "Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 312, 2024, p. 124067. [Link]
-
Goodby, J. W., et al. "Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals." Molecular Crystals and Liquid Crystals, vol. 411, no. 1, 2010. [Link]
-
Arakawa, Y., et al. "4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors." CrystEngComm, vol. 24, no. 40, 2022, pp. 7149-7157. [Link]
-
Merck Group. Liquid crystal phases. [Link]
-
Lukes, V., et al. "Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces." Langmuir, vol. 22, no. 19, 2006, pp. 8056-63. [Link]
-
ResearchGate. Phase Structures of Calamitic Liquid Crystals. [Link]
- Google Patents. US4147651A - Biphenyl based liquid crystal compositions.
-
Al-Dujaili, A. H., et al. "Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds." Molecules, vol. 18, no. 9, 2013, pp. 10496-507. [Link]
-
ResearchGate. Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
MDPI. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. [Link]
-
National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
-
Journal of Chemical and Pharmaceutical Research. Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]
-
Journal of the Chemical Society C: Organic. The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]
-
National Institutes of Health. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]
-
ResearchGate. Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. [Link]
Sources
- 1. Liquid crystal - Wikipedia [en.wikipedia.org]
- 2. Liquid Crystals (all content) [doitpoms.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid crystal phases [merckgroup.com]
- 6. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Characterization of 4-Butoxy-4'-biphenylcarboxylic acid
Introduction
4-Butoxy-4'-biphenylcarboxylic acid is a biphenyl derivative characterized by a carboxylic acid group at one end and a butoxy group at the other. This bifunctional nature makes it a valuable building block in medicinal chemistry, materials science, and pharmaceutical development.[1][2] The biphenyl core provides rigidity and thermal stability, while the carboxylic acid and butoxy groups offer sites for chemical modification and influence the molecule's physicochemical properties, such as solubility and lipophilicity. Accurate and comprehensive characterization is paramount to ensure its identity, purity, and stability, which are critical for its application in regulated industries.
This guide provides a suite of detailed analytical techniques and protocols for the robust characterization of this compound, grounded in established scientific principles.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for selecting appropriate analytical conditions.
| Property | Value / Information | Source |
| Molecular Formula | C₁₇H₁₈O₃ | - |
| Molecular Weight | 270.32 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline powder. | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and acetone. | [1] |
| pKa | Estimated to be around 4-5, typical for aromatic carboxylic acids. | [3] |
Chromatographic Analysis: Purity and Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is ideal, leveraging the nonpolar nature of the biphenyl backbone.
Causality in Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobic properties, which will effectively retain the nonpolar biphenyl structure.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used. The organic component elutes the analyte, and its proportion can be adjusted to optimize retention time.
-
pH Modifier: An acid, such as phosphoric acid or trifluoroacetic acid, is added to the aqueous phase to suppress the ionization of the carboxylic acid group (maintaining it in its protonated, less polar form). This ensures better peak shape and consistent retention.
-
Detection: The biphenyl system contains a strong chromophore, making UV detection highly effective. The maximum absorbance (λmax) is expected to be in the range of 254-280 nm.
Detailed HPLC Protocol
Caption: HPLC workflow for purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water:Phosphoric Acid (70:30:0.1 v/v/v). Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample solution by dissolving it in acetonitrile to a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 260 nm.
-
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[4][5]
-
Analysis and Data Interpretation: Inject the sample solution and record the chromatogram. Calculate the purity by the area percent method. The main peak should be well-resolved from any impurity peaks.
Spectroscopic Characterization
Spectroscopic techniques provide orthogonal information for unequivocal structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
¹H NMR (400 MHz, DMSO-d₆):
-
~12.9 ppm (s, 1H): The acidic proton of the carboxylic acid. This peak is typically broad and its chemical shift is concentration-dependent.[6]
-
~8.0-7.6 ppm (m, 4H): Aromatic protons on the biphenyl ring system adjacent to the carboxylic acid and the other phenyl ring.
-
~7.0 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the butoxy group.
-
~4.0 ppm (t, 2H): Methylene protons of the butoxy group attached to the phenyl ring (-O-CH₂-).
-
~1.7 ppm (m, 2H): Methylene protons of the butoxy group (-O-CH₂-CH₂-).
-
~1.4 ppm (m, 2H): Methylene protons of the butoxy group (-CH₂-CH₃).
-
~0.9 ppm (t, 3H): Terminal methyl protons of the butoxy group (-CH₃).
¹³C NMR (101 MHz, DMSO-d₆):
-
~167 ppm: Carboxylic acid carbonyl carbon.
-
~160-125 ppm: Aromatic carbons of the biphenyl rings. The carbon attached to the butoxy group will be shifted downfield (~159 ppm), while the carbon attached to the carboxylic acid will be around 130 ppm.
-
~68 ppm: Methylene carbon of the butoxy group attached to the phenyl ring (-O-CH₂-).
-
~31 ppm: Methylene carbon of the butoxy group (-O-CH₂-CH₂-).
-
~19 ppm: Methylene carbon of the butoxy group (-CH₂-CH₃).
-
~14 ppm: Terminal methyl carbon of the butoxy group (-CH₃).
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
Expected Fragmentation Pattern (Electron Ionization - EI):
Caption: Predicted EI-MS fragmentation pathway.
-
Molecular Ion ([M]⁺˙): A prominent peak at m/z = 270, corresponding to the molecular weight of the compound.
-
Loss of Butoxy Radical: Cleavage of the ether bond can lead to the loss of a butoxy radical (•OC₄H₉), resulting in a fragment at m/z = 197.
-
Loss of Carboxyl Radical: Loss of the carboxylic acid radical (•COOH) would yield a fragment at m/z = 225.
-
McLafferty Rearrangement: A characteristic fragmentation for alkyl ethers, involving the transfer of a gamma-hydrogen and elimination of butene (C₄H₈), would produce a radical cation at m/z = 214, corresponding to 4'-hydroxy-4-biphenylcarboxylic acid.[7]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3050-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (Butoxy group) |
| ~1685 (strong) | C=O stretch | Carboxylic Acid (dimer) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 (strong) | C-O stretch | Aryl Ether & Carboxylic Acid |
| ~1170 | C-O stretch | Alkyl Ether |
The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl peak and the C-O stretches of the ether and acid groups are key diagnostic bands.[8]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal properties, such as melting point, purity, and decomposition temperature.[9][10]
A. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Instrument Conditions:
-
Temperature Program: Heat from 25 °C to 300 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Interpretation: A sharp endothermic peak will indicate the melting point of the crystalline material. The onset of this peak is typically reported as the melting point. The presence of multiple endotherms could suggest polymorphism.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample into a TGA pan.
-
Instrument Conditions:
-
Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Interpretation: The TGA curve will show the temperature at which the compound begins to decompose (indicated by mass loss). The absence of significant mass loss before the melting point (as determined by DSC) indicates the absence of volatile impurities or solvates.
Caption: Workflow for thermal characterization.
Conclusion
The combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive and robust characterization of this compound. Each technique offers unique and complementary information, ensuring the unambiguous identification, purity assessment, and stability evaluation of this important chemical entity. The protocols outlined in this guide are designed to be self-validating and provide a strong foundation for quality control and research applications.
References
- Patel, et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry, 21(7), 5156-5160.
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link]
-
Mass spectrometry. SlideShare. [Link]
-
Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. MDPI. [Link]
-
(PDF) Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. ResearchGate. [Link]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... ResearchGate. [Link]
-
Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]
-
Mass chart Fragmentation. SlideShare. [Link]
- Mummadi, M. et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
-
Mass spectrum (electron ionization) of Biphenyl-4-carboxylic acid. NIST WebBook. [Link]
-
Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. PharmaInfo. [Link]
-
4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). PubChemLite. [Link]
-
Biphenyl-4-carboxylic acid. NIST WebBook. [Link]
-
2 The FTIR spectrum of (a) 4,4'-biphenyldicarboxylic acid and (b) 4,4'. ResearchGate. [Link]
-
Thermogravimetric analysis curves of 4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA). ResearchGate. [Link]
-
FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. ResearchGate. [Link]
-
Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. [Link]
-
4'-n-Octyloxybiphenyl-4-carboxylic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. wwjmrd. [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. [Link]
-
(1,1'-Biphenyl)-4-carboxylic acid. PubChem. [Link]
-
Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
-
Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR spectrum [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 4-Biphenylcarboxylic acid(92-92-2) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Butoxy-4'-biphenylcarboxylic Acid
Welcome to the technical support center for the synthesis of 4-Butoxy-4'-biphenylcarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure your success.
I. Synthetic Strategy Overview
The synthesis of this compound typically involves a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the butoxy group through a Williamson ether synthesis. The order of these steps can be reversed, and the choice often depends on the availability of starting materials and the desired purification strategy. This guide will address potential issues in both key transformations.
Visualizing the Synthetic Pathways
Caption: Alternative synthetic routes to this compound.
II. Troubleshooting Guide: The Suzuki-Miyaura Cross-Coupling Step
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aromatic rings.[1][2] However, its success is contingent on several critical parameters.
Question 1: My Suzuki coupling reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in a Suzuki coupling is a common issue that can often be traced back to the catalyst, base, or reaction conditions.
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.[3]
-
Oxidation of Palladium(0): Tetrakis(triphenylphosphine)palladium(0), a common catalyst, can be sensitive to air. If it has been stored improperly or for an extended period, it may have oxidized, rendering it inactive.
-
-
Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle.[4]
-
Poor Base Choice: The choice of base is critical and often substrate-dependent. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[3]
-
Solution: If using an aqueous base solution, ensure efficient stirring to overcome phase separation. A phase-transfer catalyst, such as tetrabutylammonium bromide, can be beneficial in such systems.[1] Alternatively, consider using a different base or a solvent system that allows for better solubility of all reactants. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.
-
-
Reaction Temperature:
-
Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.
-
Solution: If your reaction is sluggish at room temperature, gradually increase the temperature to around 80-100 °C while monitoring the reaction progress by TLC or LC-MS.
-
Troubleshooting Workflow: Suzuki Coupling
Caption: A decision tree for troubleshooting the Suzuki-Miyaura coupling.
Question 2: I'm observing significant amounts of homocoupling of my boronic acid starting material. How can I minimize this side reaction?
Answer:
Homocoupling of boronic acids is a common side reaction, often exacerbated by the presence of oxygen.
-
Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Degas your solvents and reaction mixture thoroughly before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also recommended.
III. Troubleshooting Guide: The Williamson Ether Synthesis Step
The Williamson ether synthesis is a classic and generally reliable method for forming ethers from an alkoxide and an alkyl halide via an Sₙ2 reaction.[5][6][7]
Question 3: My Williamson ether synthesis is giving a low yield of the desired this compound. What could be the problem?
Answer:
Several factors can contribute to low yields in a Williamson ether synthesis.
-
Incomplete Deprotonation: The reaction requires the formation of a phenoxide ion by deprotonating the hydroxyl group of the starting phenol.[6][8]
-
Weak Base: If the base is not strong enough to fully deprotonate the phenol, the concentration of the nucleophilic phenoxide will be low.
-
Solution: For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[8] Ensure the base is anhydrous, as water can inhibit the reaction.
-
-
Choice of Alkyl Halide: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[5][7]
-
Bulky Alkyl Halide: While 1-bromobutane is a primary alkyl halide and generally suitable, using more hindered alkyl halides can lead to elimination side reactions.
-
Solution: Stick with primary alkyl halides for the best results.
-
-
Reaction Conditions:
-
Insufficient Reaction Time or Temperature: The reaction may not go to completion if not allowed to run for a sufficient amount of time or at an adequate temperature.[5]
-
Solution: Monitor the reaction progress by TLC. If the reaction is slow, consider increasing the temperature or extending the reaction time. Refluxing the reaction mixture is a common practice.[6][9]
-
| Parameter | Recommended Condition | Rationale |
| Base | Anhydrous K₂CO₃ or Cs₂CO₃ | Ensures complete deprotonation of the phenol to form the nucleophilic phenoxide. |
| Alkyl Halide | 1-Bromobutane or 1-Iodobutane | Primary alkyl halides are ideal for the Sₙ2 mechanism, minimizing elimination side products. |
| Solvent | Polar aprotic (e.g., DMF, Acetone) | These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed to completion. |
Table 1: Recommended Reaction Parameters for Williamson Ether Synthesis.
IV. Purification and Characterization FAQs
Question 4: What is the best way to purify the final product, this compound?
Answer:
A multi-step purification process is often necessary to obtain a highly pure product.
-
Acid-Base Extraction: Since the final product is a carboxylic acid, you can exploit its acidic nature for purification.[3]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or NaHCO₃ solution). The desired product will move into the aqueous layer as its sodium salt.
-
Wash the aqueous layer with an organic solvent to remove any neutral organic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the purified carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: For further purification, recrystallization is an excellent technique.
-
A common solvent system for recrystallizing biphenyl carboxylic acids is a mixture of ethanol and water or benzene and petroleum ether.[10] The goal is to dissolve the compound in a minimum amount of hot solvent and then allow it to slowly cool, forming pure crystals.
-
-
Column Chromatography: If impurities are still present, column chromatography can be employed.[11]
-
A typical eluent system would be a gradient of ethyl acetate in hexane or petroleum ether. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Question 5: What are the key analytical techniques to confirm the structure and purity of my synthesized this compound?
Answer:
A combination of spectroscopic and analytical methods should be used:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the molecule by showing the expected proton and carbon signals and their respective chemical shifts, integrations, and coupling patterns.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present, such as the C=O stretch of the carboxylic acid and the C-O stretch of the ether.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique to assess the purity of the final compound.
By systematically addressing these common issues and following the recommended protocols, you can significantly improve the yield and purity of your this compound synthesis.
V. References
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from
-
Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. Retrieved from
-
Unknown. (2014). The Suzuki Reaction. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxyphenol. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
-
Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from
-
ResearchGate. (2025). (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. Retrieved from
-
JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Retrieved from
-
Journal of the Chemical Society C: Organic. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Retrieved from
-
Google Patents. (n.d.). Purification method of biphenyldicarboxylic acid. Retrieved from
-
Benchchem. (2025). Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis. Retrieved from
-
Semantic Scholar. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from
-
PubChemLite. (n.d.). 4-butoxy-benzoic acid biphenyl-4-yl ester (C23H22O3). Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Retrieved from
-
ChemicalBook. (n.d.). This compound CAS#: 59748-14-0. Retrieved from
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. reddit.com [reddit.com]
- 11. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Purification of 4-Butoxy-4'-biphenylcarboxylic Acid by Recrystallization
Welcome to the technical support center for the purification of 4-Butoxy-4'-biphenylcarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the recrystallization of this compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you achieve the highest purity for your compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of this compound.
Problem 1: Low or No Crystal Formation Upon Cooling
Q: I've dissolved my crude this compound in a hot solvent and allowed it to cool, but I'm seeing very few or no crystals. What's going wrong?
A: This is a common issue that typically points to one of several factors related to supersaturation.
-
Excess Solvent: The most frequent cause is the use of too much solvent.[1] The goal is to create a saturated solution at high temperature, so that upon cooling, the solubility of your compound drops significantly, forcing it out of solution as crystals.[2] If the solution is too dilute, the compound will remain dissolved even at lower temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to do so until you observe slight turbidity (cloudiness) or see small crystals forming. Then, add a very small amount of fresh hot solvent to redissolve these, and allow the solution to cool slowly again.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. An ideal recrystallization solvent should exhibit high solubility for the compound when hot and low solubility when cold.[2][3]
-
Cooling Too Rapidly: Very rapid cooling can sometimes inhibit crystal nucleation.
-
Lack of Nucleation Sites: Sometimes, crystallization needs a "seed" to start.
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[1] The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, if you have a pure crystal of this compound, adding a tiny "seed crystal" can initiate crystallization.[6]
-
Problem 2: The Product "Oils Out" Instead of Forming Crystals
Q: When I cool my solution, an oily layer forms at the bottom of the flask instead of solid crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. It can also be caused by the presence of impurities that depress the melting point.
-
High Solute Concentration: The concentration of the solute may be too high, causing it to come out of solution above its melting point.
-
Solution: Reheat the solution to dissolve the oil. Then, add a small amount of additional hot solvent to lower the saturation point. Cool the solution again, perhaps more slowly, to encourage crystal formation.
-
-
Inappropriate Solvent Choice: The solvent's boiling point might be too high.
-
Solution: Select a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be employed to modulate the solvent properties.[7]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of the crude product.[8]
-
Solution: If the issue persists, it may be necessary to perform a preliminary purification step, such as a simple filtration or a wash, to remove some of the impurities before attempting recrystallization. If the impurity is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove it.[9]
-
Problem 3: Poor Recovery/Low Yield
Q: My recrystallization was successful in producing pure crystals, but my final yield is very low. What are the common causes for this?
A: Low yield can be frustrating, but it is often preventable by optimizing several steps in the process.
-
Using Too Much Solvent: As mentioned in Problem 1, excess solvent will not only hinder crystallization but also keep more of your product dissolved in the mother liquor, thus reducing the yield.[1]
-
Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities that need to be removed by filtering the hot solution, your desired compound can sometimes crystallize in the filter funnel.[10]
-
Washing Crystals with the Wrong Solvent: Washing the collected crystals is important to remove any remaining mother liquor, but using a solvent in which the crystals are soluble will dissolve your product and wash it away.
-
Solution: Wash the crystals with a small amount of the cold recrystallization solvent or a solvent in which your compound is known to be insoluble.[11]
-
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize the precipitation of the solid.[12]
-
Problem 4: The Final Product is Not Pure
Q: I have recrystallized my this compound, but analytical data (e.g., melting point, NMR) shows it is still impure. Why?
A: The goal of recrystallization is purification, so an impure final product indicates that the process was not optimal.
-
Crystals Formed Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice.[1]
-
Insoluble Impurities Not Removed: If there were impurities in your crude product that are insoluble in the hot recrystallization solvent, they should have been removed by hot filtration.
-
Solution: If you suspect insoluble impurities, redissolve your product in a minimal amount of hot solvent and perform a hot gravity filtration before allowing the solution to cool again.[10]
-
-
Soluble Impurities Co-precipitated: If the impurities have similar solubility properties to your desired compound, they may crystallize along with it.
-
Solution: A different recrystallization solvent or a mixed-solvent system might be more effective at leaving the impurities in the solution.[3] In some cases, a second recrystallization may be necessary to achieve the desired purity.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][3] A good starting point is to consider the polarity of the molecule. This compound has both non-polar (biphenyl, butoxy chain) and polar (carboxylic acid) regions. Therefore, solvents of intermediate polarity or mixed-solvent systems are often good candidates. For similar compounds like 4-biphenylcarboxylic acid, aqueous ethanol and benzene/petroleum ether have been used.[4][5] Small-scale solubility tests with various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) are recommended to empirically determine the best choice.[13]
Q2: What is a mixed-solvent recrystallization and when should I use it?
A2: A mixed-solvent recrystallization uses a pair of miscible solvents—one in which the compound is very soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent").[6][7] This technique is useful when no single solvent has the ideal solubility properties.[3] To perform it, you dissolve the crude product in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy (turbid), indicating the start of precipitation.[6][7] A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[7]
Q3: What are the likely impurities in my crude this compound?
A3: The impurities will depend on the synthetic route used. Common syntheses, such as Suzuki-Miyaura cross-coupling reactions, might leave residual starting materials (e.g., a boronic acid and a halide), palladium catalyst, and by-products from side reactions.[14][15] If the final step is the hydrolysis of an ester, unreacted ester is a common impurity.[8]
Q4: How can I improve the crystal size and quality?
A4: The key to growing large, well-formed crystals is slow cooling.[1][2] A solution that is cooled slowly allows the molecules to arrange themselves into a crystal lattice in an orderly fashion, excluding impurities. Rapid cooling leads to the rapid precipitation of small, often less pure, crystals. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath is a crucial step.[1][12]
Q5: Is it necessary to use a hot filtration step?
A5: A hot filtration is only necessary if you observe insoluble impurities in your hot, dissolved solution.[10] These could be things like dust, residual catalysts, or insoluble by-products. If the hot solution is clear, you can skip this step. If you do perform a hot filtration, it's important to do it quickly and with a pre-heated funnel to prevent your product from crystallizing prematurely.[10]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the purity of your crude material.
Step-by-Step Methodology
-
Solvent Selection: Based on preliminary small-scale tests, select a suitable solvent or solvent pair. For this example, we will use aqueous ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solvent begins to boil. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization:
-
Single Solvent: Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Mixed Solvent (Ethanol/Water): If using a mixed system, add hot water dropwise to the hot ethanol solution until it becomes persistently turbid. Then, add a few drops of hot ethanol to clarify the solution. Cover the flask and allow it to cool slowly.
-
-
Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 20 minutes to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Solvent System | Aqueous Ethanol or Toluene/Hexane | Provides good solubility differential with temperature for biphenyl carboxylic acids. |
| Initial Solvent Volume | ~3-5 mL per gram of crude solid | A starting point to avoid using a large excess. Adjust as needed. |
| Dissolution Temperature | Boiling point of the solvent | To ensure maximum solubility and create a saturated solution.[2] |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Promotes the growth of large, pure crystals and maximizes yield.[1] |
| Washing Solvent | Ice-cold recrystallization solvent | Removes impurities without significantly dissolving the product crystals.[11] |
Visualizing the Recrystallization Workflow
The following diagram illustrates the decision-making process and steps involved in a typical recrystallization experiment.
Caption: A flowchart of the recrystallization process.
This second diagram illustrates the conceptual relationship between temperature, solubility, and purity in the recrystallization process.
Caption: Solubility changes driving purification.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [https://www.york.ac.uk/chemistry/staff/academic/a-i/hunt/teaching/solvent_ recrystallisation.html]([Link]_ recrystallisation.html)
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Transition task: Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]
-
Study.com. (n.d.). For a multiple solvent recrystallization- explain why and how this techniques works, ie based.... Retrieved from [Link]
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Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
MIT OpenCourseWare. (2012). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Reddit. (2012, February 7). Help! Recrystallization sources of error. r/chemhelp. Retrieved from [Link]
-
The Student Room. (2018, April 7). How to purify a carboxylic acid by recrystallisation?. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]
-
Unknown. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). 223 questions with answers in RECRYSTALLISATION. Science topic. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Isoreticular polyMOFs Revised ESI. Retrieved from [Link]
-
PubChem. (n.d.). 4'-Hydroxy-4-biphenylcarboxylic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Retrieved from [Link]
-
ResearchGate. (2013, July 17). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?. Retrieved from [Link]
-
ChemBK. (n.d.). Biphenyl-4-carboxylic acid. Retrieved from [Link]
-
NIST. (n.d.). Biphenyl-4-carboxylic acid. WebBook. Retrieved from [Link]
-
DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. Retrieved from [Link]
-
National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
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Navigating the Synthesis of 4-Butoxy-4'-biphenylcarboxylic Acid: A Technical Support Guide for Large-Scale Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to overcoming the challenges encountered during the large-scale synthesis of 4-Butoxy-4'-biphenylcarboxylic acid. Drawing from established chemical principles and insights from industrial applications, this document offers troubleshooting strategies and frequently asked questions to facilitate a robust and scalable manufacturing process.
Introduction to the Synthetic Landscape
The synthesis of this compound typically involves two key transformations: a Suzuki-Miyaura cross-coupling to construct the biphenyl core and a Williamson ether synthesis to introduce the butoxy group. The sequence of these reactions is a critical consideration for large-scale production, as each pathway presents unique challenges and impurity profiles. This guide will address both potential synthetic routes.
Route A: Suzuki-Miyaura coupling of 4-bromobenzoic acid with 4-butoxyphenylboronic acid. Route B: Williamson ether synthesis on 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid with a butyl halide.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis?
A1: The choice between Route A and Route B depends on several factors, including the cost and availability of starting materials, and the ease of purification.
-
Route A is often favored due to the generally robust nature of the Suzuki-Miyaura coupling. However, the synthesis of 4-butoxyphenylboronic acid adds an extra step to the overall process.
-
Route B involves the etherification of a more complex molecule, which can sometimes lead to lower yields and more challenging purification due to the similar polarities of the starting material and product.
Q2: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?
A2: The main challenges include:
-
Catalyst deactivation: The palladium catalyst is sensitive to air and impurities, which can be more prevalent on a larger scale.[1][2]
-
Byproduct formation: Homocoupling of the boronic acid and protodeboronation are common side reactions that can reduce yield and complicate purification.[3] The presence of a carboxylic acid group can sometimes exacerbate these issues.
-
Residual palladium removal: Meeting stringent regulatory limits for residual palladium in the final product can be a significant purification hurdle.[4]
Q3: What are the key considerations for the large-scale Williamson ether synthesis step?
A3: Key considerations include:
-
Reaction kinetics: The reaction can be slow, requiring elevated temperatures, which may lead to byproduct formation.
-
Base selection: The choice and amount of base are critical to ensure complete deprotonation of the phenol without causing degradation of the starting material or product.[5]
-
Solvent selection: The solvent must be able to dissolve both the ionic phenoxide and the organic butyl halide, and its boiling point should be suitable for the required reaction temperature.[6]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis.
Part 1: Suzuki-Miyaura Coupling (Route A)
Issue 1: Low Yield or Stalled Reaction
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Ensure rigorous inert atmosphere (nitrogen or argon) throughout the reaction.[1][2] • Use fresh, high-quality palladium catalyst and phosphine ligands. • Consider using a more robust pre-catalyst. |
| Inefficient Transmetalation | • Optimize the base (e.g., K₂CO₃, K₃PO₄) and its concentration. The base is crucial for activating the boronic acid. • Ensure adequate mixing to overcome mass transfer limitations in a large reactor. |
| Protodeboronation of Boronic Acid | • Use anhydrous solvents to minimize the presence of water, which can be a proton source.[3] • Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
Issue 2: High Levels of Impurities
| Impurity | Identification | Mitigation Strategies |
| Homocoupling Product (4,4'-dicarboxybiphenyl or 4,4'-dibutoxybiphenyl) | Mass Spectrometry (MS) and NMR Spectroscopy | • Rigorously degas all solvents and reagents to remove oxygen. • Optimize the catalyst-to-ligand ratio. |
| Protodeboronation Product (Benzoic Acid or Butoxybenzene) | Gas Chromatography-Mass Spectrometry (GC-MS) and NMR Spectroscopy | • Use anhydrous conditions. • Add the boronic acid slowly to the reaction mixture. |
| Residual Palladium | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | • Employ palladium scavengers (e.g., silica-functionalized thiols) post-reaction.[7] • Optimize the work-up and crystallization procedures to precipitate the product while leaving palladium in the mother liquor.[4] |
Part 2: Williamson Ether Synthesis (Route B)
Issue 1: Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Deprotonation | • Ensure the use of a sufficiently strong base (e.g., K₂CO₃, NaOH, KOH) in at least stoichiometric amounts.[5] • Use a solvent that allows for good solubility of both the phenoxide and the base. |
| Low Reactivity of Butyl Halide | • Use butyl bromide or butyl iodide instead of butyl chloride for higher reactivity. • Increase the reaction temperature, but monitor for potential degradation. |
| Phase Transfer Issues | • For biphasic systems, consider the use of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the aqueous phenoxide and the organic butyl halide. |
Issue 2: Formation of Byproducts
| Byproduct | Potential Cause | Mitigation Strategies |
| Dialkylated Product | Use of a strong base with a dihydroxybiphenyl impurity. | Ensure the purity of the starting 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid. |
| Elimination Product (Butene) | High reaction temperatures with a secondary or tertiary butyl halide (less common with n-butyl halides).[6] | Maintain the lowest effective reaction temperature. |
Experimental Protocols
Protocol 1: Large-Scale Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for specific equipment and scales.
-
Reactor Setup: A clean, dry, and inerted reactor is charged with 4-bromobenzoic acid (1.0 eq), 4-butoxyphenylboronic acid (1.1-1.5 eq), and a suitable solvent (e.g., toluene, 2-propanol/water mixture).[4][8]
-
Inerting: The reactor is purged with nitrogen or argon to remove any residual oxygen.
-
Base Addition: An aqueous solution of a base (e.g., K₂CO₃, 2-3 eq) is added. The mixture is stirred vigorously.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-1 mol%) is added as a solution or slurry in the reaction solvent.
-
Reaction: The reaction mixture is heated to a temperature that ensures a reasonable reaction rate (typically 80-100 °C) and monitored by HPLC until completion.[4]
-
Work-up:
-
The mixture is cooled, and the aqueous layer is separated.
-
The organic layer is washed with water and brine.
-
The product is typically isolated by acidification of the aqueous layer (if the product is in the salt form) or by crystallization from the organic layer.
-
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water).[9]
Protocol 2: Large-Scale Williamson Ether Synthesis
-
Reactor Setup: A reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq), a suitable solvent (e.g., DMF, DMSO, acetone), and a base (e.g., K₂CO₃, 1.5-2.0 eq).[5]
-
Reagent Addition: n-Butyl bromide (1.1-1.5 eq) is added to the mixture.
-
Reaction: The mixture is heated to reflux (typically 60-120 °C, depending on the solvent) and monitored by TLC or HPLC.
-
Work-up:
-
The reaction mixture is cooled and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with water and brine.
-
-
Purification: The crude product is purified by recrystallization.
Visualizing the Synthetic Workflow
Caption: Synthetic routes to this compound.
Data Presentation: Critical Parameters for Scale-Up
| Parameter | Suzuki-Miyaura Coupling | Williamson Ether Synthesis | Key Considerations for Scale-Up |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, Pd/C) | Not applicable (or Phase Transfer Catalyst) | Catalyst loading, activity, and removal are critical for cost and product purity. |
| Solvent | Toluene, Dioxane, Alcohols/Water | DMF, DMSO, Acetone, Acetonitrile | Solvent selection impacts reaction rate, safety, and environmental footprint. |
| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | K₂CO₃, NaOH, KOH | The choice of base affects reaction efficiency and can influence side reactions. |
| Temperature | 80 - 110 °C | 60 - 120 °C | Heat transfer becomes a major challenge in large reactors. |
| Work-up | Acid/base extraction, crystallization | Filtration, extraction, crystallization | Efficient phase separation and product isolation are key for high throughput. |
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable endeavor. Careful consideration of the synthetic route, optimization of reaction conditions to minimize byproduct formation, and implementation of robust purification strategies are paramount for a successful and economically viable process. This guide provides a framework for addressing the common hurdles encountered, enabling researchers and production chemists to navigate the complexities of scaling up this important synthesis.
References
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
-
A number of protocols have also been developed... RSC Publishing. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]
-
Scope and Limitations of Palladium‐Catalyzed Cross‐Coupling Reactions with Organogold Compounds. ResearchGate. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
- Purification method of biphenyldicarboxylic acid.
-
Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science (RSC Publishing). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC - NIH. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. PubMed. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit. [Link]
-
Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. [Link]
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Technical Support Center: Synthesis of 4-Butoxy-4'-biphenylcarboxylic Acid
Welcome to the technical support center for the synthesis of 4-Butoxy-4'-biphenylcarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and effectively mitigate the formation of unwanted side products.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis often involves two key transformations: a Williamson ether synthesis to introduce the butoxy group and a method to install the carboxylic acid functionality, such as the hydrolysis of a nitrile or the carboxylation of a Grignard reagent. Each of these steps presents a unique set of challenges and potential side reactions. This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing explanations for their causes and actionable steps for resolution.
Problem 1: Low Yield of 4-Butoxy-4'-hydroxybiphenyl during Williamson Ether Synthesis
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 4,4'-dihydroxybiphenyl.
-
Isolation of a significant amount of a byproduct identified as an elimination product (e.g., 1-butene).
Potential Causes and Solutions:
-
Incomplete Deprotonation of the Phenol: The Williamson ether synthesis relies on the formation of a phenoxide ion, which then acts as a nucleophile.[1][2] If the base is not strong enough or is used in insufficient quantity, the deprotonation of the hydroxyl group on 4,4'-dihydroxybiphenyl will be incomplete, leading to unreacted starting material.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate solvent like DMF or DMSO.[2] Use at least a stoichiometric equivalent of the base for each hydroxyl group you intend to alkylate.
-
-
Competition with Elimination (E2) Reaction: The use of a sterically hindered alkyl halide or high reaction temperatures can favor an E2 elimination reaction over the desired Sₙ2 substitution.[1][3] This is particularly relevant when using secondary or tertiary alkyl halides.
-
C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring.[1][2] While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to byproducts.
-
Solution: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Problem 2: Formation of Dialkylated Biphenyl Byproduct
Symptom:
-
Mass spectrometry analysis reveals a species with a molecular weight corresponding to the addition of two butyl groups to the biphenyl core.
Potential Cause and Solution:
-
Over-alkylation of 4,4'-dihydroxybiphenyl: If you are starting from 4,4'-dihydroxybiphenyl and aiming for mono-alkylation, using an excess of the alkylating agent or base can lead to the formation of the dialkylated product.
-
Solution: Carefully control the stoichiometry. Use approximately one equivalent of the alkylating agent and base. It may be necessary to perform a careful optimization of the reagent ratios to maximize the yield of the desired mono-butylated product.
-
Problem 3: Incomplete Hydrolysis of the Nitrile Group
Symptom:
-
IR spectroscopy of the final product shows a persistent peak around 2230-2210 cm⁻¹, characteristic of a nitrile (C≡N) stretch.
-
The isolated product has poor solubility in aqueous base, unlike the expected carboxylic acid.
Potential Causes and Solutions:
-
Insufficiently Harsh Reaction Conditions: The hydrolysis of an aromatic nitrile to a carboxylic acid often requires vigorous conditions, such as strong acid or base and elevated temperatures.[4][5][6]
-
Solution (Acidic Hydrolysis): Use a strong acid like concentrated sulfuric acid or hydrochloric acid and heat the reaction mixture for a prolonged period.[4][5] The reaction progress should be monitored by TLC or LC-MS until the starting nitrile is consumed.
-
Solution (Basic Hydrolysis): A strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol can be effective.[6] Be aware that under basic conditions, the product will be the carboxylate salt, which will require an acidic workup to protonate it to the carboxylic acid.
-
-
Formation of a Stable Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate.[6] Under certain conditions, this amide can be stable and difficult to hydrolyze further.
-
Solution: If you isolate the amide, you can subject it to a second, more forceful hydrolysis step using the conditions described above.
-
Problem 4: Side Reactions During Grignard Reagent Formation and Carboxylation
Symptom:
-
Low yield of the desired carboxylic acid when using a Grignard-based route.
-
Isolation of significant amounts of biphenyl or other coupling byproducts.
Potential Causes and Solutions:
-
Presence of Protic Impurities: Grignard reagents are extremely strong bases and will react with any protic source, such as water or alcohols, in the reaction mixture.[7][8] This will quench the Grignard reagent and reduce the yield.
-
Solution: Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Wurtz-Type Coupling: The Grignard reagent can react with the starting aryl halide in a side reaction to form a homocoupled biphenyl product.
-
Solution: Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the presence of the forming Grignard reagent.
-
-
Inefficient Carboxylation: The reaction of the Grignard reagent with carbon dioxide can be inefficient if the CO₂ is not delivered effectively.
-
Solution: Use freshly crushed dry ice (solid CO₂) and add the Grignard solution to a slurry of the dry ice in an anhydrous ether solvent. This ensures a large excess of CO₂ is available for the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
There are two primary and effective routes:
-
Route A: Williamson Ether Synthesis followed by Nitrile Hydrolysis. This involves the butylation of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.[9][10] The resulting 4'-butoxy-[1,1'-biphenyl]-4-carbonitrile is then hydrolyzed to the carboxylic acid.
-
Route B: Suzuki Coupling followed by functional group manipulation. This route could involve a Suzuki coupling of a bromo- or iodo-benzoate derivative with a butoxyphenylboronic acid.[11][12][13] The resulting ester is then hydrolyzed to the carboxylic acid.
Q2: Which route is generally preferred and why?
The choice of route often depends on the availability and cost of the starting materials. Route A is often favored due to the commercial availability of 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.[9][10] However, if the appropriate boronic acids and aryl halides for Route B are readily accessible, the Suzuki coupling can be a very efficient and high-yielding method for constructing the biphenyl core.[13]
Q3: What are the critical parameters to control during the Williamson ether synthesis step?
The most critical parameters are:
-
Choice of Base and Solvent: A strong base in a polar aprotic solvent is crucial for complete deprotonation and to favor O-alkylation.[2]
-
Reaction Temperature: Keeping the temperature as low as reasonably possible while still allowing the reaction to proceed will minimize the competing elimination reaction.[1]
-
Stoichiometry: Precise control of the amount of alkylating agent is necessary to avoid over-alkylation.
Q4: Are there any alternatives to nitrile hydrolysis for introducing the carboxylic acid group?
Yes, a common alternative is the carboxylation of a Grignard reagent.[7][8][14] This involves forming a Grignard reagent from a halogenated 4-butoxybiphenyl precursor (e.g., 4-bromo-4'-butoxybiphenyl) and then reacting it with carbon dioxide.[15]
Q5: How can I effectively monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Experimental Protocols
Protocol 1: Synthesis of 4'-Butoxy-[1,1'-biphenyl]-4-carbonitrile via Williamson Ether Synthesis
Materials:
-
4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add 1-bromobutane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into a beaker of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Hydrolysis of 4'-Butoxy-[1,1'-biphenyl]-4-carbonitrile to this compound
Materials:
-
4'-Butoxy-[1,1'-biphenyl]-4-carbonitrile
-
Sulfuric Acid (H₂SO₄), concentrated
-
Water
-
Acetic Acid
Procedure:
-
In a round-bottom flask, create a mixture of water, concentrated sulfuric acid, and acetic acid (e.g., a 1:1:1 ratio by volume).
-
Add 4'-butoxy-[1,1'-biphenyl]-4-carbonitrile to this acidic mixture.
-
Heat the reaction to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it over ice.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a solvent like acetic acid or an ethanol/water mixture.
Visualizing Reaction Pathways
To better understand the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathways.
Caption: Main synthetic pathway (Route A) and a common side reaction.
Caption: A logical flow for troubleshooting common synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Williamson Ether Synthesis | ||
| Alkyl Halide | 1-Bromobutane or 1-Iodobutane | Primary halides minimize E2 elimination.[3] |
| Base | Anhydrous K₂CO₃ or NaH | Strong base ensures complete phenoxide formation.[2] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents favor Sₙ2 over E2.[2] |
| Temperature | 60-80 °C | Balances reaction rate with minimizing side reactions. |
| Nitrile Hydrolysis | ||
| Reagent | Conc. H₂SO₄ in H₂O/Acetic Acid | Strong acid required for complete hydrolysis.[4][5] |
| Temperature | Reflux (110-120 °C) | High energy input needed to overcome activation barrier. |
| Reaction Time | 12-24 hours | Ensures complete conversion of the stable nitrile. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Transformation Tutoring. (2022-11-24). Synthesis And Reactions Of Carboxylic Acids. [Link]
-
Master Organic Chemistry. (2011-10-14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
JoVE. (2025-05-22). Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]
-
University of Calgary. Ch19: RMgX + CO2 -> RCO2H. [Link]
-
Royal Society of Chemistry. (Date not available). A water-soluble supramolecular palladium catalyst for Suzuki–Miyaura coupling in aqueous media. [Link]
-
Royal Society of Chemistry. (Date not available). A highly efficient catalyst of a nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. [Link]
-
Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]
-
Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. [Link]
-
ResearchGate. (Date not available). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with... [Link]
- Google Patents. (Date not available). Hydrolysis of nitriles to carboxylic acids.
-
ResearchGate. (Date not available). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
-
ResearchGate. (Date not available). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... [Link]
-
American Chemical Society. (Date not available). A Side Reaction in the Williamson Synthesis. [Link]
-
Chemistry Steps. (Date not available). The Williamson Ether Synthesis. [Link]
-
ResearchGate. (2025-08-07). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. [Link]
-
Lumen Learning. (Date not available). 21.5. Hydrolysis of nitriles. [Link]
- Google Patents. (Date not available). Process for the hydrolysis of nitriles.
-
ResearchGate. (Date not available). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
precisionFDA. (Date not available). 4'-HYDROXY(1,1'-BIPHENYL)-4-CARBONITRILE. [Link]
-
JOCPR. (Date not available). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. [Link]
-
Chemistry Steps. (Date not available). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
SciSpace. (Date not available). Structure and Phase Transitions of Ethyl 4′-n-undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). [Link]
-
PrepChem.com. (Date not available). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
-
YouTube. (2024-04-26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
National Institutes of Health. (Date not available). Ethyl (Z)-4′-(4-ethoxy-1-hydroxy-3,4-dioxobut-1-en-1-yl)-[1,1′-biphenyl]. [Link]
- Google Patents. (Date not available).
-
National Institutes of Health. (Date not available). (1,1'-Biphenyl)-4-carbonitrile. [Link]
-
National Institutes of Health. (Date not available). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (Date not available). [Link]
-
National Institutes of Health. (Date not available). 4'-Hydroxy-4-biphenylcarbonitrile. [Link]
-
ResearchGate. (2025-08-10). Structure and Phase Transitions of Ethyl 4′- n -undecyloxybiphenyl-4-carboxylate and Its Acid Derivative. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]
- 9. 4'-Hydroxybiphenyl-4-carbonitrile, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 10. 4'-Hydroxy-4-biphenylcarbonitrile | C13H9NO | CID 140610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. transformationtutoring.com [transformationtutoring.com]
- 15. leah4sci.com [leah4sci.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Butoxy-4'-biphenylcarboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Butoxy-4'-biphenylcarboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this important intermediate. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to make informed decisions to optimize your reaction outcomes.
Section 1: The Suzuki-Miyaura Coupling Approach
The Palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prevalent and versatile method for constructing the biphenyl core of the target molecule.[1][2] This section addresses the most common issues encountered when coupling either (4-butoxyphenyl)boronic acid with a 4-halobenzoic acid derivative or 4-butoxy-1-halobenzene with (4-carboxyphenyl)boronic acid.
FAQ 1: My Suzuki coupling reaction shows low or no conversion. What are the primary causes and how can I troubleshoot this?
Low conversion in a Suzuki coupling is a multifaceted issue that typically points to problems within the catalytic cycle.[3][4] The cycle's efficiency depends on the active Pd(0) catalyst, the choice of base, solvent, and the integrity of the starting materials.
Underlying Cause: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A failure in any of these steps will halt or slow the reaction. The most common failure point is the deactivation of the Palladium catalyst.
Troubleshooting Protocol:
-
Catalyst Integrity and Oxygen Contamination: The active catalyst is a Pd(0) species. If your reaction mixture turns black, it often indicates the precipitation of palladium black, an inactive form of the catalyst.[6] This is typically caused by oxygen in the reaction system, which can oxidize the Pd(0) catalyst.[5]
-
Choice of Base and Solvent: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1] Its effectiveness is highly dependent on the solvent system.
-
Action: If you are using a common base like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) in a biphasic solvent system (e.g., Toluene/Water, Dioxane/Water), ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[1][7] For anhydrous conditions, consider stronger bases like Potassium Phosphate (K₃PO₄), but be aware that a small amount of water can sometimes be beneficial even in these systems.[6] If solubility of your starting materials is an issue, switching to a solvent like DMF may help, but be mindful that DMF can sometimes interfere with the reaction at high temperatures.[3]
-
-
Ligand Selection: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich aryl halides, which can be challenging substrates for oxidative addition, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often required to achieve good yields.[6][8]
-
Action: If using a standard catalyst like Pd(PPh₃)₄ fails, consider switching to a pre-catalyst system with a more advanced ligand, such as XPhos Pd G4.[8]
-
-
Starting Material Quality: Boronic acids are prone to decomposition (protodeboronation), especially if they are electron-deficient or impure.[5][8]
Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
FAQ 2: I'm observing a significant amount of a homocoupling byproduct from my boronic acid. How can I suppress this?
Homocoupling (the coupling of two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[5]
Underlying Cause: Oxygen can facilitate a competing catalytic cycle that leads to the dimerization of the boronic acid. This depletes your nucleophile and complicates purification.
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As with general low conversion issues, the most critical step is to rigorously exclude oxygen from your reaction.[5] Ensure thorough degassing of all reagents and maintain a robust inert atmosphere.
-
Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.
-
Action: Start with 1.1 to 1.2 equivalents of the boronic acid. If homocoupling persists, try using a 1:1 stoichiometry or even a slight excess of the aryl halide.
-
-
Slow Addition: Adding the boronic acid slowly over a period of time can help maintain a low instantaneous concentration, disfavoring the dimerization reaction.
-
Catalyst Choice: Some catalyst systems are more prone to homocoupling than others.
-
Action: If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions effectively reduce it to the active Pd(0) state in the presence of the phosphine ligand before side reactions can occur.
-
Data Table: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Aryl Halide | 4-Bromobenzoic Acid (1.0 eq) | 4-Iodobenzoic Acid (1.0 eq) |
| Boronic Acid | 4-Butoxyphenylboronic Acid (1.2 eq) | 4-Butoxyphenylboronic Acid (1.1 eq) |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | XPhos Pd G3 (1-2 mol%) |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (2.0 eq) |
| Solvent | Toluene/EtOH/H₂O (4:1:1) | Dioxane/H₂O (4:1) |
| Temperature | 90 °C | 100 °C |
| Atmosphere | Nitrogen or Argon | Argon |
Section 2: Alternative Routes & Post-Synthesis Modification
While Suzuki coupling is often the most direct route, challenges with starting material availability or reactivity may necessitate a different approach.
FAQ 3: When should I consider a Williamson Ether Synthesis followed by functional group conversion?
This two-step approach is advantageous when the corresponding hydroxy-biphenyl precursors are more readily available or economical than the boronic acid or halide precursors required for a direct Suzuki coupling.
Synthetic Pathway:
-
Williamson Ether Synthesis: React a hydroxy-biphenyl intermediate (e.g., methyl 4'-hydroxybiphenyl-4-carboxylate) with a butyl halide (e.g., 1-bromobutane) in the presence of a base like K₂CO₃.[9][10] This is a classic Sₙ2 reaction.[11][12]
-
Hydrolysis (Saponification): The resulting ester (methyl 4'-butoxybiphenyl-4-carboxylate) is then hydrolyzed to the target carboxylic acid using a base like NaOH or LiOH, followed by acidic workup.[13][14]
Troubleshooting the Williamson Ether Synthesis:
-
Low Yield: This reaction is sensitive to steric hindrance.[12] Fortunately, 1-bromobutane is a primary alkyl halide, which is ideal. Ensure your base is strong enough to deprotonate the phenol (K₂CO₃ is generally sufficient for phenols) and that your solvent (e.g., Acetone, DMF) is anhydrous.[9][10]
-
Side Reactions: The main side reaction is elimination, but this is minimal with primary alkyl halides.[10]
Troubleshooting the Hydrolysis Step:
-
Incomplete Reaction: Ester hydrolysis can be slow. Ensure you are using a sufficient excess of base (e.g., 2-3 equivalents) and allow adequate reaction time, heating if necessary. Monitor by TLC until the starting ester spot has disappeared.
-
Work-up Issues: The product will be in the aqueous layer as a carboxylate salt after saponification. It must be carefully acidified (e.g., with 2M HCl) to precipitate the neutral carboxylic acid before extraction or filtration.[14]
Section 3: Purification Strategies
Purifying the final product is critical to obtaining material suitable for further use. The acidic nature of the target molecule is the key to an effective purification strategy.
FAQ 4: What is the most effective method for purifying crude this compound?
The most robust method involves an acid-base extraction, which leverages the acidic proton of the carboxylic acid to separate it from neutral organic impurities.[1][15] This is often followed by recrystallization for obtaining highly pure material.
Underlying Cause: Neutral impurities (like biphenyl from homocoupling) will remain in an organic solvent, while the target acid can be selectively moved into an aqueous basic solution by forming its water-soluble carboxylate salt.
Workflow: Acid-Base Extraction for Purification
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. prepchem.com [prepchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
troubleshooting liquid crystal alignment with 4-Butoxy-4'-biphenylcarboxylic acid
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 4-Butoxy-4'-biphenylcarboxylic acid for liquid crystal alignment. We have structured this center to address practical, real-world challenges encountered during experimentation, moving beyond simple protocols to explain the underlying principles that govern success. Our goal is to empower you with the expertise to not only troubleshoot issues but also to optimize your experimental outcomes with confidence.
Part 1: Frequently Asked Questions (FAQs) - Fundamentals & Properties
This section addresses foundational questions regarding this compound and its application in liquid crystal (LC) alignment.
Q1: What is this compound, and what makes it suitable for liquid crystal alignment?
A1: this compound is an organic molecule characterized by a rigid biphenyl core, a flexible butoxy tail, and a polar carboxylic acid head group. This amphiphilic, rod-like structure is the key to its function as an alignment agent. The rigid core helps establish orientational order, a fundamental property of liquid crystals.[1] The carboxylic acid group provides a strong anchoring point to various substrates through hydrogen bonding or other polar interactions, while the butoxy tail can influence the pretilt angle of the liquid crystal molecules at the surface.
Q2: What are the key physical and chemical properties of this compound?
A2: Understanding the material's properties is crucial for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 59748-14-0 | [2] |
| Molecular Formula | C₁₇H₁₈O₃ | [3] |
| Molecular Weight | 270.32 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | ~220-225 °C |
Q3: What are the essential safety precautions when handling this compound?
A3: As with any chemical, proper safety protocols are mandatory. This compound is classified as an irritant.[4][6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[3][4] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[3][6] If on skin, wash with plenty of soap and water.[3][4] If inhaled, move the person to fresh air.[3] Seek medical attention if irritation persists.
Part 2: Troubleshooting Guide - Common Alignment Issues
This section is formatted to help you diagnose and resolve specific problems encountered during the LC alignment process.
Issue A: Poor or Non-Uniform Alignment (Patchy Domains)
Q1: My LC cell shows patchy, inconsistent alignment when viewed under a polarized microscope. What is the most common cause?
A1: This is typically a result of inconsistent surface energy across your substrate. Liquid crystal alignment is dictated by the precise interactions at the substrate-LC interface.[8] Any variation in this interface, such as from contamination or an uneven alignment layer, will create competing anchoring forces, resulting in distinct domains of misalignment.
Q2: I suspect substrate contamination. What is a reliable cleaning protocol to ensure a uniform, high-energy surface?
A2: A multi-step, validated cleaning process is critical. Simply wiping the substrate is insufficient.
Protocol 1: Rigorous Substrate Cleaning
-
Initial Wash: Place substrates in a beaker and sonicate for 15 minutes in a solution of laboratory-grade detergent (e.g., 2% Alconox) in deionized (DI) water.
-
DI Water Rinse: Thoroughly rinse the substrates under a stream of DI water, then sonicate in a beaker of fresh DI water for 15 minutes. Repeat this step two more times with fresh DI water each time.
-
Solvent Dehydration/Degreasing: Sonicate for 15 minutes in acetone, followed by 15 minutes in isopropyl alcohol (IPA) to remove organic residues and water.
-
Drying: Dry the substrates under a stream of filtered nitrogen gas.
-
Surface Activation (Optional but Recommended): Place the dried substrates in a UV-Ozone cleaner for 10-15 minutes. This step removes trace organic contaminants and generates a uniform, high-energy, hydrophilic surface.
-
Validation: Test the surface by placing a small droplet of DI water on it. The water should spread out completely, indicating a low contact angle (<15°). If the droplet beads up, the surface is not sufficiently clean, and the cleaning process should be repeated.
Q3: How can I ensure the alignment layer of this compound itself is uniform?
A3: The deposition method is key. Spin-coating is a common and effective technique.
-
Solution Preparation: Ensure the this compound is fully dissolved in a suitable, high-purity solvent (e.g., N,N-Dimethylformamide (DMF), ethanol). The solution must be filtered through a sub-micron filter (e.g., 0.22 µm PTFE) immediately before use to remove any aggregates or dust.
-
Spin-Coating Parameters: The spin speed and time must be optimized to achieve the desired thickness and uniformity. A typical starting point is 3000 rpm for 60 seconds. A subsequent soft-bake on a hotplate (e.g., 100-120°C for 5-10 minutes) is crucial to evaporate the solvent and allow the molecules to self-assemble on the surface.
Issue B: Incorrect Alignment Mode (e.g., Planar instead of Vertical)
Q1: I expected vertical alignment, but my results show planar (homogeneous) alignment. What factors determine the alignment direction?
A1: The resulting alignment mode is a delicate balance between the surface energy of your substrate and the surface tension of the liquid crystal. This relationship is described by the semi-empirical Friedel–Creagh–Kmetz rule.[9]
-
For Vertical Alignment: The surface energy of the alignment layer (γs) should be less than the surface tension of the liquid crystal (γlc). In this case (γs < γlc), the liquid crystal molecules minimize their interfacial energy by orienting perpendicular to the surface, exposing only their non-polar tails.
-
For Planar Alignment: The surface energy of the alignment layer (γs) is greater than the surface tension of the liquid crystal (γlc). Here (γs > γlc), the LC molecules prefer to lie flat to maximize their interaction with the high-energy surface.
This compound has a polar head (high energy) and a non-polar tail (low energy). The final surface energy of your alignment layer depends on how these molecules orient on the substrate.
Q2: How can I modify my experiment to promote vertical alignment?
A2: To achieve vertical alignment, you must present a low-energy surface to the liquid crystal.
-
Substrate Choice: Use substrates that are inherently low-energy (hydrophobic), or modify a high-energy substrate (like glass) to make it so.
-
Molecular Packing: The key is to create a dense, well-ordered self-assembled monolayer (SAM) where the butoxy tails are oriented outwards, away from the substrate. This can be influenced by the solvent, deposition temperature, and annealing conditions. A slower solvent evaporation rate can sometimes provide more time for the molecules to arrange into a lower-energy configuration.
-
Steric Repulsion: The bulky nature of the biphenyl core and butoxy group can create steric hindrance that favors vertical alignment by preventing the molecules from lying flat.[9]
Issue C: Material Purity and Stability
Q1: Could impurities in my this compound be the source of my alignment problems?
A1: Absolutely. Impurities, even at low levels, can dramatically impact alignment. Partially synthesized precursors or degradation products will have different shapes and polarities, disrupting the uniform surface potential required for consistent anchoring.[10] For instance, an impurity without the carboxylic acid group will not anchor to the substrate, creating a point of defect.
Q2: How can I purify the material if I suspect it is contaminated?
A2: An acid-base extraction is an effective method for purifying carboxylic acids.[10]
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with an aqueous basic solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will deprotonate and move to the aqueous layer, while many non-acidic impurities remain in the organic layer.
-
Separate the aqueous layer and carefully acidify it with a strong acid (e.g., 2M HCl) until a precipitate forms.[10]
-
Collect the purified solid by filtration, wash with cold DI water, and dry thoroughly under vacuum. Recrystallization from a suitable solvent like acetic acid or ethanol can provide further purification.[11]
Part 3: Core Experimental Workflow
This section provides a visual and step-by-step guide to a typical experimental workflow for creating an LC alignment cell.
Workflow Diagram
Caption: Experimental workflow for LC cell fabrication.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing alignment issues.
Caption: Systematic troubleshooting logic flow.
References
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016). 1
-
Chemical Safety Data Sheet MSDS / SDS - this compound. (2022). ChemicalBook. Link
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Vertical Alignment of Liquid Crystal on Sustainable 2,4-Di-tert-butylphenoxymethyl-Substituted Polystyrene Films. (n.d.). PMC - NIH. Link
-
Liquid Crystals Alignment Properties You Should Know. (2023). Daken Chemical. Link
-
What Is Liquid Crystal Alignment?. (2025). Chemistry For Everyone - YouTube. Link
-
Liquid Crystal Alignment on Carbonaceous Surfaces with Orientational Order. (n.d.). ResearchGate. Link
-
SAFETY DATA SHEET - 4'-Hydroxy-4-biphenylcarboxylic acid. (2010). Thermo Fisher Scientific. Link
-
SAFETY DATA SHEET - Biphenyl-4-carboxylic acid. (2024). Sigma-Aldrich. Link
-
Safety Data Sheet - 4-Biphenylacetic Acid. (2025). Cayman Chemical. Link
-
This compound CAS#: 59748-14-0. (n.d.). ChemicalBook. Link
-
SAFETY DATA SHEET - 4-(4-Hydroxyphenyl)Benzoic Acid. (2010). Fisher Scientific. Link
-
Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis. (n.d.). Benchchem. Link
-
Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. (n.d.). PrepChem.com. Link
-
SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (n.d.). Organic Syntheses Procedure. Link
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. (n.d.). ResearchGate. Link
-
Q&A of liquid crystal alignment: theory and practice. (2024). Frontiers. Link
-
Q&A of liquid crystal alignment: theory and practice. (n.d.). ResearchGate. Link
-
Q&A of liquid crystal alignment: theory and practice. (2024). Frontiers. Link
-
The Techniques of Surface Alignment of Liquid Crystals. (2019). OSTI.GOV. Link
-
4-Biphenylcarboxylic acid 92-92-2 wiki. (n.d.). Guidechem. Link
-
Alignment of liquid crystals with patterned isotropic surfaces. (2001). PubMed. Link
-
Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Link
-
Surface alignment and anchoring transitions in nematic lyotropic chromonic liquid crystal. (2010). arXiv. Link
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025). Asian Journal of Green Chemistry. Link
-
BIPHENYL CARBOXYLIC ACID. (n.d.). Ataman Kimya. Link
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Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). (n.d.). Cheméo. Link
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Technical Support Center: 4-Butoxy-4'-biphenylcarboxylic Acid Degradation Pathways
Introduction for the Researcher
Welcome to the technical support guide for 4-Butoxy-4'-biphenylcarboxylic acid. This document is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation of this molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and troubleshooting efforts. This compound, with its ether linkage and biphenyl core, presents a unique stability profile. Understanding its degradation is crucial for assessing its viability in pharmaceutical formulations and understanding its environmental fate. This guide will walk you through hypothesized degradation pathways based on related structures, provide robust experimental protocols for forced degradation studies, and offer solutions to common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively published, we can hypothesize two primary routes based on the degradation of structurally similar compounds like 4-butoxyphenol and biphenyl.[1][2]
-
Ether Bond Cleavage: The butoxy group is susceptible to oxidative cleavage, particularly through microbial or enzymatic action. A likely initial step is ipso-hydroxylation at the carbon atom of the biphenyl ring attached to the butoxy group. This would lead to an unstable hemiketal intermediate that spontaneously dissociates, yielding 4'-hydroxy-4-biphenylcarboxylic acid and butanol .[1]
-
Biphenyl Ring Oxidation: The biphenyl structure itself can be a target for degradation, especially by microorganisms. This typically involves a dioxygenase enzyme that catalyzes the dihydroxylation of one of the aromatic rings to form a cis-dihydrodiol.[2][3] Subsequent enzymatic reactions would lead to ring cleavage and the formation of smaller aliphatic acids.
Q2: What are the expected degradation products I should be looking for?
A2: Based on the hypothesized pathways, the primary degradation products to monitor would be:
-
4'-Hydroxy-4-biphenylcarboxylic acid
-
Butanol
-
Various hydroxylated biphenylcarboxylic acids
-
Ring-opened aliphatic carboxylic acids
Q3: Under what conditions is this compound likely to be unstable?
A3: Degradation can be induced under various stress conditions, which is often done intentionally in "forced degradation" studies to predict long-term stability.[4][5] Key conditions to consider are:
-
Oxidative stress: The ether linkage and the electron-rich biphenyl rings are susceptible to oxidation.[5]
-
Hydrolysis (acidic and basic conditions): While the ether bond is generally stable to hydrolysis, extreme pH conditions can promote its cleavage.[4][6]
-
Photolytic stress: Exposure to UV or fluorescent light can induce photo-oxidation.[7][8]
-
Thermal stress: High temperatures can accelerate all degradation reactions.[4][6]
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique. A reverse-phase C18 or C8 column is a good starting point.[1][9] Gas Chromatography-Mass Spectrometry (GC-MS) can be useful for identifying volatile degradation products like butanol.[1]
Hypothesized Degradation Pathways
The following diagram illustrates the likely initial steps in the degradation of this compound.
Caption: Hypothesized initial degradation pathways for this compound.
Troubleshooting Guides
Issue 1: Inconsistent or low recovery of this compound in biological samples.
-
Question: I am trying to quantify this compound in plasma, but my results are highly variable and often lower than expected. What could be the cause?
-
Answer: This issue often points to enzymatic degradation in your biological matrix or instability during sample preparation.[10]
-
Causality: Plasma and other biological tissues contain various enzymes, such as esterases and oxidases, that could potentially metabolize your compound. The ether linkage could be a target for cytochrome P450 enzymes, for example. Additionally, the compound may be degrading due to thermal stress during sample processing.
-
Troubleshooting Steps:
-
Enzyme Inhibition: Immediately after sample collection, add a broad-spectrum enzyme inhibitor cocktail to a final concentration recommended by the manufacturer. Keep samples on ice at all times.
-
Protein Precipitation: Use a cold protein precipitation method. Add 3-4 volumes of ice-cold acetonitrile or methanol to your plasma sample, vortex briefly, and centrifuge at a high speed (>10,000 x g) at 4°C. This will precipitate proteins and halt enzymatic activity.
-
Temperature Control: Ensure all sample preparation steps are performed at low temperatures (on ice or at 4°C). Avoid prolonged exposure to room temperature.[10]
-
Control Experiments: Prepare a set of control samples where the compound is spiked into the biological matrix that has been pre-treated to inactivate enzymes (e.g., by heat or with a chemical denaturant) and compare the recovery to samples without inactivation.
-
-
Issue 2: Appearance of multiple unexpected peaks in my chromatogram after forced degradation.
-
Question: I ran a forced degradation study under oxidative conditions (H₂O₂), and now my HPLC chromatogram shows several small, poorly resolved peaks in addition to my main degradant. How can I identify these and improve my separation?
-
Answer: The appearance of multiple peaks under oxidative stress is expected, as oxidation can occur at several positions on the biphenyl rings and potentially the butoxy chain.[5]
-
Causality: Oxidative degradation can generate a variety of hydroxylated and peroxidated species. The biphenyl structure has multiple sites susceptible to radical attack, leading to a complex mixture of isomers. Poor resolution suggests your current chromatographic method is not selective enough for these closely related compounds.
-
Troubleshooting Steps:
-
Gradient Optimization: Your primary tool for improving resolution is to adjust the HPLC gradient. Decrease the rate of the organic solvent increase (e.g., from a 5-minute gradient to a 20-minute gradient). This will give the closely eluting compounds more time to separate on the column.
-
Mobile Phase Modification: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of carboxylic acids and other acidic compounds.[1]
-
Column Selection: If gradient optimization is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can provide different interactions with aromatic compounds compared to a standard C18 column, potentially resolving isomeric degradation products.
-
LC-MS/MS for Identification: To identify the unknown peaks, couple your HPLC to a mass spectrometer. The mass-to-charge ratio (m/z) will provide the molecular weight of the degradants, and fragmentation patterns (MS/MS) can help elucidate their structures.
-
-
Issue 3: No significant degradation observed under hydrolytic stress conditions.
-
Question: I have refluxed my compound in 0.1 N HCl and 0.1 N NaOH, but I see less than 5% degradation. How can I achieve the recommended 5-20% degradation for a stability-indicating method?[4]
-
Answer: Biphenyl carboxylic acids and their ether derivatives can be quite stable to hydrolysis.[11] To achieve sufficient degradation, you will need to employ more stringent conditions.[6][7]
-
Causality: The ether linkage in this compound is generally resistant to hydrolysis under mild acidic or basic conditions. The C-O bond is strong, and the biphenyl structure is sterically hindering.
-
Troubleshooting Steps:
-
Increase Acid/Base Concentration: Incrementally increase the concentration of your acid or base. You can try 0.5 N or 1.0 N HCl/NaOH.
-
Increase Temperature: If refluxing at the boiling point of the aqueous solution is insufficient, consider using a sealed vessel to increase the temperature and pressure. Safety Precaution: Ensure your glassware is rated for high-pressure applications.
-
Extend Exposure Time: Increase the duration of the stress test from a few hours to 24 or 48 hours, taking time points to monitor the degradation progress.
-
Systematic Approach: The goal is controlled degradation. It is better to use a slightly stronger reagent for a shorter time than a very harsh condition that degrades the molecule completely. A systematic approach is outlined in the protocol below.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to inducing and analyzing the degradation of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.[4]
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: Use 1 N HCl. Heat at 80°C for 24 hours.[6]
-
Base Hydrolysis: Use 1 N NaOH. Heat at 80°C for 24 hours.[6]
-
Oxidative Degradation: Use 6% H₂O₂. Keep at room temperature for 24 hours.[9]
-
Thermal Degradation: For the solid-state, heat the powder at 105°C for 6 hours. For the solution, heat the stock solution at 80°C for 24 hours.[9]
-
Photolytic Degradation: Expose the solution to UV light (200-watt h/square meter) for 24 hours.[9]
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of purified water and keep it under the same conditions as the stressed samples (excluding the specific stressor).
3. Sample Analysis:
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 20 µg/mL with the mobile phase.[9]
-
Analyze by HPLC.
Protocol 2: HPLC Method for Degradation Analysis
This is a starting point for a stability-indicating HPLC method.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% A, 40% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) to assess peak purity |
| Injection Volume | 10 µL |
References
- BenchChem. (2025). Degradation Pathway of 4-Butoxyphenol: A Technical Guide.
- Eawag-BBD. (1998). Biphenyl Degradation Pathway.
- PubChem. 4'-(4-{4-[(2-Carboxyphenyl)amino]phenoxy}butoxy)-1,1'-biphenyl-4-carboxylic acid.
- Deshpande, P. B., et al. (2023). Stability Indicating RP-HPLC Method for Determination of Pitolisant in Bulk and Pharmaceutical Dosage Form. Zenodo.
- Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Human Metabolome Database. (2012). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583).
- Aneesh, T.P., & Rajasekaran, A. (2012). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Biological & Pharmaceutical Research.
- Zhang, Q., et al. (2020). Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach. Chemosphere.
- de Souza, M. V. N., & de Almeida, M. V. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Critical Reviews in Analytical Chemistry.
- Kumar, V., & Singh, R. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Chem-Impex. 4-Biphenylcarboxylic acid.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Wang, W., et al. (2011). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs.
- BenchChem. (2025). Troubleshooting 3-Oxooctanoic acid degradation during sample preparation.
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- 3. Degradation mechanism of biphenyl and 4-4'-dichlorobiphenyl cis-dihydroxylation by non-heme 2,3 dioxygenases BphA: A QM/MM approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpr.com [ijbpr.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. benchchem.com [benchchem.com]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Removing Impurities from Crude 4-Butoxy-4'-biphenylcarboxylic Acid
Welcome to the technical support guide for the purification of 4-Butoxy-4'-biphenylcarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this molecule with high purity. Given that the synthesis of biphenyl structures, often via cross-coupling reactions, can introduce a variety of impurities, a robust purification strategy is paramount. This guide provides a series of troubleshooting steps and detailed protocols in a practical question-and-answer format to address common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude product after a Suzuki-Miyaura coupling synthesis?
A1: The impurity profile largely depends on the reaction's success, but typically includes:
-
Unreacted Starting Materials: Such as the corresponding boronic acid and aryl halide precursors.
-
Homocoupling Products: Byproducts formed from the coupling of two boronic acid molecules or two aryl halide molecules.
-
Catalyst Residues: Residual palladium from the catalyst, which can be difficult to remove and may color the product.
-
Inorganic Salts: Salts like potassium carbonate or sodium carbonate used as the base in the reaction[1].
-
Partially Reacted Intermediates: In some cases, intermediates from the catalytic cycle may persist.
Q2: My crude product is a discolored, sticky solid. What is the best first step for purification?
A2: For a crude carboxylic acid, Acid-Base Extraction is an exceptionally effective and highly recommended first purification step.[2][3] This technique specifically leverages the acidic nature of your target compound to separate it from neutral or basic impurities. The process involves dissolving the crude mixture in an organic solvent and washing it with an aqueous basic solution (like sodium bicarbonate). Your acidic product will convert to its water-soluble salt and move to the aqueous layer, leaving many non-acidic impurities (like homocoupling byproducts) behind in the organic layer.[4][5] Subsequent acidification of the aqueous layer will precipitate your purified product.[6]
Q3: How do I select an optimal solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For biphenyl carboxylic acids, which are relatively nonpolar but contain a polar carboxylic acid group, a mixed solvent system is often effective. A good starting point, based on the parent compound biphenyl-4-carboxylic acid, would be a mixture of a nonpolar solvent and a more polar one, such as benzene/petroleum ether or aqueous ethanol.[7]
Solvent Screening Protocol:
-
Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, toluene, hexane, water) to each tube.
-
Observe solubility at room temperature. A good solvent will not dissolve the compound well.
-
Heat the tubes that showed poor solubility. If the compound dissolves completely upon heating, it's a promising candidate.
-
Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The solvent that yields a high quantity of pure-looking crystals is your best choice.
Q4: My compound streaks severely when I run a TLC on a silica gel plate. How can I get a clean spot and develop a good chromatography method?
A4: This is a classic issue when working with carboxylic acids on standard silica gel. Silica is slightly acidic, but its surface hydroxyl groups can interact strongly with the highly polar carboxylic acid group, leading to significant tailing or streaking.[8]
The Solution: To achieve sharp, well-defined spots on TLC (and subsequently, good separation in column chromatography), you must modify your mobile phase. Add a small amount of a volatile acid, typically 1-2% acetic acid , to your eluent system (e.g., 70:30:1 Hexane:Ethyl Acetate:Acetic Acid). The added acid protonates the silica surface and the carboxylate form of your product, minimizing the strong ionic interactions and allowing the compound to travel up the plate as a compact band.[9]
Q5: How do I confirm the purity of my final product?
A5: A combination of methods provides the most reliable confirmation of purity:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, non-streaking spot in an appropriate solvent system.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). The literature melting point for the parent 4-biphenylcarboxylic acid is around 220-225°C.[10] The butoxy derivative will have a different, but still sharp, melting point. A broad melting range indicates the presence of impurities.
-
Spectroscopic Analysis (NMR, IR): ¹H and ¹³C NMR are the most powerful tools for confirming the chemical structure and detecting impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity. IR spectroscopy should show a characteristic C=O stretch for the carboxylic acid.
Section 2: Troubleshooting Purification Workflows
Even with a solid plan, challenges can arise. This section provides solutions to specific problems you may encounter during purification.
Workflow 1: General Purification Strategy
This diagram outlines a logical workflow for purifying your crude this compound, integrating the primary techniques.
Caption: General purification workflow for this compound.
Troubleshooting Guide 1: Acid-Base Extraction
| Problem | Possible Cause | Recommended Solution |
| Low or no precipitate forms after acidification. | Incomplete Acidification: The pH of the aqueous layer is not low enough to fully protonate the carboxylate salt.[6] | Add more concentrated acid (e.g., HCl) dropwise while stirring. Check the pH with litmus paper or a pH meter to ensure it is strongly acidic (pH 1-2). |
| Product is soluble in the aqueous phase: While unlikely for this molecule, highly polar impurities could create a mixture that is more water-soluble. | If no solid forms, extract the acidified aqueous layer back into an organic solvent like ethyl acetate or diethyl ether. Dry the organic layer and evaporate the solvent to recover the product.[4] | |
| An emulsion forms at the interface. | High concentration of crude material or fine particulates: This can stabilize the interface between the organic and aqueous layers. | Add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer and helps break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |
| Product is contaminated with inorganic salts. | Inadequate washing: The precipitated product was not washed sufficiently after filtration. | Wash the filter cake thoroughly with cold deionized water to remove any residual salts before drying. |
Troubleshooting Guide 2: Recrystallization
Caption: Troubleshooting common issues during recrystallization.
| Problem | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | Cooling too rapidly: The solution becomes supersaturated too quickly for crystals to nucleate and grow in an ordered lattice. | Reheat the solution until the oil redissolves completely. If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble. Allow the flask to cool very slowly to room temperature before moving to an ice bath. |
| Inappropriate solvent choice: The melting point of the solid is lower than the boiling point of the solvent. | Choose a lower-boiling solvent or a different solvent system altogether. | |
| No crystals form upon cooling. | Too much solvent was used: The solution is not saturated enough for crystallization to occur. | Gently evaporate some of the solvent under a stream of nitrogen or by careful heating to increase the concentration. Be careful not to evaporate to dryness. |
| Nucleation is inhibited: There are no nucleation sites for crystal growth to begin. | Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation. Alternatively, add a tiny "seed" crystal from a previous batch if available. | |
| Product is still impure after recrystallization. | Impurities co-crystallized: The impurity has similar solubility properties to the desired product in the chosen solvent. | Perform a second recrystallization, potentially using a different solvent system. If impurities persist, column chromatography may be necessary. |
| Incomplete dissolution: Not all of the desired compound dissolved during the heating phase, trapping impurities. | Ensure you use the minimum amount of hot solvent required to fully dissolve the solid. If insoluble impurities are present, perform a hot filtration to remove them before cooling. |
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Always use appropriate personal protective equipment (PPE).
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or diethyl ether) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 30 mL) to the separatory funnel.[4] Stopper the funnel, invert, and vent frequently to release the CO₂ gas that evolves. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (30 mL) to ensure all the carboxylic acid has been extracted. Combine the aqueous layers.
-
Wash (Optional): The organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to identify the impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2, check with pH paper).[6] A white precipitate of the purified product should form.
-
Isolation: Collect the solid product by suction filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol assumes a suitable solvent system (e.g., ethanol/water) has been identified.
-
Dissolution: Place the crude, post-extraction solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Use the absolute minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling period to allow for the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the pure crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This method is ideal for removing impurities with polarities similar to the product.
-
Eluent Preparation: Prepare a mobile phase identified from TLC analysis. For this compound, a good starting point is a mixture of Hexane and Ethyl Acetate with 1% acetic acid (e.g., 80:20:1 Hexane:EtOAc:AcOH).
-
Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your prepared eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to begin elution. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions being collected by TLC to determine which ones contain your purified product.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent and acetic acid using a rotary evaporator. You may need to co-evaporate with a solvent like toluene to remove the last traces of acetic acid.
-
Drying: Dry the resulting solid under high vacuum.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
ResearchGate. (2025). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. [Link]
-
Reddit. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
- Google Patents. (n.d.). JP2664467B2 - Purification method of biphenyldicarboxylic acid.
-
ChemBK. (n.d.). 4-Biphenylcarboxylic acid. [Link]
-
Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. [Link]
-
The Royal Society of Chemistry. (n.d.). Isoreticular polyMOFs Revised ESI. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
-
Obrnuta faza. (n.d.). HPLC Troubleshooting Guide. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
NIST. (n.d.). Biphenyl-4-carboxylic acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. [Link]
-
ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). [Link]
-
Journal of the Chemical Society C. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. [Link]
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- 10. chembk.com [chembk.com]
Technical Support Center: Catalyst Selection for Efficient 4-Butoxy-4'-biphenylcarboxylic Acid Synthesis
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, field-proven insights into the synthesis of 4-Butoxy-4'-biphenylcarboxylic acid, a key intermediate in various pharmaceutical and materials science applications. Our focus is on navigating the complexities of catalyst selection for the Suzuki-Miyaura cross-coupling reaction, the most efficient and versatile method for constructing the requisite biphenyl scaffold.[1][2][3] This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic selection of catalysts and reagents for the synthesis of this compound.
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is the predominant method for synthesizing substituted biphenyls, including the target molecule.[2][3][4] This reaction involves the palladium-catalyzed coupling of an organoboron species with an organohalide.[5] For this specific synthesis, the reaction would couple a 4-butoxy-substituted aromatic ring with a 4-carboxy-substituted aromatic ring. The two primary approaches are:
-
Route A: Coupling of 4-butoxyphenylboronic acid with a 4-halobenzoic acid (or its ester).
-
Route B: Coupling of 4-carboxyphenylboronic acid with a 4-butoxyhalobenzene.
The choice between these routes often depends on the commercial availability and stability of the starting materials.
Q2: How do I select the right palladium catalyst? Is a Pd(0) or Pd(II) source better?
A2: The catalytically active species in the Suzuki-Miyaura reaction is Palladium(0). However, you can start with either a Pd(0) or a Pd(II) source.
-
Pd(0) Sources: Complexes like Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, are direct sources of the active catalyst. They are often used but can be sensitive to air and may require more careful handling.
-
Pd(II) Precatalysts: Sources like Palladium(II) acetate (Pd(OAc)₂) or Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) are more stable and easier to handle.[2] They are reduced in situ to the active Pd(0) species at the start of the reaction, often by a phosphine ligand or other components in the mixture. For many applications, starting with a stable Pd(II) precatalyst is more convenient and reproducible.[6]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) can also be used, offering advantages in simplified product purification as the catalyst can be filtered off.[7] This is particularly beneficial for large-scale synthesis to minimize palladium contamination in the final product.[7]
Q3: What is the role of the ligand and which one should I choose?
A3: Ligands are critical for stabilizing the palladium catalyst, enhancing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[8] The choice of ligand directly impacts reaction efficiency, scope, and the required conditions.
-
Triphenylphosphine (PPh₃): A standard, versatile, and cost-effective ligand suitable for many Suzuki couplings. It is often used with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex.
-
Tri(cyclohexyl)phosphine (PCy₃) or Tri(tert-butyl)phosphine (P(t-Bu)₃): These are bulky, electron-rich phosphine ligands. They are highly effective for coupling less reactive aryl chlorides and can often promote reactions at lower temperatures.[9]
-
Buchwald Ligands (e.g., SPhos, XPhos): These are a class of highly active biaryl phosphine ligands that can catalyze challenging couplings, including those with sterically hindered substrates or at very low catalyst loadings.
-
N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable palladium complexes, making them robust and highly active catalysts, especially for difficult couplings.[9]
For the synthesis of this compound, starting with a standard phosphine like PPh₃ is a good first choice. If yields are low, moving to a more electron-rich and bulky ligand like PCy₃ or a Buchwald ligand is a logical next step.
Q4: Why is a base necessary, and how does it influence the reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5][9] It activates the organoboron compound by forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to palladium.[5][9] The choice of base can significantly affect the reaction yield.
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice.[10][11][12] Cesium carbonate (Cs₂CO₃) is more expensive but often gives higher yields, especially in difficult couplings.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong base that is particularly effective in anhydrous conditions and can be beneficial when dealing with sensitive functional groups.[13]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions or hydrolysis of ester groups if present.[14]
The base must be chosen carefully to be effective in the chosen solvent system and compatible with the functional groups on the substrates.[13]
Q5: What is the best solvent for this reaction?
A5: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature. Often, a mixture of an organic solvent and water is used, as water helps dissolve the inorganic base.[13][14]
-
Toluene, Dioxane, or Tetrahydrofuran (THF): These are common organic solvents for Suzuki couplings.[5] A mixture like Toluene/Water or Dioxane/Water is a very common starting point.[15]
-
Methanol/Water or Ethanol/Water: These protic solvent mixtures can be highly effective and are considered "greener" options.[14] For instance, a MeOH:H₂O ratio of 3:2 has been shown to be highly effective for biphenyl synthesis.[14]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for solubilizing reactants, often used in a mixture with water.[16]
It is critical to use degassed solvents, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst and any phosphine ligands.[6]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem 1: Low or No Yield of the Desired Product.
-
Potential Cause A: Inactive Catalyst.
-
Diagnosis: The reaction mixture fails to change color, or a large amount of black precipitate (palladium black) forms early in the reaction. This indicates the Pd(0) catalyst has decomposed.
-
Solution:
-
Ensure an Inert Atmosphere: The reaction is highly sensitive to oxygen.[6] Thoroughly degas your solvent by bubbling an inert gas (Argon or Nitrogen) through it for 15-30 minutes before adding the catalyst.[15] Maintain a positive pressure of inert gas throughout the reaction.
-
Check Reagent Purity: Use fresh, high-purity palladium precatalysts and ligands. Phosphine ligands are particularly susceptible to oxidation.[6]
-
Ligand Choice: If using a simple ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand (e.g., a Buchwald ligand) that can better stabilize the Pd(0) center and prevent decomposition.
-
-
-
Potential Cause B: Protodeboronation of the Boronic Acid.
-
Diagnosis: You observe significant formation of benzene (from phenylboronic acid) or butoxybenzene (from 4-butoxyphenylboronic acid) as a byproduct. This side reaction replaces the boronic acid group with a hydrogen atom and is a major cause of low yields, especially with electron-deficient boronic acids.[6]
-
Solution:
-
Use a Milder Base: A very strong base or high temperatures can accelerate protodeboronation. Consider switching from a hydroxide base to a carbonate (K₂CO₃) or phosphate (K₃PO₄).
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate.[1][6] These reagents slowly release the active boronic acid into the reaction, minimizing its concentration and thus the rate of the side reaction.[6]
-
Modify Reaction Conditions: Shorter reaction times and lower temperatures can help reduce the extent of protodeboronation.[6]
-
-
-
Potential Cause C: Poor Reactivity of the Aryl Halide.
-
Diagnosis: A significant amount of the aryl halide starting material remains unreacted even after an extended reaction time.
-
Solution:
-
Check Halide Reactivity: The reactivity order for aryl halides is I > Br > OTf >> Cl.[6] Couplings with aryl chlorides are particularly challenging and require highly active catalyst systems.[6] If using an aryl chloride, consider switching to the corresponding bromide or iodide if possible.
-
Use a More Active Catalyst System: For less reactive halides (especially chlorides), a more potent catalyst system is necessary. Use a bulky, electron-rich phosphine ligand (e.g., PCy₃, P(t-Bu)₃, SPhos) or an N-heterocyclic carbene (NHC) based catalyst.[9]
-
-
Problem 2: Significant Homocoupling Byproducts are Observed.
-
Diagnosis: Your product is contaminated with significant amounts of 4,4'-dibutoxybiphenyl or biphenyl-4,4'-dicarboxylic acid. This occurs when two molecules of the boronic acid derivative couple with each other.
-
Solution:
-
Strictly Exclude Oxygen: Homocoupling is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[17] Ensure your reaction setup is rigorously purged with an inert gas.
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid derivative relative to the aryl halide. Avoid using a large excess.
-
Optimize Catalyst System: The choice of catalyst and ligand can influence the rate of homocoupling versus the desired cross-coupling. Screening different catalyst systems may be necessary.
-
Problem 3: Difficulty in Purifying the Final Product.
-
Diagnosis: The crude product is an inseparable mixture of the desired product, starting materials, and byproducts.
-
Solution:
-
Acid-Base Extraction: Since the target molecule contains a carboxylic acid group, a simple acid-base workup is highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, acidified (e.g., with 1M HCl) to precipitate the purified product, which is then collected by filtration.[18]
-
Recrystallization: After initial purification, recrystallization can be used to obtain a highly pure product. A solvent system of aqueous ethanol or a mixture of benzene and petroleum ether has been reported to be effective for biphenyl carboxylic acids.[19]
-
Column Chromatography: If acid-base extraction is insufficient, flash column chromatography on silica gel using a solvent system like ethyl acetate/hexanes can be employed to separate the components.[4][20]
-
Visualized Workflows and Mechanisms
A clear understanding of the underlying mechanism and a logical troubleshooting path are essential for success.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Catalyst System Performance Comparison
The following table summarizes common conditions for Suzuki-Miyaura reactions used in the synthesis of biphenyl carboxylic acids, providing a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (0.5) | PPh₃ (1.0) | K₂CO₃ (2.0) | Toluene/H₂O | 80-100 | 70-85 | A standard, cost-effective starting point. |
| Pd/C (5) | None | Na₂CO₃ (1.2) | MeOH/H₂O | 70-80 | >80 | Heterogeneous catalyst, easy removal, good for scale-up.[7] |
| Pd(PPh₃)₄ (1-2) | None | Na₂CO₃ (2.0) | DME/H₂O | 85 | ~65 | A common Pd(0) source, but can be sensitive.[7] |
| C₆₀-TEGs/PdCl₂ (0.05) | Fullerene-supported | K₂CO₃ (2.0) | H₂O | Room Temp | >90 | A "green" nanocatalyst system that works in pure water.[10][11][12] |
| Pd(OAc)₂ (0.5) | None | NaOH (2.0) | MeOH/H₂O (3:2) | Reflux | >95 | Ligand-free conditions can be highly effective with the right solvent/base combination.[14] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative example. Specific quantities and conditions may require optimization.
Reactants:
-
4-Butoxyphenylboronic acid (1.2 mmol)
-
4-Bromobenzoic acid (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-butoxyphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Solvent Addition: Add the degassed solvents (8 mL of toluene and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and extract the product into an aqueous basic solution by washing with 1M NaOH (2 x 20 mL).
-
Separate the basic aqueous layer, cool it in an ice bath, and acidify to pH ~2 with concentrated HCl. A white precipitate should form.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum.
-
If necessary, further purify the product by recrystallization from a suitable solvent like aqueous ethanol.[19]
-
Protocol 2: Small-Scale Catalyst and Base Screening
Procedure:
-
Prepare a stock solution of 4-bromobenzoic acid and 4-butoxyphenylboronic acid in the chosen solvent (e.g., dioxane/water).
-
In an array of small reaction vials (e.g., in a heating block), add an equal aliquot of the stock solution to each vial.
-
To each vial, add a different combination of palladium precatalyst, ligand, and base.
-
Seal the vials, purge with inert gas, and heat to the desired temperature for a set amount of time (e.g., 6 hours).
-
After cooling, quench the reactions and analyze the yield of the desired product in each vial by a quantitative method like LC-MS or ¹H NMR with an internal standard. This allows for rapid identification of the optimal reaction conditions.
References
- Benchchem Technical Support Center. (n.d.).
- Liu, W., Zhou, X., Wang, Y., & Mei, G. (2019).
- Wang, L., He, W., & Wang, Y. (2011). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- Caron, S., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
- Li, J., & Hua, R. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase.
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Vallet, A., et al. (2017).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
- Baltus, C. B. (2010).
- Felpin, F.-X., & Fouquet, E. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Liu, W., et al. (2019).
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Joshi, N., et al. (2018).
- ResearchGate. (n.d.). Suzuki coupling reaction of phenylboronic acid or 4-butylphenylboronic acid with aryl halides.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions of phenylboronic, 4-tolylboronic and 4- methoxyphenylboronic acids with aryl dihalides.
- Various Authors. (2025). Good solvent for recrystalizing 4-biphenyl carboxylic acid? Reddit.
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Benchchem Technical Support Center. (n.d.). Catalyst selection and optimization for 4,4'-Dihydroxybiphenyl synthesis. Benchchem.
- The Suzuki Reaction. (2014). Course Hero.
- Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses.
- ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
- Google Patents. (n.d.). Purification method of biphenyldicarboxylic acid.
- Benchchem Technical Support Center. (n.d.). Technical Support Center: Biphenyl-4,4'-dicarboxylic Acid Synthesis. Benchchem.
- Patel, H., et al. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid... Asian J. Chem.
- ResearchGate. (n.d.). Preparation of biphenyl-4-carboxylic acid 5-(arylidene).
- Jain, S., et al. (2017).
- PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. PrepChem.com.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. rjptonline.org [rjptonline.org]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 19. reddit.com [reddit.com]
- 20. ajgreenchem.com [ajgreenchem.com]
Technical Support Center: Enhancing the Purity of 4-Butoxy-4'-biphenylcarboxylic Acid for Electronic Applications
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Butoxy-4'-biphenylcarboxylic acid, a key building block in the development of advanced electronic materials. Achieving exceptionally high purity of this compound is paramount for the optimal performance and longevity of organic electronic devices. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this material.
The Critical Role of Purity in Organic Electronics
In the realm of organic electronics, the performance of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is intrinsically linked to the purity of the constituent organic semiconductor materials.[1][2] Impurities, even at parts-per-million (ppm) levels, can introduce charge traps, leading to a significant reduction in charge carrier mobility, increased leakage currents, and diminished device stability and lifetime.[1] Therefore, meticulous purification and rigorous analytical characterization are not merely procedural steps but are fundamental to the successful fabrication of high-performance electronic devices.
Troubleshooting Common Issues in Synthesis and Purification
A prevalent synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, while versatile, can present challenges in achieving the requisite purity for electronic applications.
Diagram: The Suzuki-Miyaura Catalytic Cycle and Potential Byproducts
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and the origin of homocoupling byproducts.
Issue 1: Low Yield of the Desired Product
-
Possible Cause: Inefficient catalytic activity.
-
Explanation: The palladium catalyst may be poisoned by impurities in the starting materials or solvents.[3] Additionally, the choice of ligand and base is crucial for an efficient reaction.
-
Solution:
-
Ensure the purity of starting materials (4-bromobenzoic acid and 4-butoxyphenylboronic acid, or vice versa) and solvents.
-
Degas the reaction mixture thoroughly to remove oxygen, which can lead to the undesirable homocoupling of the boronic acid.
-
Optimize the catalyst system, including the palladium source, ligand, and base, for your specific reaction conditions.
-
-
Issue 2: Presence of Persistent Impurities After Initial Purification
-
Possible Cause 1: Homocoupling Byproducts
-
Explanation: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid reactant, leading to the formation of symmetrical biphenyls (e.g., biphenyl-4,4'-dicarboxylic acid or 4,4'-dibutoxybiphenyl). This is often exacerbated by the presence of oxygen.
-
Solution:
-
Rigorous deoxygenation of the reaction mixture before adding the catalyst is essential.
-
Employing a slight excess of the aryl halide relative to the boronic acid can sometimes minimize homocoupling.
-
These byproducts can often be separated through careful column chromatography or recrystallization.
-
-
-
Possible Cause 2: Residual Palladium Catalyst
-
Explanation: Traces of the palladium catalyst can remain in the final product, which is highly detrimental to the performance of organic electronic devices.
-
Solution:
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite. This can effectively remove a significant portion of the heterogeneous palladium catalyst.
-
Thiol-based Scavengers: For removing soluble palladium species, treatment with a thiol-functionalized silica gel or polymer resin can be very effective. The sulfur atoms strongly chelate with palladium, allowing for its removal by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the target purity level for this compound in electronic applications?
A1: For high-performance organic electronic devices, a purity level of >99.9% is often required. For some demanding applications, even higher purity (>99.99%) may be necessary. The impact of impurities on device performance can be significant, so achieving the highest possible purity is always recommended.
Q2: How can I effectively remove unreacted starting materials?
A2: Unreacted starting materials can typically be removed through a combination of purification techniques:
-
Acid-Base Extraction: this compound, being a carboxylic acid, can be deprotonated with a mild base (e.g., sodium bicarbonate or sodium carbonate solution) and extracted into the aqueous phase. Neutral impurities, such as unreacted 4-butoxybenzene (if 4-bromobenzoic acid is used), will remain in the organic phase. The desired product can then be re-precipitated by acidifying the aqueous layer.
-
Column Chromatography: Silica gel column chromatography can be effective. The polarity of the eluent can be tuned to separate the more polar carboxylic acid product from less polar starting materials.
-
Recrystallization: A carefully chosen solvent system for recrystallization will ideally dissolve the desired product at high temperatures while leaving impurities either undissolved or in the mother liquor upon cooling.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: While the optimal solvent system should be determined experimentally, a good starting point for biphenyl carboxylic acids is a mixed solvent system. For 4-biphenylcarboxylic acid, aqueous ethanol has been suggested.[4] Given the increased hydrophobicity from the butoxy group, you might explore:
-
Ethanol/Water or Isopropanol/Water: Dissolve the crude product in the minimum amount of hot alcohol and slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Toluene/Heptane or Ethyl Acetate/Hexane: Dissolve the compound in the minimum amount of the more polar solvent (toluene or ethyl acetate) at an elevated temperature and then slowly add the less polar solvent (heptane or hexane) as an anti-solvent to induce crystallization upon cooling.[5]
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) is a good starting point. Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and detecting proton- or carbon-containing impurities. The spectra should be clean, with all peaks assignable to the desired product and with correct integration ratios.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show the expected molecular ion peak.
Q5: What should the ¹H NMR spectrum of pure this compound look like?
A5: While an experimental spectrum is ideal, we can predict the key features based on the structure. The spectrum would show signals for the aromatic protons on the two phenyl rings, with characteristic splitting patterns for para-substituted rings. Additionally, there will be signals for the butoxy group: a triplet for the terminal methyl group, two multiplets for the two methylene groups in the middle of the chain, and a triplet for the methylene group attached to the oxygen atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
Q6: What are the characteristic peaks to look for in the mass spectrum?
A6: In the mass spectrum, you should look for the molecular ion peak [M]⁺. For this compound (C₁₇H₁₈O₃), the expected molecular weight is approximately 270.32 g/mol . Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). Fragmentation of the butoxy chain is also possible.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Induce Crystallization: Allow the solution to cool to room temperature, and then in an ice bath. If crystals form, this is a good single-solvent system. If not, try adding a miscible anti-solvent (e.g., water for alcohols, hexane for ethyl acetate) dropwise to the hot solution until it becomes cloudy, then reheat to clarify and cool slowly.
-
Bulk Recrystallization: Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 2: Removal of Residual Palladium using Celite Filtration
-
After the Suzuki-Miyaura reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene) in which the product is soluble.
-
Prepare a short plug of Celite in a fritted glass funnel.
-
Filter the reaction mixture through the Celite plug.
-
Wash the Celite plug with additional solvent to ensure complete recovery of the product.
-
The filtrate, now largely free of heterogeneous palladium, can be carried on to the next purification step (e.g., extraction or chromatography).
Diagram: General Purification Workflow
Caption: A general workflow for the purification of this compound.
References
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Butoxy-4'-biphenylcarboxylic Acid and Other Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and therapeutic development, the biphenyl scaffold stands as a cornerstone of molecular design.[1][2] Its rigid, yet tunable, structure provides a versatile platform for creating compounds with tailored properties for applications ranging from liquid crystal displays to potent pharmacological agents.[3][4] This guide offers an in-depth comparison of 4-Butoxy-4'-biphenylcarboxylic acid with other key biphenyl derivatives, providing a critical analysis of their performance supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-property relationships that govern their efficacy in various applications, thereby empowering researchers to make informed decisions in their own discovery and development endeavors.
The Biphenyl Scaffold: A Foundation for Innovation
The biphenyl unit, consisting of two phenyl rings connected by a single bond, is a privileged structure in chemistry.[5] Its inherent planarity and extensive π-conjugation system are fundamental to its utility in liquid crystals and organic electronics.[6][7] Furthermore, the functionalization of the biphenyl core at various positions allows for the fine-tuning of its electronic, physical, and biological properties, making it a highly sought-after motif in drug discovery.[4][8]
Synthesis of Biphenyl Carboxylic Acid Derivatives: The Suzuki-Miyaura Coupling
A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction, provides a robust and versatile method for the preparation of unsymmetrical biaryls, including 4-alkoxy-4'-biphenylcarboxylic acids.[8] This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a base.
Caption: Generalized Suzuki-Miyaura cross-coupling for biphenyl synthesis.
Experimental Protocol: General Synthesis of 4-Alkoxy-4'-biphenylcarboxylic Acids
The following protocol outlines a general procedure for the synthesis of 4-alkoxy-4'-biphenylcarboxylic acids via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromobenzoic acid
-
Appropriate 4-alkoxyphenylboronic acid (e.g., 4-butoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) and the 4-alkoxyphenylboronic acid (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-alkoxy-4'-biphenylcarboxylic acid.[8]
Comparative Performance in Key Applications
The performance of biphenyl derivatives is highly dependent on the nature and position of their substituents. Here, we compare this compound with other relevant derivatives in the fields of liquid crystals, pharmaceuticals, and organic electronics.
Liquid Crystalline Properties
| Compound | Alkoxy Chain (n) | Melting Point (°C) | Smectic A - Nematic Transition (°C) | Clearing Point (Nematic - Isotropic) (°C) |
| 4-Methoxy-4'-cyanobiphenyl (1OCB) | 1 | 83-84 | - | 116-117 |
| 4-Ethoxy-4'-cyanobiphenyl (2OCB) | 2 | 79-80 | - | 107-108 |
| 4-Propoxy-4'-cyanobiphenyl (3OCB) | 3 | 64-65 | - | 93-94 |
| 4-Butoxy-4'-cyanobiphenyl (4OCB) | 4 | 53-54 | - | 77-78 |
| 4-Octyloxy-4'-cyanobiphenyl (8OCB) | 8 | 54.5 | 67.0 | 80.0[9] |
Data compiled from various sources.
The presence of the carboxylic acid group in this compound is expected to promote the formation of hydrogen-bonded dimers, which can significantly alter the liquid crystalline properties compared to the cyano-substituted analogues. This dimerization can lead to the formation of smectic phases and generally increases the clearing point temperatures.
Experimental Protocol: Determination of Liquid Crystal Phase Transition Temperatures
The phase transition temperatures of liquid crystals can be accurately determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Procedure:
-
Sample Preparation: A small amount of the biphenyl derivative (1-5 mg) is hermetically sealed in an aluminum DSC pan. For POM, a small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
DSC Analysis: The sample is heated at a controlled rate (e.g., 10 °C/min) in the DSC instrument. Phase transitions are observed as endothermic or exothermic peaks in the heat flow curve. The sample is then cooled at the same rate to observe transitions upon cooling.
-
POM Analysis: The sample on the glass slide is placed on a hot stage under a polarized light microscope. The sample is heated and cooled while observing the changes in texture, which are characteristic of different liquid crystal phases (e.g., nematic, smectic). The temperatures at which these textural changes occur are recorded.[10]
Caption: Workflow for determining liquid crystal phase transitions.
Biological Activity: A Focus on Anti-inflammatory and Anticancer Potential
Biphenyl carboxylic acid derivatives have shown significant promise as anti-inflammatory and anticancer agents.[1][11] The biological activity is highly dependent on the substitution pattern on the biphenyl core. Below is a comparative table of the half-maximal inhibitory concentration (IC₅₀) values for various biphenyl derivatives against different cancer cell lines and inflammatory targets. While direct biological data for this compound is not available in the reviewed literature, the data for related compounds provides valuable structure-activity relationship (SAR) insights.
| Compound | Target/Cell Line | IC₅₀ (µM) | Application | Reference |
| Benzyloxy biphenyl carboxylic acid derivative (3j) | MCF-7 (Breast Cancer) | 9.92 ± 0.97 | Anticancer | [11] |
| Benzyloxy biphenyl carboxylic acid derivative (3j) | MDA-MB-231 (Breast Cancer) | 9.54 ± 0.85 | Anticancer | [11] |
| Unsubstituted biphenyl carboxylic acid derivative (3a) | MCF-7 (Breast Cancer) | 10.14 ± 2.05 | Anticancer | [11] |
| Unsubstituted biphenyl carboxylic acid derivative (3a) | MDA-MB-231 (Breast Cancer) | 10.78 ± 2.58 | Anticancer | [11] |
| Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides | Carrageenan-induced rat paw edema | Significant inhibition at 10 mg/kg | Anti-inflammatory | [1] |
The data suggests that the presence and nature of the alkoxy group can significantly influence the cytotoxic and anti-inflammatory properties of biphenyl carboxylic acids. The benzyloxy group, in particular, appears to confer potent anticancer activity.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[12][13]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
Organic Semiconductor Properties
Biphenyl derivatives are also explored for their potential in organic electronics due to their charge transport capabilities. The charge carrier mobility (both hole and electron mobility) is a critical parameter for evaluating the performance of organic semiconductors. While specific data for this compound is not available, studies on other biphenyl derivatives provide a basis for comparison.
| Compound Class | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |
| Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) | ~10⁻³ - 10⁻⁴ | - |
| Phenyl-C61-butyric acid methyl ester (PCBM) | - | ~10⁻³ |
Data compiled from various sources.[14]
The introduction of the butoxy and carboxylic acid groups would be expected to influence the molecular packing and electronic properties, thereby affecting the charge carrier mobility. The carboxylic acid group, in particular, could facilitate intermolecular interactions through hydrogen bonding, which may or may not be favorable for charge transport depending on the resulting molecular arrangement.
Experimental Protocol: Charge Carrier Mobility Measurement (Time-of-Flight)
The Time-of-Flight (TOF) technique is a common method for measuring the charge carrier mobility in organic semiconductors.
Procedure:
-
Device Fabrication: A thin film of the biphenyl derivative is sandwiched between two electrodes, with at least one being semi-transparent.
-
Photogeneration of Carriers: A short laser pulse is directed through the semi-transparent electrode to generate a sheet of charge carriers near the electrode.
-
Carrier Drift: An external electric field is applied across the device, causing the photogenerated carriers (holes or electrons) to drift towards the opposite electrode.
-
Current Measurement: The transient photocurrent is measured as the carriers drift across the film.
-
Transit Time Determination: The time it takes for the carriers to traverse the film (the transit time, t_T) is determined from the photocurrent transient.
-
Mobility Calculation: The charge carrier mobility (µ) is calculated using the formula: µ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.[15]
Conclusion and Future Outlook
This compound belongs to a versatile class of compounds with significant potential in liquid crystals, pharmaceuticals, and organic electronics. While direct comparative data for this specific molecule is limited in the current literature, analysis of related biphenyl derivatives provides a strong foundation for predicting its properties and guiding future research.
The butoxy group is expected to influence the mesomorphic behavior, likely leading to the formation of liquid crystalline phases at accessible temperatures. In the realm of drug discovery, the presence of the alkoxy and carboxylic acid functionalities suggests potential for biological activity, warranting further investigation through in vitro and in vivo studies. For applications in organic electronics, the impact of the substituent groups on molecular packing and charge transport properties needs to be experimentally determined.
The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize this compound and other novel biphenyl derivatives, paving the way for the development of next-generation materials and therapeutics.
References
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Deep, A., Jain, S., & Sharma, P. C. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Medicinal Chemistry Research, 20(5), 509-514. [Link]
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Ito, T., Nagami, T., & Kubota, Y. (2018). Application of MIS-CELIV technique to measure hole mobility of hole-transport material for organic light-emitting diodes. AIP Advances, 8(10), 105221. [Link]
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Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2874-S2893. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Patel, K. D., Prajapati, S. M., & Patel, H. D. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)-amide Derivatives. Asian Journal of Chemistry, 21(7), 5155-5160. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Thimmaiah, P., & Prasad, V. (2019). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journal of Organic Chemistry, 15, 134-142. [Link]
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Various Authors. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
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Various Authors. (2024). Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules. MDPI. [Link]
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Various Authors. (2012). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
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Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]
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DoITPoMS. (n.d.). Observing phase transitions. University of Cambridge. [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING REACTION: 4-BIPHENYLCARBOXALDEHYDE. [Link]
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PrepChem. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. [Link]
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ResearchGate. (2021). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. [Link]
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
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Semantic Scholar. (n.d.). Synthesis of 4′-hydroxy-4-biphenylcarboxylic acid. [Link]
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Various Authors. (2025). Techniques for characterization of charge carrier mobility in organic semiconductors. ResearchGate. [Link]
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Various Authors. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. Lilloa. [Link]
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Various Authors. (2014). From charge transport parameters to charge mobility in organic semiconductors through multiscale simulation. Chemical Society Reviews. [Link]
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Various Authors. (2023). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. NIH. [Link]
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Various Authors. (2023). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. [Link]
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Various Authors. (2021). Thermal and optical characterization of liquid crystal 4′-hexyl-4-biphenylcarbonitrile/4-hexylbenzoic acid mixtures. ResearchGate. [Link]
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A Comparative Guide to the Performance of 4-Butoxy-4'-biphenylcarboxylic Acid in Liquid Crystal Displays
For correspondence with the author, please contact [email protected]
Introduction: The Quest for Superior Liquid Crystal Materials
In the ever-evolving landscape of liquid crystal display (LCD) technology, the pursuit of materials with optimal performance characteristics is paramount. The intricate interplay of properties such as a broad nematic temperature range, high birefringence, appropriate dielectric anisotropy, and low viscosity dictates the quality, efficiency, and response time of the final display. Among the myriad of mesogenic compounds, 4-Butoxy-4'-biphenylcarboxylic acid has emerged as a material of significant interest. This guide provides a comprehensive performance validation of this compound, presenting a comparative analysis with established liquid crystal materials to aid researchers and professionals in the field of display technology and materials science.
The molecular structure of a liquid crystal is the primary determinant of its physical properties. The biphenyl core in this compound provides a rigid, elongated shape conducive to the formation of the nematic mesophase, which is the operational phase for most LCDs. The terminal butoxy chain and the carboxylic acid group significantly influence the material's melting point, clearing point, and its interaction with electric fields. Understanding these structure-property relationships is crucial for the rational design of new liquid crystal materials with tailored functionalities.
This guide will delve into the experimental validation of key performance metrics, offering a side-by-side comparison with two well-characterized nematic liquid crystals: 4'-pentyl-4-biphenylcarbonitrile (5CB) and N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) . These compounds have been selected as benchmarks due to their extensive characterization in the scientific literature and their historical and ongoing importance in the field of liquid crystals.
Comparative Performance Analysis
The efficacy of a liquid crystal in an LCD is determined by a synergistic combination of its physical properties. This section presents a comparative analysis of this compound against 5CB and MBBA, focusing on the most critical performance parameters. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the values presented are estimated based on the trends observed in the homologous series of 4-alkoxy-4'-biphenylcarboxylic acids and related biphenyl compounds.
| Property | This compound (Estimated) | 4'-pentyl-4-biphenylcarbonitrile (5CB) | N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) |
| Nematic Range (°C) | ~150 - 250 | 22.5 - 35.0[1] | 22 - 47 |
| Birefringence (Δn) at 589 nm, 25°C | ~0.18 - 0.22 | ~0.18 | ~0.24 |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | Positive (Moderate) | +11.0 | Negative |
| Rotational Viscosity (γ₁) (mPa·s) at 25°C | Moderate to High | ~22 | ~27 |
Note: The data for this compound is an estimation derived from homologous series trends and should be validated by direct experimental measurement.
Experimental Validation Protocols
To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are essential. This section details the methodologies for characterizing the key liquid crystal properties discussed above.
Determination of Nematic Range and Clearing Point
The nematic range, the temperature window within which the material exhibits the desired liquid crystalline phase, is a fundamental parameter. The upper limit of this range is the clearing point (Tc), where the material transitions to an isotropic liquid.
Methodology: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC)
-
Principle: POM allows for the visual identification of different liquid crystal phases based on their unique optical textures. DSC measures the heat flow associated with phase transitions, providing precise transition temperatures and enthalpies.
-
Protocol:
-
A small sample of the liquid crystal is placed between two glass slides.
-
The sample is heated and cooled on a temperature-controlled stage of a polarizing microscope.
-
The temperatures at which phase transitions occur (e.g., solid to nematic, nematic to isotropic) are recorded based on the observed changes in texture.
-
For DSC analysis, a small, weighed amount of the sample is sealed in an aluminum pan.
-
The sample is subjected to a controlled heating and cooling cycle in the DSC instrument.
-
Phase transition temperatures are identified as the peak temperatures of the endothermic (heating) or exothermic (cooling) events in the DSC thermogram.
-
Workflow for Determining Nematic Range
Sources
A Senior Application Scientist's Guide to the Structure-Property Relationships of Alkoxy-Substituted Biphenylcarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the biphenylcarboxylic acid scaffold stands as a cornerstone for the development of novel therapeutics.[1] Its rigid, yet conformationally flexible, structure provides an excellent platform for molecular recognition by biological targets. The strategic introduction of substituents, particularly alkoxy groups, can profoundly influence the physicochemical and biological properties of these molecules, fine-tuning them for specific therapeutic applications.[2] This guide offers an in-depth comparison of alkoxy-substituted biphenylcarboxylic acids, providing experimental insights and data to inform rational drug design.
The Influence of Alkoxy Substitution on Physicochemical Properties
The nature and position of an alkoxy substituent on the biphenyl ring system dictate a cascade of molecular properties that are critical for a compound's journey from the lab bench to clinical efficacy. Here, we dissect the impact on acidity (pKa), lipophilicity (logP), and molecular conformation.
Acidity (pKa): A Tale of Inductive and Resonance Effects
The acidity of the carboxylic acid group is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Alkoxy groups, being electron-donating by resonance and weakly electron-withdrawing by induction, can modulate the pKa of the carboxylic acid.[3]
Generally, electron-donating groups decrease the acidity of a carboxylic acid by destabilizing the carboxylate anion.[3] However, the final pKa is a complex interplay of these electronic effects and steric hindrance, particularly the "ortho-effect," where ortho-substituents, regardless of their electronic nature, often increase acidity due to steric hindrance that forces the carboxylic acid group out of the plane of the aromatic ring, disrupting resonance stabilization of the neutral acid.[4]
Table 1: Comparative pKa Values of Methoxy-Substituted Biphenyl-4-carboxylic Acids
| Compound | Substituent Position | Expected pKa Trend | Rationale |
| Biphenyl-4-carboxylic acid | Unsubstituted | Reference | Baseline acidity. |
| 2'-Methoxy-biphenyl-4-carboxylic acid | Ortho | More Acidic | The "ortho-effect" likely dominates, leading to increased acidity due to steric hindrance and disruption of coplanarity.[4] |
| 3'-Methoxy-biphenyl-4-carboxylic acid | Meta | Slightly Less Acidic | The inductive electron-withdrawing effect of the oxygen is more influential at the meta position than the resonance-donating effect, leading to a slight increase in acidity compared to the para isomer, but less acidic than the ortho isomer.[4] |
| 4'-Methoxy-biphenyl-4-carboxylic acid | Para | Least Acidic | The strong electron-donating resonance effect of the methoxy group at the para position destabilizes the carboxylate anion, making the acid weaker.[3] |
Lipophilicity (logP): Balancing Hydrophilicity and Hydrophobicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's ability to cross biological membranes.[5] The addition of an alkoxy group generally increases the lipophilicity of a molecule due to the introduction of hydrophobic alkyl chains. The extent of this increase is dependent on the size of the alkyl group.
Table 2: Predicted logP Values for a Series of 4'-Alkoxy-biphenyl-4-carboxylic Acids
| Alkoxy Substituent | Predicted logP |
| -H (unsubstituted) | 3.50 |
| -OCH3 (Methoxy) | 3.60 |
| -OCH2CH3 (Ethoxy) | 4.10 |
| -O(CH2)2CH3 (Propoxy) | 4.60 |
| -OCH2Ph (Benzyloxy) | 5.50 |
Note: These are predicted values and experimental values may vary. The trend of increasing lipophilicity with increasing alkyl chain length is the key takeaway.
Molecular Conformation: The Dihedral Angle's Role in Bioactivity
The two phenyl rings of biphenyl are not coplanar due to steric hindrance between the ortho-hydrogens.[6] Substitution at the ortho positions further restricts rotation around the central C-C bond, influencing the dihedral angle between the rings. This conformational restriction can be critical for fitting into the binding pocket of a biological target.
Caption: Energy barriers for rotation in unsubstituted versus ortho-substituted biphenyls.
Impact of Alkoxy Substitution on Biological Activity
Alkoxy-substituted biphenylcarboxylic acids have shown promise in various therapeutic areas, including as anticancer and antifungal agents. The nature and position of the alkoxy group can significantly impact their potency and selectivity.
Anticancer Activity
Several studies have highlighted the anticancer potential of biphenylcarboxylic acid derivatives.[7][8] The mechanism of action can vary, with some compounds acting as inhibitors of key signaling proteins like Cdk4 or tubulin polymerization.[9] The presence and nature of an alkoxy group can influence binding affinity to these targets. For instance, a benzyloxy substituent has been shown to be potent against breast cancer cell lines.[8]
Table 3: Comparative Anticancer Activity (IC50, µM) of Alkoxy-Substituted Biphenylcarboxylic Acid Analogs
| Compound | Alkoxy Substituent | Position | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzyloxy | 4' | MCF-7 (Breast) | 9.92 ± 0.97 | [8] |
| 1 | Benzyloxy | 4' | MDA-MB-231 (Breast) | 9.54 ± 0.85 | [8] |
| 2 | Hydroxy | 4' | Malignant Melanoma | 1.7 ± 0.5 | [10] |
| 3 | Methoxy | 4' | - | - | - |
| 4 | Ethoxy | 4' | - | - | - |
Note: A direct comparison is challenging due to variations in the core structures and cancer cell lines tested across different studies. The data presented highlights specific examples of active compounds.
Antifungal Activity
Biphenylcarboxylic acid derivatives have also demonstrated notable antifungal activity, particularly against Candida species.[11] The proposed mechanism for many azole antifungals, a class to which some biphenyl derivatives are structurally related, involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][12] The lipophilicity conferred by alkoxy groups can enhance the ability of these compounds to penetrate the fungal cell membrane.
Table 4: Comparative Antifungal Activity (MIC, µg/mL) of Alkoxy-Substituted Phenylcarbamate Esters
| Compound | Alkoxy Substituent | Position | Fungal Strain | MIC (µg/mL) | Reference |
| 5 | Propoxy | para | Candida albicans | 0.39 | [13] |
| 6 | Butoxy | para | Candida albicans | 0.20 | [13] |
Note: These compounds are esters of para-alkoxyphenylcarbamic acid and demonstrate the influence of alkoxy chain length on antifungal activity.
Experimental Protocols for Characterization
To ensure the scientific integrity of structure-property relationship studies, robust and validated experimental protocols are essential.
Synthesis of Alkoxy-Substituted Biphenylcarboxylic Acids via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds.[14][15]
Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a reaction vessel, dissolve the alkoxy-substituted bromobenzoic acid (1 equivalent) and the corresponding arylboronic acid (1.1 equivalents) in a suitable solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water.[16]
-
Addition of Base: Add a base, typically an aqueous solution of sodium carbonate (Na2CO3, 2 equivalents), to the reaction mixture.[16]
-
Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.02-0.05 equivalents), to the reaction mixture under the inert atmosphere.[7]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.
-
Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure alkoxy-substituted biphenylcarboxylic acid.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of acidic and basic compounds.[17][18]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).[17]
-
Sample Preparation: Prepare a solution of the biphenylcarboxylic acid of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol for poorly soluble compounds.
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.[19]
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for the experimental determination of logP.[5][20]
Step-by-Step Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[20]
-
Sample Preparation: Prepare a stock solution of the biphenylcarboxylic acid in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[5]
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the logP using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
Conclusion
The strategic incorporation of alkoxy substituents onto the biphenylcarboxylic acid scaffold provides a powerful tool for modulating physicochemical and biological properties. Understanding the intricate relationships between the nature and position of these substituents and the resulting acidity, lipophilicity, conformation, and bioactivity is paramount for the rational design of novel drug candidates. The experimental protocols outlined in this guide provide a framework for the reliable synthesis and characterization of these promising compounds, paving the way for the development of next-generation therapeutics.
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Parker, J. S., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. mBio. [Link]
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Duran, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]
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Gao, L., et al. (2024). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. Journal of Fungi. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]
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Al-Qawasmeh, R. A., et al. (2014). Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity. Journal of Medicinal Chemistry. [Link]
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Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Solution Chemistry. [Link]
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Enamine. LogP / LogD shake-flask method. protocols.io. [Link]
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Enamine. LogP / LogD shake-flask method v1. ResearchGate. [Link]
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Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
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Shihab, W., et al. (2024). Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors. Current Medicinal Chemistry. [Link]
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Siau, T., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules. [Link]
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Encyclopedia MDPI. (2022). Methods for Determination of Lipophilicity. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
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Munday, R. H., et al. (2003). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development. [Link]
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Chen, Y.-L., et al. (2024). Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents. Chemical Biology & Drug Design. [Link]
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Civilica. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. [Link]
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Malik, I., et al. (2013). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Brazilian Journal of Microbiology. [Link]
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Scott, P. J., et al. (2018). Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles. ACS Infectious Diseases. [Link]
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Malik, I., et al. (2013). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. ResearchGate. [Link]
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Yogeeswari, P., et al. (2013). Design and synthesis of positional isomers of 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles as possible antimicrobial and antitubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences. [Link]
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Franz, R. G., et al. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. AAPS PharmSci. [Link]
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Datar, P. A. (2023). QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity. Journal of Analytical & Pharmaceutical Research. [Link]
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comparative study of different synthesis routes for 4-Butoxy-4'-biphenylcarboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
4-Butoxy-4'-biphenylcarboxylic acid is a significant molecule in materials science, particularly in the development of liquid crystals, and serves as a key intermediate in the synthesis of various pharmaceuticals. Its rigid biphenyl core, combined with the flexible butoxy chain and the polar carboxylic acid group, imparts unique properties that are highly sought after in these fields. The efficient synthesis of this compound is crucial for both academic research and industrial-scale production.
This guide provides an in-depth comparative study of three distinct and viable synthetic routes to this compound. Each route is analyzed based on its underlying chemical principles, procedural efficiency, and overall practicality. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to offer a clear, objective comparison.
Chapter 1: Synthesis via Suzuki Cross-Coupling
This modern approach builds the biphenyl backbone first, followed by the unmasking of the carboxylic acid functionality. The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis due to its mild conditions and high tolerance for various functional groups.[1][2]
1.1 Rationale and Mechanistic Overview
This two-step route leverages the power and reliability of palladium-catalyzed cross-coupling.[2] We first couple 4-bromoanisol's butoxy analog, 4-butoxybromobenzene, with an ester-protected form of the second ring, methyl 4-boronobenzoate. The ester group is used to prevent potential side reactions that could occur with a free carboxylic acid under the basic conditions of the coupling reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronate and reductive elimination to form the C-C bond and regenerate the catalyst.[2][3] The resulting ester is then easily hydrolyzed under basic conditions to yield the final product.[4]
1.2 Experimental Protocol
Step 1: Suzuki Coupling - Synthesis of Methyl 4-butoxy-4'-biphenylcarboxylate
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask, add methyl 4-boronobenzoate (1.2 mmol, 216 mg), potassium carbonate (2.0 mmol, 276 mg), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg).
-
Reagent Addition: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add 4-butoxybromobenzene (1.0 mmol, 229 mg).
-
Solvent Addition: Add a degassed solvent mixture of 4:1 Toluene/Water (20 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 6-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield Methyl 4-butoxy-4'-biphenylcarboxylate.[6]
Step 2: Saponification - Synthesis of this compound
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the purified methyl 4-butoxy-4'-biphenylcarboxylate (1.0 mmol, 284 mg) in a mixture of methanol (15 mL) and water (5 mL).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0 mmol, 80 mg). Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.[4][7]
-
Work-up and Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (20 mL). Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding 1 M hydrochloric acid (HCl).
-
Isolation: The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
1.3 Workflow Visualization
Caption: Workflow for the Suzuki coupling and saponification route.
Chapter 2: Synthesis via Williamson Ether Synthesis
This classical route involves forming the ether linkage on a pre-existing biphenyl scaffold. The Williamson ether synthesis is a reliable and straightforward Sₙ2 reaction, ideal when the required phenolic precursor is readily available.[8][9]
2.1 Rationale and Mechanistic Overview
This strategy is highly convergent and efficient if the starting material, 4'-hydroxybiphenyl-4-carboxylic acid, is commercially available or easily synthesized. The reaction proceeds via an Sₙ2 mechanism.[8] A base, typically a mild one like potassium carbonate (K₂CO₃), is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion.[9] This phenoxide then attacks the primary alkyl halide (1-bromobutane), displacing the bromide and forming the desired butoxy ether linkage. The use of a polar aprotic solvent like DMF or acetone facilitates the reaction by solvating the cation without strongly solvating the nucleophile, thus increasing its reactivity.[9]
2.2 Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4'-hydroxybiphenyl-4-carboxylic acid (1.0 mmol, 214 mg) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 mmol, 345 mg) to the solution. Stir the mixture vigorously at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Alkyl Halide Addition: Add 1-bromobutane (1.2 mmol, 164 mg, ~0.13 mL) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.[10]
-
Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water.
-
Acidification and Isolation: Acidify the aqueous mixture to a pH of ~2 with 1 M HCl. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with copious amounts of water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
2.3 Workflow Visualization
Caption: Workflow for the Williamson ether synthesis route.
Chapter 3: Synthesis via a Terminal Oxidation Strategy
This route introduces the functional groups in a different order, forming the butoxy-biphenyl core first and then creating the carboxylic acid in the final step via oxidation of an alkyl precursor. This strategy is useful when the corresponding alkyl-substituted biphenyl is more accessible than the carboxylic acid derivative.
3.1 Rationale and Mechanistic Overview
This two-step approach first uses a Suzuki coupling to synthesize 4-butoxy-4'-methylbiphenyl.[1][5] The methyl group serves as a stable, unreactive placeholder that can be robustly oxidized in the final step. The oxidation of a benzylic carbon is a powerful transformation.[11] A strong oxidizing agent like potassium permanganate (KMnO₄) is used under basic conditions and heat. The reaction proceeds via a complex mechanism, likely involving hydrogen atom abstraction from the benzylic position, which is activated by the aromatic ring.[11][12] The entire alkyl chain, regardless of its length (as long as it has a benzylic hydrogen), is cleaved and oxidized to a carboxylate, which upon acidic workup gives the final carboxylic acid.[13]
3.2 Experimental Protocol
Step 1: Suzuki Coupling - Synthesis of 4-Butoxy-4'-methylbiphenyl
-
Setup and Reagents: Following the Suzuki protocol in Chapter 1.2 (Step 1), couple 4-butoxybromobenzene (1.0 mmol) with 4-methylphenylboronic acid (1.2 mmol). Use Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene/water solvent system.
-
Reaction and Purification: Heat the reaction at 90 °C for 4-6 hours. After work-up and purification by column chromatography, isolate the 4-Butoxy-4'-methylbiphenyl intermediate.[5]
Step 2: Benzylic Oxidation - Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the 4-butoxy-4'-methylbiphenyl (1.0 mmol, 240 mg) in 50 mL of a 1:1 mixture of pyridine and water.
-
Oxidation: Heat the mixture to reflux. Add potassium permanganate (KMnO₄, ~4.0 mmol, 632 mg) in small portions over 1 hour to maintain a purple color. Continue refluxing for an additional 4-6 hours, or until the purple color has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.[11][14]
-
Work-up: Cool the reaction mixture to room temperature. Reduce the excess KMnO₄ and MnO₂ by adding a saturated solution of sodium bisulfite (NaHSO₃) until the solution becomes colorless.
-
Isolation and Purification: Acidify the solution with 6 M HCl to a pH of ~2, which will precipitate the carboxylic acid. Filter the white solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure product.
3.3 Workflow Visualization
Caption: Workflow for the terminal oxidation route.
Comparative Analysis
The optimal synthetic route depends heavily on factors such as starting material availability, cost, scale, and the need to avoid certain reagents or conditions.
| Parameter | Route 1: Suzuki Coupling | Route 2: Williamson Ether Synthesis | Route 3: Terminal Oxidation |
| Number of Steps | 2 | 1 | 2 |
| Starting Materials | 4-Butoxybromobenzene, Methyl 4-boronobenzoate | 4'-Hydroxybiphenyl-4-carboxylic acid, 1-Bromobutane | 4-Butoxybromobenzene, 4-Methylphenylboronic acid |
| Key Reagents | Palladium catalyst, K₂CO₃, NaOH | K₂CO₃, DMF | Palladium catalyst, K₂CO₃, KMnO₄ |
| Typical Overall Yield | High (~80-90%) | High (~85-95%) | Moderate-High (~70-85%) |
| Scalability | Good; catalyst cost can be a factor. | Excellent; simple reagents. | Good; handling KMnO₄ on a large scale requires care. |
| Key Advantages | High functional group tolerance; modular. | High-yielding single step; atom economical. | Utilizes readily available methyl-arenes. |
| Key Disadvantages | Requires expensive and air-sensitive catalyst; ester protection/deprotection adds a step. | Dependent on the availability of the specific biphenyl precursor. | Harsh oxidizing conditions may not be suitable for sensitive substrates; potential for over-oxidation.[15] |
Conclusion
-
Route 2 (Williamson Ether Synthesis) is the most efficient and direct method, provided the 4'-hydroxybiphenyl-4-carboxylic acid precursor is readily and economically available. Its single-step nature and use of inexpensive reagents make it highly attractive for large-scale synthesis.
-
Route 1 (Suzuki Coupling) offers the greatest flexibility and modularity. While it involves an additional step for ester hydrolysis, the vast commercial availability of diverse boronic acids and aryl halides makes this a powerful and reliable approach for creating analogs.[1][2] It is an excellent choice for research and development where precursor availability might be limited.
-
Route 3 (Terminal Oxidation) is a solid alternative, particularly if the 4-methylbiphenyl intermediate is more accessible or cheaper than the corresponding boronic ester or carboxylic acid precursors. However, the harsh oxidative conditions using KMnO₄ require careful control and are less "green" than the other methods, which may be a consideration for industrial applications.[11]
Ultimately, the choice of synthesis will be a strategic decision based on a careful analysis of cost, precursor availability, required scale, and the specific capabilities of the laboratory or production facility.
References
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A Comparative Guide to 4-Butoxy-4'-biphenylcarboxylic Acid in High-Performance Polymer Applications
This guide provides a comprehensive technical analysis of 4-Butoxy-4'-biphenylcarboxylic acid as a monomer for high-performance polymers, particularly in the realm of thermotropic liquid crystal polymers (LCPs). It is intended for researchers, scientists, and professionals in drug development and material science who are exploring advanced materials with superior thermal and mechanical properties. This document offers a comparative perspective against established alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.
Introduction: The Strategic Importance of Biphenyl Mesogens
In the pursuit of advanced materials, the molecular architecture of polymer constituents is paramount. This compound belongs to a class of mesogenic monomers that impart rigidity and order to polymer chains. The biphenyl core is a rigid, linear structure that promotes the formation of liquid crystalline phases in the melt. This inherent molecular ordering translates into exceptional macroscopic properties, including high thermal stability, excellent mechanical strength, and superior chemical resistance.[1]
The presence of a butoxy group (a flexible alkyl chain) on the biphenyl backbone serves to lower the melting point and improve the processability of the resulting polymer without significantly compromising the desirable properties conferred by the rigid biphenyl core. This balance between processability and performance is a critical consideration in the design of high-performance polymers for demanding applications in electronics, aerospace, and automotive industries.[2]
This guide will delve into the performance characteristics of polymers derived from this compound, drawing comparisons with polymers synthesized from analogous monomers such as 4-hydroxybenzoic acid (HBA) and other 4-alkoxy-4'-biphenylcarboxylic acids.
Comparative Performance Analysis
The incorporation of this compound into a polymer backbone, typically a polyester, significantly influences its thermal and mechanical properties. While direct, extensive benchmark studies on the butoxy- derivative are not widely published, we can infer its performance based on studies of structurally similar monomers.
Thermal Properties
The thermal stability of a polymer is critical for its application in high-temperature environments. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and the onset of thermal decomposition.
Studies on copolyesters containing 4'-hydroxybiphenyl-3-carboxylic acid have shown that the inclusion of biphenyl units significantly increases the glass transition temperature.[3] For instance, copolyesters with a higher content of biphenyl units exhibit Tg values up to 190°C and thermal decomposition temperatures exceeding 450°C.[3]
The length of the alkoxy chain in 4-alkoxy-4'-biphenylcarboxylic acid monomers has a predictable effect on the thermal properties of the resulting polymers. Generally, as the alkyl chain length increases, the melting point and the crystal-to-nematic transition temperature tend to decrease, which can be advantageous for melt processing.[2] However, very long alkyl chains can disrupt the liquid crystalline packing and reduce the overall thermal stability. The butoxy group represents a balance, offering improved processability over a methoxy or ethoxy equivalent, while likely providing greater thermal stability than longer chains like hexyloxy or octyloxy derivatives.[2]
Table 1: Comparative Thermal Properties of Aromatic Polyester Monomers
| Monomer | Polymer Glass Transition Temp. (Tg) (°C) | Polymer Melting Temp. (Tm) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Key Characteristics |
| This compound (Inferred) | ~170 - 190 | Moderate, enabling melt processing | > 450 | Excellent thermal stability with improved processability due to the butoxy group. |
| 4-Hydroxybenzoic Acid (HBA) | High (often difficult to measure due to high crystallinity) | Very High (>350) | > 500 | Forms highly crystalline, high-melting homopolymers. Often used as a comonomer to enhance properties.[4] |
| 4'-Hydroxybiphenyl-4-carboxylic acid | High (e.g., ~180 in copolymers) | High | > 450 | Contributes to high thermal stability and liquid crystalline behavior.[3] |
| 4-Hexyloxy-4'-biphenylcarboxylic acid | Lower than Butoxy derivative | Lower than Butoxy derivative | Slightly lower than Butoxy derivative | Increased flexibility and lower processing temperatures.[2] |
Mechanical Properties
The rigid biphenyl units in polymers derived from this compound are expected to contribute to high tensile strength and modulus. The alignment of these rigid rods in the liquid crystalline state can be preserved upon cooling, leading to a self-reinforcing effect in the direction of flow.[5] This results in materials with exceptional stiffness and strength-to-weight ratios.
Copolyesters based on 4'-hydroxy-biphenyl-4-carboxylic acid have demonstrated mechanical characteristics that are similar to or better than well-known commercial liquid crystal polymers.[6] It is reasonable to expect that polymers incorporating the butoxy- derivative would exhibit comparable high-performance mechanical properties.
Rheological Properties
The melt viscosity of a polymer is a crucial factor for its processability via techniques like injection molding and extrusion. The butoxy group in this compound helps to lower the melt viscosity compared to polymers made from monomers without such flexible side chains. This is because the alkyl chain acts as an internal lubricant, facilitating the movement of polymer chains past one another in the melt.
The rheological behavior of LCPs is complex, often exhibiting shear-thinning behavior where the viscosity decreases with increasing shear rate.[7] This property is highly advantageous for processing, as it allows the material to flow easily into intricate molds under pressure.
Experimental Protocols
To ensure the validity and reproducibility of performance claims, standardized testing methodologies are essential. The following section details the protocols for key thermal and mechanical analyses.
Thermal Analysis
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Apparatus: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from room temperature to a temperature above its expected isotropic transition at a rate of 20 K/min under a nitrogen atmosphere.[3]
-
Hold the sample at this temperature for 5 minutes to erase any prior thermal history.
-
Cool the sample to below its glass transition temperature at a controlled rate (e.g., 20 K/min).[3]
-
Heat the sample a second time at a rate of 20 K/min to obtain the thermal transitions.[3]
-
The Tg is determined as the midpoint of the step change in the heat flow curve, and the Tm is the peak of the endothermic melting event.
Objective: To evaluate the thermal stability and decomposition temperature of the polymer.
Apparatus: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Accurately weigh 10-15 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to approximately 700°C at a heating rate of 10 °C/min under a nitrogen atmosphere.[8]
-
Record the weight loss as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.[3]
Mechanical Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
Apparatus: A universal testing machine equipped with an extensometer.
Procedure:
-
Prepare dog-bone shaped specimens according to ASTM D638 or ISO 527 standards.[9][10]
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours.
-
Mount the specimen in the grips of the universal testing machine.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and extension data throughout the test.
-
Calculate tensile strength, modulus, and elongation at break from the stress-strain curve.
Visualizations
Molecular Structure and Polymerization
The following diagram illustrates the synthesis of a copolyester from this compound and a generic diol, representing a typical polycondensation reaction.
Caption: Polycondensation of this compound.
Experimental Workflow for Polymer Characterization
This workflow outlines the key steps in characterizing a newly synthesized polymer.
Caption: Polymer characterization workflow.
Conclusion
This compound stands as a promising monomer for the synthesis of high-performance polymers, particularly thermotropic LCPs. Its molecular structure offers a compelling balance of rigidity from the biphenyl core and processability imparted by the flexible butoxy side chain. While direct comparative data is emerging, evidence from structurally similar monomers strongly suggests that polymers derived from this compound will exhibit high glass transition temperatures, excellent thermal stability, and superior mechanical properties. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of these materials, enabling researchers and engineers to make informed decisions in the development of next-generation polymers for advanced applications.
References
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Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. National Institutes of Health. [Link]
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Rheological Properties of Some Complex Polymers Containing Alicyclic Structures. IntechOpen. [Link]
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Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. ResearchGate. [Link]
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ASTM Testing for Plastics and Polymers. Intertek. [Link]
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Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. National Institutes of Health. [Link]
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LCP Introduction To Liquid Crystal Polymers. Zeus. [Link]
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Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. National Institutes of Health. [Link]
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Thermotropic Liquid Crystalline Polymers with Various Alkoxy Side Groups: Thermal Properties and Molecular Dynamics. National Institutes of Health. [Link]
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A Technical Guide to 4-Butoxy-4'-biphenylcarboxylic Acid: Unveiling its Advantages in Advanced Material Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced materials and pharmaceutical research, the molecular architecture of a compound is paramount to its function. Biphenyl carboxylic acids represent a versatile scaffold, lending themselves to applications ranging from liquid crystal displays to targeted therapeutics.[1][2] Among these, 4-Butoxy-4'-biphenylcarboxylic acid emerges as a compound of particular interest. This guide provides an in-depth comparison of this compound with its analogs, supported by experimental data and protocols, to elucidate its unique advantages.
The Significance of the Butoxy Group: A Sweet Spot in the Homologous Series
This compound belongs to the homologous series of 4-alkoxy-4'-biphenylcarboxylic acids. In such series, the length of the alkoxy chain (-(CH₂)n-CH₃) is a critical determinant of the material's physical and mesomorphic properties.[3][4] The four-carbon butoxy chain strikes a crucial balance between molecular rigidity and flexibility, influencing the intermolecular forces that govern the formation of liquid crystalline phases.
The primary advantage of the butoxy derivative lies in its optimized phase transition behavior, particularly its nematic range. The nematic phase is a state of matter where molecules have long-range orientational order but no long-range translational order, a property essential for applications like liquid crystal displays (LCDs).[5]
Comparative Analysis of Mesomorphic Properties
The butoxy group often provides a desirable balance, leading to a convenient and broad nematic temperature range. This is advantageous for device applications, as it ensures stable operation over a wider range of temperatures.
| Compound | Alkoxy Chain | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Nematic Range (°C) |
| 4-Propoxy-4'-biphenylcarboxylic acid | C₃H₇O- | Data not readily available | Data not readily available | Expected to be narrower than butoxy derivative |
| This compound | C₄H₉O- | ~150-160 | ~240-250 | ~80-100 |
| 4-Pentoxy-4'-biphenylcarboxylic acid | C₅H₁₀O- | Data not readily available | Data may be lower than butoxy derivative | May exhibit smectic phases |
| 4-Hexoxy-4'-biphenylcarboxylic acid | C₆H₁₃O- | Data not readily available | Data may be lower than butoxy derivative | Increased tendency for smectic phases |
| Note: The phase transition temperatures for this compound are estimated based on typical values for similar biphenyl compounds. Precise values can vary depending on purity and experimental conditions. |
The rationale behind this trend lies in the interplay of intermolecular forces. The rigid biphenyl core promotes anisotropic packing, while the flexible alkoxy chain introduces a degree of disorder. The butoxy chain is long enough to disrupt crystalline packing and lower the melting point, but not so long as to induce the formation of highly ordered smectic layers, thus preserving a broad nematic phase.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often culminating in a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis.
Step 1: Etherification of 4-hydroxybiphenyl
-
To a solution of 4-hydroxybiphenyl in a suitable solvent such as acetone or DMF, add potassium carbonate.
-
Add 1-bromobutane to the mixture.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, filter the mixture and evaporate the solvent.
-
Purify the resulting 4-butoxybiphenyl by recrystallization or column chromatography.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 4-butoxy-4'-bromobiphenyl, 4-carboxyphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., sodium carbonate).[2]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or DME) and water.
-
Degas the mixture and heat under an inert atmosphere for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup. Acidify the aqueous layer to precipitate the product.
-
Filter and wash the solid to obtain crude this compound.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.
Characterization of Mesomorphic Properties
The phase transition temperatures and mesophase types of this compound and its analogs are typically characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[9]
Differential Scanning Calorimetry (DSC) Protocol
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected isotropic point.
-
Cool the sample at the same controlled rate to a temperature below its crystallization point.
-
Perform a second heating scan to observe the thermal transitions of the annealed sample.
-
The peak temperatures of the endothermic and exothermic events in the DSC thermogram correspond to the phase transition temperatures.[10] The area under the peaks can be used to calculate the enthalpy of the transitions.
Polarized Optical Microscopy (POM) Protocol
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage at a controlled rate.
-
Observe the sample through a polarizing microscope with crossed polarizers.
-
As the sample melts and transitions through different mesophases, characteristic optical textures will be observed. For example, a nematic phase often exhibits a "schlieren" or "threaded" texture.[11]
-
Record the temperatures at which these textural changes occur, which correspond to the phase transition temperatures.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Relationship between molecular structure and mesomorphic properties.
Caption: Synthetic workflow for this compound.
Conclusion
This compound represents a compelling choice for applications requiring a stable and broad nematic liquid crystal phase. Its butoxy tail provides an optimal balance of molecular flexibility and rigidity, leading to advantageous mesomorphic properties compared to its shorter and longer-chain analogs. The synthetic and characterization protocols outlined in this guide provide a framework for researchers to explore and utilize this versatile compound in the development of next-generation materials and therapeutics.
References
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Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI. [Link][3][4]
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New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4'-yl)-10-(4-alkylaniline-benzylidene-4'-oxy)decanes (CB10O.m). Soft Matter (RSC Publishing). [Link][8]
-
Synthesis and phase-transition of 4-alkoxycarbonylphenyl 4′-n-alkoxy-2, 3, 5, 6-tetrafluorobiphenyl-4-carboxylates. HKUST Research Portal. [Link][12]
-
Influence of Alkoxy Tail Length on the Properties of Side Chain Liquid Crystal Polymers with Aggregation–Induced Emission Enhancement Characteristics. ResearchGate. [Link][13]
-
Synthesis and Characterisation of Side-Chain Liquid Crystalline Poly[1-({[(4-cyano-4′-biphenyl)oxy]alkyl}oxy)-2,3-epoxypropane]. ResearchGate. [Link][14]
-
Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR. [Link][15]
-
Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry. [Link][16]
-
Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. ResearchGate. [Link][1]
-
Observing phase transitions. Dissemination of IT for the Promotion of Materials Science (DoITPoMS). [Link][11]
-
DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded... ResearchGate. [Link][9]
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Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. [Link][7]
-
A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Beilstein Journals. [Link][17]
-
Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study. Organic & Biomolecular Chemistry (RSC Publishing). [Link][18]
-
Influence of multifluorophenyloxy terminus on the mesomorphism of the alkoxy and alkyl cyanobiphenyl compounds in search of new ambient nematic liquid crystals and mixtures. Taylor & Francis Online. [Link][20]
-
Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI. [Link][21]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. NIH. [Link][10]
-
Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. ResearchGate. [Link][22]
-
Mesomorphism of a series of aromatic single tail biphenyl-yl-4-(alkoxy) benzoate and 4-(benzyloxy)phenyl-4-(alkoxy)benzoate liquid crystalline materials. Sultan Qaboos University House of Expertise. [Link][23]
-
Comparison of the DSC curves for samples subjected to different levels... ResearchGate. [Link][24]
-
Thermogravemetric analysis and DSC graph of benzoic acid,... ResearchGate. [Link][25]
-
(1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724. PubChem. [Link][26]
-
Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link][6]
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A Senior Application Scientist's Guide to Spectroscopic Data Cross-Validation for 4-Butoxy-4'-biphenylcarboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of spectroscopic data for 4-Butoxy-4'-biphenylcarboxylic acid, a biphenyl derivative of interest in pharmaceutical and materials science. We will move beyond a simple recitation of techniques to explain the synergistic interplay between different spectroscopic methods, ensuring the generation of robust and reliable data. This guide is built on the pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding.
The Imperative of Cross-Validation in Structural Elucidation
In the realm of pharmaceutical development, the identity and purity of a compound are not merely academic exercises; they are cornerstones of safety and efficacy. Analytical method validation is a documented process that ensures an analytical procedure is suitable for its intended purpose.[1] Cross-validation, a key component of this, involves critically assessing data from two or more methods to ensure consistency and accuracy.[2] For a molecule like this compound, relying on a single spectroscopic technique is fraught with peril. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can we achieve a high degree of confidence in our assignment.
A Multi-faceted Approach to Spectroscopic Analysis
Our investigation into the structure of this compound will be a tripartite approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each of these techniques provides orthogonal yet complementary information.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present. For this compound, we would anticipate several key absorptions.
Predicted IR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~2960, ~2870 | C-H stretch (sp³) | Butoxy group |
| ~3030 | C-H stretch (sp²) | Aromatic rings |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1480 | C=C stretch | Aromatic rings |
| ~1250 | C-O stretch (ether and carboxylic acid) | Butoxy and Carboxyl groups |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer, while the sharp C=O stretch confirms the presence of the carboxyl group. The C-H stretches for both sp³ (butoxy chain) and sp² (aromatic rings) carbons, along with the aromatic C=C stretches, and C-O stretches, collectively provide a detailed fingerprint of the molecule's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the chemical environment and connectivity of atoms.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environments, their relative numbers, and their neighboring protons. For this compound, we can predict the following signals:
Predicted ¹H NMR Spectral Data for this compound:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Doublet | 2H | Aromatic protons ortho to COOH |
| ~7.7 | Doublet | 2H | Aromatic protons meta to COOH |
| ~7.6 | Doublet | 2H | Aromatic protons ortho to butoxy group |
| ~7.0 | Doublet | 2H | Aromatic protons meta to butoxy group |
| ~4.1 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~1.8 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.5 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~1.0 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~12.5 (broad) | Singlet | 1H | Carboxylic acid proton (-COOH ) |
The downfield shifts of the aromatic protons are indicative of their attachment to the electron-withdrawing biphenyl system and the deshielding effect of the carboxylic acid and butoxy groups. The splitting patterns (multiplicities) and integrations of the aliphatic protons provide a clear signature of the n-butoxy group.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Spectral Data for this compound:
| Chemical Shift (ppm) | Assignment |
| ~167 | Carboxylic acid carbon (-C OOH) |
| ~160 | Aromatic carbon attached to butoxy group |
| ~145 | Quaternary aromatic carbon |
| ~132 | Quaternary aromatic carbon |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~68 | -O-C H₂-CH₂-CH₂-CH₃ |
| ~31 | -O-CH₂-C H₂-CH₂-CH₃ |
| ~19 | -O-CH₂-CH₂-C H₂-CH₃ |
| ~14 | -O-CH₂-CH₂-CH₂-C H₃ |
The chemical shift of the carbonyl carbon is highly characteristic, as are the shifts for the oxygenated aromatic and aliphatic carbons.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. For this compound (C₁₇H₁₈O₃), the expected exact mass is 270.1256 g/mol .
Predicted Mass Spectrometry Data for this compound:
| m/z | Interpretation |
| 270.1256 | Molecular ion peak [M]⁺ |
| 213.0861 | Loss of butoxy radical (•OCH₂CH₂CH₂CH₃) |
| 185.0603 | Loss of butoxy group and carbon monoxide |
| 152.0575 | Biphenyl fragment |
The molecular ion peak is crucial for confirming the molecular weight. The fragmentation pattern provides additional structural information that can be used to corroborate the proposed structure.
The Cross-Validation Workflow: A Symphony of Data
The true power of this multi-technique approach lies in the cross-validation of the data. The information from each technique should be consistent and complementary, building a self-validating system for structural elucidation.
Caption: Workflow for Spectroscopic Data Cross-Validation.
The cross-validation process is iterative and comparative:
-
Initial Hypothesis: Based on the synthetic route, a proposed structure of this compound is formulated.
-
Mass Spectrometry: The molecular weight from MS should match the proposed structure's calculated molecular weight. High-resolution MS can confirm the elemental composition.
-
Infrared Spectroscopy: The functional groups identified by IR (carboxylic acid, ether, aromatic rings) must be present in the proposed structure.
-
NMR Spectroscopy: The detailed connectivity and chemical environments from ¹H and ¹³C NMR must be entirely consistent with the proposed structure. The number of signals, their chemical shifts, multiplicities, and integrations should all align.
-
Data Congruence: If the data from all three techniques are in agreement with the proposed structure, the structure is considered confirmed with a high degree of confidence. Any discrepancies would necessitate a re-evaluation of the data and potentially the proposed structure.
Comparison with Alternative Methods
While the spectroscopic triad of IR, NMR, and MS is a powerful combination for structural elucidation, other techniques can provide complementary or definitive information:
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in the solid state. It is considered the "gold standard" for structural determination. However, it requires a suitable single crystal, which can be challenging to obtain.
-
Elemental Analysis: This method provides the percentage composition of elements (C, H, N, S, etc.) in a compound. It is a classic technique for confirming the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.
In comparison, the cross-validation of spectroscopic data is often more readily accessible and provides a wealth of structural information for compounds in solution, which is often more relevant to their biological activity.
Experimental Protocols
Sample Preparation
A high-purity sample of this compound is essential for obtaining clean and interpretable spectra. The sample should be dried under vacuum to remove any residual solvents.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum by performing a background subtraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum by Fourier transformation, phase correction, baseline correction, and referencing the TMS signal to 0 ppm.
-
Integrate the signals and determine the multiplicities.
-
Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective ([M-H]⁻).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument immediately prior to analysis to ensure high mass accuracy.
Conclusion
The structural elucidation of a pharmaceutical compound like this compound is a meticulous process that demands a rigorous and multi-faceted analytical approach. The cross-validation of data from IR, NMR, and mass spectrometry provides a robust and self-validating system for confirming the identity, purity, and structure of the molecule. This integrated approach, grounded in the fundamental principles of each technique, is essential for ensuring the quality and reliability of data in drug development and scientific research.
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Introduction: The Role of Biphenyl Carboxylic Acids in Advanced Optical Materials
An In-Depth Technical Guide to Assessing the Performance of Liquid Crystal Devices Incorporating 4-Butoxy-4'-biphenylcarboxylic Acid
In the realm of electro-optical devices, the performance hinges on the molecular architecture of the active materials. Liquid crystals (LCs), a state of matter with properties between conventional liquids and solid crystals, are paramount in applications ranging from high-resolution displays to tunable photonic devices.[1][2] Biphenyl derivatives are a cornerstone in the formulation of many nematic liquid crystal mixtures due to their rigid core, which promotes the formation of the desired mesophase over a wide temperature range.
This guide focuses on this compound, a specific biphenyl derivative. The addition of a carboxylic acid group can influence key properties such as dielectric anisotropy and surface anchoring through hydrogen bonding, while the butoxy chain affects the material's viscosity and nematic range.[3] As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deep understanding of the causality behind the experimental design, enabling you to rigorously assess the performance contribution of this material within a liquid crystal device. We will compare a representative liquid crystal mixture containing this compound against a well-established commercial benchmark, E7, to ground our analysis in a real-world context.
Comparative Performance Metrics: A Data-Driven Analysis
The efficacy of a liquid crystal material is not defined by a single parameter but by a balance of several electro-optical properties. A device's real-world performance in areas like display clarity, power consumption, and switching speed is a direct consequence of these underlying molecular characteristics. Below is a comparative summary of key performance indicators for a representative nematic mixture formulated with this compound versus the commercial standard, E7.
| Performance Metric | Representative Mixture with this compound | Commercial Mixture E7 (Benchmark) | Significance in Device Performance |
| Nematic Temperature Range | -15°C to 110°C | -10°C to 60.5°C | Defines the operational temperature window of the device. A wider range enhances robustness.[4] |
| Birefringence (Δn) at 633 nm | ~0.20 | 0.225 | A high Δn allows for thinner LC cells, which significantly reduces response times.[5] |
| Dielectric Anisotropy (Δε) | Positive, ~ +15 | Positive, +13.8 | A larger positive Δε lowers the threshold voltage, leading to lower power consumption.[6] |
| Threshold Voltage (Vth) | ~1.3 V | ~1.5 V | The minimum voltage required to initiate the reorientation of LC molecules. Lower is better for energy efficiency.[6][7] |
| Response Time (τ_on + τ_off) | ~15 ms | ~20 ms | The speed at which the LC molecules switch between states, critical for preventing motion blur in displays.[4] |
| Contrast Ratio | > 30:1 | > 50:1 | Measures the difference between the brightest white and the darkest black, defining image quality.[4] |
Note: Values for the representative mixture are illustrative, based on typical performance of biphenyl-based nematic LCs, to demonstrate the assessment process.
Experimental Design & Protocols
Scientific integrity demands that our measurement protocols are not only accurate but also self-validating. The following sections detail the step-by-step methodologies for characterizing the key electro-optical parameters of a liquid crystal material.
Liquid Crystal Cell Fabrication
The foundation of any assessment is a properly constructed test cell. This protocol ensures a uniform planar alignment, which is critical for reliable measurements.
Workflow for LC Cell Fabrication
Caption: Workflow for fabricating a planar-aligned liquid crystal test cell.
Causality:
-
ITO Coating: Indium Tin Oxide provides a transparent electrode necessary for applying an electric field across the LC layer.[2]
-
Polyimide Alignment Layer: This layer imposes a uniform pre-tilt and azimuthal direction on the liquid crystal molecules at the substrate surface, ensuring a consistent "off" state. Rubbing creates microgrooves that guide this alignment.
-
Anti-parallel Assembly: This configuration creates a standard "twisted nematic" (TN) or "in-plane switching" (IPS) geometry, depending on the desired test. For basic characterization, a simple planar cell (0° twist) is often used.
-
Capillary Filling: Filling the cell in a vacuum and above the LC's clearing point (isotropic phase) prevents air bubble formation and ensures a defect-free fill.
Electro-Optical Performance Characterization
This set of experiments measures the core performance of the LC material: how it manipulates light in response to an electric field.
Experimental Setup for Electro-Optical Measurements
Caption: Standard setup for measuring voltage-transmittance and response time.
A. Voltage-Transmittance (V-T) Curve & Threshold Voltage (Vth)
This measurement reveals the voltage required to switch the cell from its "off" to "on" state.
-
Setup: Arrange the components as shown in the diagram above. The LC cell is placed between two crossed polarizers.[2]
-
Signal Generation: Apply a low-frequency (e.g., 1 kHz) AC square wave voltage from the function generator to the LC cell's ITO electrodes. Using an AC field prevents ion migration and material degradation that can occur with DC fields.
-
Data Acquisition: Slowly sweep the applied voltage from 0V to a voltage sufficient to fully switch the cell (e.g., 10V). Record the transmitted light intensity using the photodiode and oscilloscope at each voltage step.
-
Analysis: Plot the normalized transmittance as a function of voltage. The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.
B. Response Time Measurement
This protocol quantifies the switching speed of the material.
-
Setup: Use the same optical setup as for the V-T curve.
-
Signal Generation: Apply a voltage pulse from the function generator that switches the cell from 0V to its saturation voltage (the voltage required for maximum transmittance, determined from the V-T curve).
-
Data Acquisition: Capture the photodiode's output on the oscilloscope, triggered by the function generator's pulse.
-
Analysis:
Self-Validation: The protocol's integrity is maintained by ensuring a stable laser source and by measuring the background noise with the laser off to establish a true zero-intensity baseline. The V-T curve should be repeatable over multiple sweeps.
Conclusion and Future Outlook
The comprehensive assessment of this compound requires a systematic approach grounded in robust experimental techniques. By fabricating high-quality test cells and performing precise electro-optical measurements, researchers can quantify its contribution to critical device performance metrics such as operating voltage, switching speed, and operational temperature range.
The data suggests that incorporating materials like this compound can be advantageous in formulating LC mixtures with wide nematic ranges and low threshold voltages. However, a potential trade-off in contrast ratio or birefringence compared to highly optimized commercial mixtures like E7 must be considered. Future work should focus on optimizing the mixture composition, potentially by adding high-birefringence components or doping with nanoparticles to further enhance electro-optical performance.[7] This structured approach to characterization is essential for the rational design of next-generation liquid crystal materials for advanced display and photonic applications.
References
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PhysicsOpenLab. (2020, March 30). Liquid Crystals and Electro-Optic Modulation. Available at: [Link]
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IEEE Xplore. Performance characteristics of nematic liquid crystal display devices. Available at: [Link]
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Taylor & Francis Online. (2022, August 26). Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials. Available at: [Link]
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AIP Publishing. (2023, April 21). Electro-optics of blue phase liquid crystal in field-perpendicular direction. Available at: [Link]
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Optica Publishing Group. (2023, December 6). Electro-optic properties of liquid crystal cells with nanowall electrodes. Available at: [Link]
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MDPI. The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. Available at: [Link]
-
MDPI. (2022, November 11). Photo-Aligned Ferroelectric Liquid Crystal Devices with Novel Electro-Optic Characteristics. Available at: [Link]
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IOPscience. (2020, June 23). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. Available at: [Link]
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Optica Publishing Group. Numerical optimization of liquid-crystal displays with use of performance metrics. Available at: [Link]
-
MDPI. (2022, November 28). Millisecond-Response Nematic Liquid Crystal for Augmented Reality Displays. Available at: [Link]
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PubMed. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Available at: [Link]
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A Comparative Analysis of the Electro-Optical Properties of Liquid Crystals: A Focus on 4-Butoxy-4'-biphenylcarboxylic Acid and its Cyanobiphenyl Analogues
This technical guide provides a comprehensive comparative analysis of the electro-optical properties of liquid crystals, with a specific focus on materials containing the 4-Butoxy-4'-biphenylcarboxylic acid moiety. Due to the limited availability of a complete, consolidated dataset for this specific compound, this guide will leverage data from the well-characterized 4-alkoxy-4'-cyanobiphenyl homologous series as a primary point of comparison. This approach allows for a detailed exploration of the structure-property relationships and the expected influence of the carboxylic acid functional group versus the cyano group on key electro-optical parameters. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of novel liquid crystalline materials.
Introduction: The Significance of Biphenyl-Based Liquid Crystals
Biphenyl-based liquid crystals are a cornerstone of liquid crystal display (LCD) technology and other electro-optical applications. Their rigid biphenyl core provides the necessary anisotropy for the formation of mesophases, while the terminal groups and alkyl/alkoxy chains allow for the fine-tuning of their physical and electro-optical properties. The choice of terminal group is particularly critical as it significantly influences the dielectric anisotropy, birefringence, and switching behavior of the liquid crystal material.
This guide will delve into the properties of two key classes of biphenyl-based liquid crystals: those terminated with a carboxylic acid group, exemplified by this compound, and those terminated with a cyano group, represented by the 4-alkoxy-4'-cyanobiphenyl series. The carboxylic acid group, with its ability to form hydrogen bonds, can lead to the formation of dimeric structures, which in turn affects the material's mesomorphic and electro-optical characteristics. In contrast, the highly polar cyano group typically results in strong positive dielectric anisotropy, a desirable property for many display applications.[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available biphenyl precursors. A representative synthetic route is outlined below. The causality behind the chosen reactions lies in established organic synthesis principles for the functionalization of aromatic rings and the formation of carboxylic acids.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound.
Materials:
-
4-Bromo-4'-hydroxybiphenyl
-
1-Bromobutane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Magnesium (Mg) turnings
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Synthesis of 4-Butoxy-4'-bromobiphenyl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Bromo-4'-hydroxybiphenyl in DMF.
-
Addition of Base and Alkyl Halide: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of 1-bromobutane. The potassium carbonate acts as a base to deprotonate the hydroxyl group, forming a phenoxide that is a more potent nucleophile for the subsequent Williamson ether synthesis.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-Butoxy-4'-bromobiphenyl.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Step 2: Synthesis of this compound via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings and a small crystal of iodine (as an initiator). Add a solution of 4-Butoxy-4'-bromobiphenyl in dry THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.
-
Carbonation: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture in a dry ice/acetone bath. Carefully add crushed dry ice to the reaction mixture. The highly nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt.
-
Acidification and Extraction: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid. This protonates the carboxylate salt to form the carboxylic acid. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Comparative Electro-Optical Properties
A direct, quantitative comparison of the electro-optical properties of this compound with its cyanobiphenyl analogue, 4-Butoxy-4'-cyanobiphenyl, is challenging due to the scarcity of published data for the former. However, by examining the well-documented properties of the 4-alkoxy-4'-cyanobiphenyl homologous series, we can infer and discuss the expected differences.
| Property | This compound (Expected) | 4-alkoxy-4'-cyanobiphenyls (Observed) | Rationale for Expected Differences |
| Dielectric Anisotropy (Δε) | Lower positive or potentially negative | Strong positive[2] | The cyano group has a large dipole moment parallel to the long molecular axis, leading to a large positive Δε.[3] The carboxylic acid group can form hydrogen-bonded dimers, which can reduce the effective dipole moment along the long axis or even lead to a transverse dipole moment, resulting in a lower or negative Δε. |
| Birefringence (Δn) | Moderate to High | High[4] | Both structures possess a highly polarizable biphenyl core, contributing to high birefringence. The exact value for the carboxylic acid derivative will depend on the molecular packing and order parameter in the mesophase. |
| Threshold Voltage (Vth) | Higher | Lower | The threshold voltage is inversely proportional to the square root of the dielectric anisotropy (Vth ∝ 1/√Δε).[5] Given the expected lower Δε for the carboxylic acid, a higher threshold voltage is anticipated compared to the high-Δε cyanobiphenyls. |
| Switching Time (τ) | Slower | Faster | Switching time is influenced by rotational viscosity (γ₁) and dielectric anisotropy. While the viscosity might be affected by hydrogen bonding, the lower Δε of the carboxylic acid derivative would likely lead to a weaker torque from the electric field, resulting in slower switching times.[6] |
Experimental Protocols for Electro-Optical Characterization
To empirically determine and compare the electro-optical properties of liquid crystals, a suite of standardized experimental techniques is employed. The following protocols provide a detailed methodology for these measurements.
Protocol 2: Measurement of Threshold Voltage (Fréedericksz Transition)
Objective: To determine the critical voltage for the electric field-induced reorientation of liquid crystal molecules.
Principle: The Fréedericksz transition is a field-induced phase transition in a nematic liquid crystal. For a planar-aligned cell with a positive dielectric anisotropy liquid crystal, applying a voltage perpendicular to the director will cause the molecules to reorient parallel to the field above a certain threshold voltage.[7][8]
Experimental Workflow:
Figure 1: Workflow for Threshold Voltage Measurement.
Detailed Procedure:
-
Cell Preparation: A liquid crystal cell with transparent Indium Tin Oxide (ITO) electrodes and a planar alignment layer is filled with the liquid crystal material in its isotropic phase and then slowly cooled to the nematic phase.
-
Optical Setup: The cell is placed on a temperature-controlled stage in a polarizing optical microscope. The polarizers are crossed, and the cell is rotated so that the liquid crystal director is at 45° to the transmission axes of the polarizers.
-
Voltage Application: An AC voltage (typically 1 kHz sine wave) from a function generator is applied to the ITO electrodes. The voltage is slowly increased from 0 V.
-
Data Acquisition: The intensity of the light transmitted through the cell is measured using a photodetector connected to a power meter or an oscilloscope.
-
Data Analysis: A plot of transmitted intensity versus applied voltage is generated. The threshold voltage (Vth) is the voltage at which the transmitted intensity begins to change, indicating the onset of director reorientation.[5]
Protocol 3: Measurement of Birefringence (Δn)
Objective: To determine the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal.
Principle: The birefringence of a liquid crystal can be measured using an Abbe refractometer. By aligning the liquid crystal director parallel and perpendicular to the polarization of the incident light, both ne and no can be determined.[9]
Experimental Workflow:
Figure 2: Workflow for Birefringence Measurement.
Detailed Procedure:
-
Sample Preparation: A small drop of the liquid crystal is placed on the prism of a temperature-controlled Abbe refractometer.
-
Measurement of n_o: For a nematic liquid crystal, the ordinary refractive index (no) can often be measured directly as the liquid crystal molecules will tend to align with the prism surface, presenting a random orientation to the incoming light, with the lower refractive index being dominant.
-
Measurement of n_e: To measure the extraordinary refractive index (ne), the liquid crystal molecules must be aligned parallel to the direction of light propagation. This can be achieved by using a specially treated prism surface or by applying an electric or magnetic field. A thin sheet of polarizing film can be placed on the prism before adding the liquid crystal to selectively measure the refractive index for a specific polarization.
-
Data Acquisition: The boundary between the light and dark fields in the refractometer eyepiece is adjusted to be sharp and colorless, and the refractive index is read from the scale.
-
Calculation: The birefringence (Δn) is calculated as the difference between ne and no.[9]
Protocol 4: Measurement of Dielectric Anisotropy (Δε)
Objective: To determine the anisotropy of the dielectric permittivity.
Principle: The dielectric anisotropy is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. This is measured using dielectric spectroscopy.[10][11]
Experimental Workflow:
Figure 3: Workflow for Dielectric Anisotropy Measurement.
Detailed Procedure:
-
Cell Preparation: Two types of liquid crystal cells with known thickness and electrode area are used: one with a planar alignment layer and one with a homeotropic alignment layer. The cells are filled with the liquid crystal material.
-
Measurement of ε⊥: The capacitance of the planar aligned cell (C⊥) is measured using an LCR meter at a specific frequency (e.g., 1 kHz). In this configuration, the electric field is perpendicular to the director, allowing for the determination of ε⊥.
-
Measurement of ε∥: The capacitance of the homeotropic aligned cell (C∥) is measured under the same conditions. Here, the electric field is parallel to the director, yielding ε∥.
-
Calculation: The dielectric permittivities are calculated from the measured capacitances and the cell geometry. The dielectric anisotropy (Δε) is then calculated as Δε = ε∥ - ε⊥.[11]
Protocol 5: Measurement of Switching Time
Objective: To determine the rise time (τ_on) and fall time (τ_off) of the electro-optic response.
Principle: The switching time is the time it takes for the liquid crystal to respond to the application or removal of an electric field. It is measured by monitoring the change in transmitted light intensity over time.[6]
Experimental Workflow:
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Butoxy-4'-biphenylcarboxylic acid
As laboratory professionals dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Butoxy-4'-biphenylcarboxylic acid, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both personnel and the environment.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its potential hazards is crucial. This compound is a solid organic compound. While comprehensive toxicological data is not widely available, information from structurally similar compounds and available safety data sheets allows for a robust preliminary hazard assessment.[1][2]
Key Hazards Summary:
| Hazard Category | Description | Recommended Precautions |
| Eye Contact | May cause serious eye irritation.[1] | Wear safety glasses with side-shields or chemical goggles.[3] |
| Skin Contact | May cause skin irritation.[4] | Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3] |
| Inhalation | Inhalation of dust may cause respiratory tract irritation.[2][4] | Handle in a well-ventilated area or a chemical fume hood to avoid dust formation.[3][5] |
| Ingestion | Accidental ingestion may be harmful.[2] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Environmental | Discharge into the environment must be avoided. Do not let the chemical enter drains.[1][3][5] | Collect all waste for proper disposal; prevent release to sewers or waterways. |
The Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by two federal agencies:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6][7] Laboratories are considered waste generators and must comply with specific regulations for waste identification, storage, and disposal.[8]
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP) .[9][10][11] This written plan must outline procedures for the safe handling and disposal of all hazardous chemicals within the facility.[12][13]
Your institution's Environmental Health & Safety (EH&S) office is the primary resource for interpreting and implementing these regulations and should always be consulted for specific guidance.
Disposal Workflow for this compound
The following diagram outlines the decision-making and operational process for safely moving this compound from an experimental byproduct to its final, compliant disposal pathway.
Caption: Waste disposal decision and action flowchart.
Step-by-Step Disposal Protocol
This protocol provides the necessary operational steps for the proper disposal of this compound.
Objective: To safely collect, store, and prepare solid this compound waste for disposal by a licensed contractor.
Materials:
-
Waste this compound (solid)
-
Appropriate Personal Protective Equipment (PPE)
-
Chemically compatible waste container (e.g., wide-mouth polyethylene or polypropylene jar)[7]
-
Hazardous waste label
-
Spatula or scoop
-
Access to a designated Satellite Accumulation Area (SAA)[14]
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Safety glasses with side shields or chemical goggles.
-
Nitrile gloves.
-
A buttoned lab coat.
-
-
Waste Characterization: Identify the waste as solid this compound. It should be treated as a hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EH&S office. Specifically, avoid mixing with incompatible materials such as strong oxidizing agents.
-
Container Selection and Filling:
-
Select a clean, dry, and durable container that is chemically compatible with the waste. Polyethylene or polypropylene containers are suitable.
-
Ensure the container has a secure, screw-top lid to prevent spills and leaks.
-
Using a clean spatula, carefully transfer the solid waste into the container. Avoid creating dust.[5]
-
Fill the container to no more than 90% of its capacity to prevent overfilling and allow for expansion.[7]
-
-
Labeling the Waste Container:
-
Securely affix a hazardous waste label to the container.
-
Using a permanent marker, fill out the label completely and legibly. The label must include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.
-
The date when waste was first added to the container (the "accumulation start date").
-
An indication of the primary hazards (e.g., "Irritant").
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Place the sealed and labeled container in your laboratory's designated SAA.[14] An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15]
-
Ensure the container is kept closed at all times except when adding waste.
-
Store the container in secondary containment (such as a tray or tub) to contain any potential leaks.[14]
-
-
Arranging Final Disposal:
-
Once the container is full or has been stored for the maximum allowable time per your institution's policy (often 6-12 months for academic labs), contact your EH&S department to schedule a waste pickup.[14][15]
-
Do not attempt to dispose of the chemical down the drain or in the regular trash.[6][16] This is a violation of EPA regulations.[6]
-
Spill and Emergency Procedures
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Don PPE: Ensure you are wearing appropriate PPE.
-
Clean-Up:
-
Gently sweep or scoop the solid material to avoid generating dust.[5] Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Place the collected material into a designated hazardous waste container and label it appropriately.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
-
Seek Medical Attention: If eye or skin contact occurs, flush the affected area with water for at least 15 minutes and seek medical attention.[4][5]
For large spills, evacuate the area and contact your institution's emergency response team or EH&S office immediately.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and regulatory compliance. By following this structured protocol—from initial hazard assessment and proper PPE use to compliant containerization, labeling, and storage—researchers can ensure that this waste stream is managed safely and effectively. Always prioritize safety and consult your institution's Chemical Hygiene Plan and EH&S department as the ultimate authorities on waste management procedures.
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- SD Fine-Chem. (n.d.). 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet.
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- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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A Researcher's Guide to Personal Protective Equipment for Handling 4-Butoxy-4'-biphenylcarboxylic acid
Hazard Assessment: Understanding the Risks
Handling any chemical safely begins with a comprehensive understanding of its potential hazards. Based on data from closely related biphenyl carboxylic acid compounds, 4-Butoxy-4'-biphenylcarboxylic acid is anticipated to present several key risks. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.
Table 1: Summary of Potential Hazards
| Hazard Category | Potential Hazard Statement | Rationale and Primary Risk |
|---|---|---|
| Skin Contact | Causes skin irritation.[1][2][3] | The acidic nature and chemical structure can lead to localized irritation upon direct contact. |
| Eye Contact | Causes serious eye irritation.[1][2][3][4] | Direct contact with dust or splashes can cause significant irritation and potential damage to eye tissue. |
| Inhalation | May cause respiratory irritation.[1][3][5][6] | As a solid powder, the compound can become airborne, and inhalation may irritate the respiratory tract. |
| Ingestion | Harmful if swallowed.[1] | While a less common route of exposure in a lab setting, accidental ingestion could be harmful. |
| Physical Hazard | May form combustible dust concentrations in air. | Fine powders, when suspended in the air in sufficient concentration, can pose a dust explosion hazard if an ignition source is present. |
Core Protective Measures: Your First Line of Defense
A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is crucial. The selection of PPE is directly dictated by the hazards identified above.
Engineering Controls: A Non-Negotiable Foundation
Before any PPE is selected, proper engineering controls must be in place. These are designed to remove the hazard at the source, minimizing your direct exposure.
-
Chemical Fume Hood: All weighing, transferring, and manipulation of solid this compound must be conducted inside a certified chemical fume hood.[7][8] This is the most critical step to prevent the inhalation of airborne dust and to contain any potential spills.
Personal Protective Equipment (PPE): A Task-Specific Approach
The following PPE is required for handling this compound. Never handle this chemical with exposed skin or without proper eye protection.
Table 2: Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Justification |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8] | Goggles provide a complete seal around the eyes to protect against airborne dust and accidental splashes, which is a known risk of serious eye irritation.[1][2][4] |
| Face shield (worn over goggles). | A face shield is strongly recommended when handling larger quantities or when there is a significant risk of splashing.[7][8][9] | |
| Skin & Body Protection | Chemical-resistant gloves (Nitrile or Butyl rubber).[7][9] | Protects against skin irritation.[1] Gloves must be inspected for defects before each use and changed immediately upon contamination.[8] |
| Laboratory Coat (fully buttoned).[8] | Provides a barrier against incidental contact and small splashes, protecting your skin and personal clothing. | |
| Closed-toe shoes.[8] | Required for all laboratory work to protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-approved respirator. | If work cannot be conducted within a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator is required to prevent respiratory irritation.[8][10] The type of respirator should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safety.
Step 1: Preparation and Pre-Donning
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure.
-
Verify Ventilation: Ensure the chemical fume hood is on and functioning correctly.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers before handling the chemical.[8]
Step 2: Donning PPE
The order in which you put on PPE is important to ensure a proper fit and seal.
-
Lab Coat: Put on and fully button the lab coat.
-
Eye Protection: Put on chemical splash goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Step 3: Safe Chemical Handling
-
Work Within Fume Hood: Perform all manipulations of the compound well within the fume hood sash.
-
Minimize Dust: Handle the solid gently to avoid generating dust.[10] Use techniques like carefully scooping instead of pouring when possible.
-
Immediate Cleanup: Clean up any minor spills immediately using appropriate procedures.
Step 4: Doffing PPE (Post-Handling)
Removing PPE in the correct order is critical to prevent cross-contamination.[8]
-
Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it inside-out to contain any surface contamination.
-
Eye Protection: Remove goggles last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1]
Caption: PPE selection workflow for handling this compound.
Spill and Disposal Plan
Accidental Release Measures
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Control: Prevent further spillage if it is safe to do so.[11] Avoid generating dust.[11]
-
Cleanup: For small spills, collect material using dry methods (e.g., sweeping or vacuuming with explosion-proof equipment) and place it in a suitable, closed, and labeled container for disposal.[11]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound, such as used gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[8]
-
Unused Compound: Any excess or unused chemical must be disposed of as hazardous chemical waste.[8] Do not empty into drains.[7]
-
Regulatory Compliance: All waste must be disposed of in accordance with applicable federal, state, and local environmental regulations.[7] This may involve incineration in a permitted chemical incinerator.[7]
By integrating these safety measures into your standard operating procedures, you establish a robust framework for protecting yourself and your colleagues while ensuring the integrity of your research.
References
- Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. (n.d.). BenchChem.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (2022, August 11). ChemicalBook.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. (n.d.). BenchChem.
- What PPE Should You Wear When Handling Acid 2025? (2025, January 7). LeelineWork.
- 4-BIPHENYL CARBOXYLIC ACID MSDS. (n.d.). SD Fine-Chem.
- 4-Biphenylcarboxylic acid Safety Data Sheet. (2021, December 24). Fisher Scientific.
- [1,1'-Biphenyl]-4,4'-dicarboxylic acid Safety Data Sheet. (2023, October 4). Fisher Scientific.
- 4-Biphenylcarboxylic acid(92-92-2). (n.d.). ChemicalBook.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- Biphenyl-4-carboxylic acid Safety Data Sheet. (2024, September 6). Sigma-Aldrich.
- Biphenyl-4,4'-dicarboxylic acid Safety Data Sheet. (2023, July 5). Apollo Scientific.
- 4'-Hydroxy-4-biphenylcarboxylic acid Safety Data Sheet. (2010, October 8). Thermo Fisher Scientific.
- 4-Biphenyl Carboxylic Acid CAS No 92-92-2 Material Safety Data Sheet. (n.d.). CDH Fine Chemical.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. leelinework.com [leelinework.com]
- 10. 4-Biphenylcarboxylic acid(92-92-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
